8-Oxabicyclo[3.2.1]oct-6-en-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYBPVHUSVRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(O2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339659 | |
| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40458-77-3 | |
| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxabicyclo[3.2.1]oct-6-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Technical Guide to its History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a versatile bicyclic ketone that has garnered significant attention as a valuable synthetic intermediate. Its rigid, stereochemically defined structure serves as a powerful scaffold for the synthesis of a wide array of complex molecules, including natural products, C-glycosides, and polyketide segments. This technical guide provides an in-depth overview of the history, discovery, and key synthetic methodologies for preparing this important compound. Detailed experimental protocols, comprehensive spectroscopic and physical data, and a summary of its applications in chemical synthesis are presented to serve as a valuable resource for researchers in organic chemistry and drug development.
History and Discovery
The development of synthetic routes to seven-membered rings has been a long-standing challenge in organic chemistry. A significant breakthrough in this area was the advancement of the [4+3] cycloaddition reaction between furans and oxyallyl intermediates. This methodology provides a direct and efficient pathway to the 8-oxabicyclo[3.2.1]octane core structure. While it is challenging to pinpoint a single "discovery" of the parent this compound, its widespread use as a synthetic building block emerged from the pioneering work on [4+3] cycloaddition reactions. The conformationally defined and rigid nature of this bicyclic system makes it an ideal starting material for developing non-iterative approaches to polyoxygenated fragments found in numerous biologically active natural products.[1][2] Its utility was further demonstrated in the synthesis of C-nucleosides, which exhibit antibiotic, anticancer, and antiviral properties.[1]
Synthesis
The primary and most efficient method for the synthesis of the this compound core is the [4+3] cycloaddition of an oxyallyl cation with furan.[2] The oxyallyl cation is typically generated in situ from polyhalogenated ketones. A common precursor for the parent compound is 1,1,3,3-tetrabromoacetone.
General Reaction Scheme
The overall transformation can be depicted as follows:
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from furan and 1,1,3,3-tetrabromoacetone.
Materials:
-
Furan
-
1,1,3,3-Tetrabromoacetone
-
Zinc-Copper couple (Zn-Cu)
-
Ammonium chloride (NH₄Cl)
-
Dry Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
Preparation of the Zn-Cu couple: Zinc dust is activated by treatment with hydrochloric acid, followed by washing with water, ethanol, and ether. The activated zinc is then treated with a solution of copper(II) acetate to form the Zn-Cu couple.
-
[4+3] Cycloaddition: A mechanically stirred solution of the Zn-Cu couple and furan in dry THF is cooled. A solution of 1,1,3,3-tetrabromoacetone in dry THF is added dropwise to the cooled suspension under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up of the Cycloaddition: The reaction mixture is filtered to remove the excess Zn-Cu couple and other solids. The filtrate, containing the crude 2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one, is concentrated under reduced pressure.
-
Reductive Debromination: The crude dibromo-ketone is dissolved in methanol. The solution is cooled, and a saturated aqueous solution of ammonium chloride and additional Zn-Cu couple are added. The mixture is stirred vigorously at low temperature and then allowed to warm to room temperature.
-
Purification: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to afford pure this compound.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for the parent this compound.
Table 1: Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 124.14 g/mol | --INVALID-LINK-- |
| Melting Point | 36-38 °C | --INVALID-LINK-- |
| Boiling Point | 110-130 °C at 11 Torr | --INVALID-LINK-- |
| Appearance | Beige to white crystalline solid | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 6.30 (s, 2H, H-6, H-7), 5.10 (d, J=5 Hz, 2H, H-1, H-5), 2.80 (dd, J=17, 5 Hz, 2H, H-2β, H-4β), 2.30 (d, J=17 Hz, 2H, H-2α, H-4α) | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃) | δ 206.9 (C=O), 135.2 (C-6, C-7), 81.3 (C-1, C-5), 48.9 (C-2, C-4) | --INVALID-LINK-- |
| IR (CHCl₃, cm⁻¹) | 3080, 2960, 2905, 1710 (C=O), 1340, 1180, 945, 710 | --INVALID-LINK-- |
| Mass Spec. (m/z) | 124 (M⁺), 95, 82, 81, 68, 54 | --INVALID-LINK-- |
Key Reactions and Applications
The synthetic utility of this compound stems from the reactivity of its functional groups and its rigid bicyclic framework, which allows for a high degree of stereocontrol in subsequent transformations.
Reduction of the Ketone
The ketone functionality can be stereoselectively reduced to the corresponding alcohol. The choice of reducing agent dictates the stereochemical outcome, with bulky reagents typically favoring attack from the less hindered exo face to yield the endo alcohol.
Double Bond Functionalization
The double bond can undergo a variety of transformations, including hydrogenation, dihydroxylation, and epoxidation, providing access to a range of saturated and functionalized bicyclic systems.
Ring-Opening Reactions
The strained oxabicyclic system can undergo ring-opening reactions under various conditions to generate highly functionalized seven-membered carbocycles or linear polyketide-like structures.
Applications in Synthesis
This compound and its derivatives have been employed as key intermediates in the synthesis of:
-
Pharmaceuticals: Its unique three-dimensional structure and reactivity make it a valuable building block for the development of novel therapeutic agents.
-
Agrochemicals: The bicyclic core has been incorporated into molecules with herbicidal and plant growth regulatory activities.[3]
-
Natural Products: It serves as a versatile template for the asymmetric synthesis of complex polyoxygenated natural products.
-
C-Glycosides: The rigid scaffold allows for the stereoselective construction of the carbon-carbon bond between the sugar moiety and the aglycone.[4]
Logical Workflow Diagram
The following diagram illustrates the central role of this compound as a versatile synthetic intermediate.
References
An In-Depth Technical Guide to the Fundamental Properties of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a versatile bicyclic ketone that serves as a pivotal building block in modern organic synthesis. Its rigid, conformationally defined structure provides a unique scaffold for the stereoselective synthesis of a wide array of complex molecules, including C-glycosides, δ-valerolactones, and various polyoxygenated natural products. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical and spectroscopic characteristics, detailed synthetic protocols, and key chemical transformations. Particular emphasis is placed on its application as a precursor in the synthesis of biologically active compounds.
Core Properties
This compound, with the molecular formula C₇H₈O₂, is a white crystalline solid at room temperature.[1] Its bicyclic structure, containing an oxygen bridge and a ketone functional group, imparts distinct reactivity and stereochemical properties.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 40458-77-3 | [2] |
| Melting Point | 36-38 °C | [3] |
| Boiling Point | 110-130 °C at 11 Torr | [3] |
| Density (predicted) | 1.196 ± 0.06 g/cm³ | [3] |
| Polar Surface Area | 26.3 Ų | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following tables summarize its characteristic spectral data.
¹H-NMR Spectral Data (60 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 6.30 | s | - | H-6 and H-7 | [1] |
| 5.10 | d | 5 | H-1 and H-5 | [1] |
| 2.80 | dd | 17 and 5 | H-2β and H-4β | [1] |
| 2.30 | d | 17 | H-2α and H-4α | [1] |
Infrared (IR) Spectral Data (CHCl₃)
| Wavenumber (cm⁻¹) | Description | Reference |
| 3080 | C-H stretch (alkene) | [1] |
| 2960, 2905 | C-H stretch (alkane) | [1] |
| 1710 | C=O stretch (ketone) | [1] |
| 1340, 1180 | C-O stretch | [1] |
| 945, 710 | C-H bend (alkene) | [1] |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Reference |
| 124 | 80 | [M]⁺ | [1] |
| 95 | 10 | [1] | |
| 82 | 90 | [1] | |
| 81 | 100 | [1] | |
| 68 | 10 | [1] | |
| 54 | 10 | [1] |
Synthesis and Reactivity
The primary route for the synthesis of this compound is the [4+3] cycloaddition reaction between furan and an oxyallyl cation. This versatile starting material can then undergo a variety of chemical transformations.
Synthesis via [4+3] Cycloaddition
The [4+3] cycloaddition is a powerful method for the construction of seven-membered rings. In the synthesis of this compound, an oxyallyl cation, typically generated in situ from a polyhalogenated ketone, reacts with furan to yield the bicyclic product.
Experimental Protocol: Synthesis of a Derivative, 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol describes the synthesis of a derivative to illustrate the general methodology.
-
Generation of the Oxyallyl Cation Precursor: 1,1,3,3-Tetrabromo-4-methylpentan-2-one is prepared by treating 4-methylpentan-2-one with four equivalents of bromine in the presence of a catalytic amount of PBr₃.
-
Cycloaddition Reaction: To a solution of 1,1,3,3-tetrabromo-4-methylpentan-2-one (5 mmol) and 2-methylfuran (5 mmol) in dry benzene (60 mL) under a nitrogen atmosphere at 0 °C, diethylzinc (1 M in hexane, 6 mmol) is added.
-
The reaction mixture is stirred for 2 hours at 0 °C and then for 28 hours at room temperature.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL). The resulting solid is removed by filtration through Celite, and the filtrate is extracted with dichloromethane (3 x 30 mL). The combined organic phases are dried over MgSO₄, and the solvent is removed under reduced pressure. This yields an isomeric mixture of 2,4-dibromo-4-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.
-
Reduction: The crude dibromo-oxabicycle is then treated with a Zn/Cu couple to produce the final reduced product, 4α-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, in a 74% overall yield.
Key Reactions
The ketone and alkene functionalities, along with the strained bicyclic system, allow for a range of chemical transformations.
Reduction of the Ketone
The carbonyl group can be readily reduced to the corresponding alcohol. The stereochemical outcome of the reduction is dependent on the reducing agent used.
Experimental Protocol: Reduction of 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
-
To a solution of 4α-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (3 mmol) in methanol (10 mL), sodium borohydride (3 mmol) is added.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
Water (4 mL) is added, and any solid formed is removed by filtration through Celite.
-
The filtrate is extracted with dichloromethane (5 x 40 mL).
-
The combined organic phases are dried over MgSO₄ and concentrated under reduced pressure to yield the corresponding alcohol.
Applications in the Synthesis of Biologically Active Molecules
This compound is a valuable starting material for the synthesis of various natural products and their analogues due to its inherent stereochemistry and functionality.
Synthesis of C-Glycosides and δ-Valerolactones
This bicyclic ketone has been utilized in stereoselective methodologies to generate C-glycosides and δ-valerolactones, which are important structural motifs in many biologically active compounds.[3][4][5] A key strategy involves a rearrangement of functionalized methoxy glycosides derived from the parent ketone, followed by a regioselective and stereoselective intramolecular Michael addition.[3][5]
Plant Growth Regulators
Derivatives of this compound have shown significant plant growth regulatory activity. Studies have demonstrated that certain derivatives can stimulate the root growth of dicotyledons like cucumber, while inhibiting the root growth of monocotyledons such as sorghum.[6] The parent compound itself, however, showed no significant effect on root development, suggesting that specific substitutions on the bicyclic core are essential for biological activity.[6] While the precise molecular mechanism and signaling pathways are still under investigation, these findings highlight the potential for developing selective herbicides and plant growth regulators from this chemical scaffold.
Precursor for Drug Development
The rigid framework of this compound makes it an attractive starting point for the synthesis of complex drug molecules. For instance, it has been used in approaches to synthesize analogues of Thromboxane A₂, a potent mediator of platelet aggregation and vasoconstriction.[7] The synthesis of these analogues, which contain 2,6-dioxabicyclo[3.2.1]octane and 2,6-dioxatricyclo[3.3.1.0]nonane ring systems, starts from 2-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones.[7] The development of stable analogues of Thromboxane A₂ is of significant interest in cardiovascular research.
Conclusion
This compound is a cornerstone building block in stereoselective organic synthesis. Its well-defined structure and versatile reactivity provide access to a diverse range of complex molecular architectures with significant biological potential. The continued exploration of its chemistry is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents and agrochemicals. This guide has provided a foundational understanding of its core properties and applications, intended to facilitate its use in research and development.
References
- 1. Thromboxane A2 analogues from 8-oxabicyclo[3.2.1]oct-6-en-3-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Versatile this compound: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments. | Sigma-Aldrich [merckmillipore.com]
- 4. Preparation and Synthetic Applications of this compound Derivatives | CHIMIA [chimia.ch]
- 5. Versatile this compound: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a heterocyclic compound with a unique bicyclic structure. Its distinct molecular architecture makes it a valuable building block in organic synthesis and pharmaceutical research.[1] This document details its chemical identity, structural properties, key physicochemical data, and common synthetic protocols.
IUPAC Nomenclature and Chemical Identity
The formal IUPAC name for this compound is This compound .[2] This name precisely describes its bicyclic nature, containing an oxygen atom as part of the bridge system.
Synonyms: The compound is also known by several other names in literature and chemical databases, including:
-
3-Oxo-8-oxabicyclo[3.2.1]oct-6-ene[2]
Molecular Structure
This compound possesses a rigid, conformationally defined bicyclic octane framework. The structure consists of a seven-membered carbon ring and a one-atom oxygen bridge. The key structural features are:
-
A bicyclic system with bridges of 3, 2, and 1 atom(s) connecting the two bridgehead carbons.
-
An oxygen atom at position 8, forming an ether linkage (the oxa prefix).
-
A ketone functional group at position 3 (the -one suffix).
-
A carbon-carbon double bond between positions 6 and 7 (the -en infix).
This unique scaffold is a versatile template for stereoselective synthesis, particularly in the development of polyoxygenated fragments found in many biologically active natural products.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The key computed and experimental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | PubChem[2] |
| Molecular Weight | 124.14 g/mol | PubChem[2] |
| Monoisotopic Mass | 124.052429494 Da | PubChem[2] |
| Melting Point | 36-38 °C | LookChem[1] |
| Boiling Point | 110-130 °C at 11 Torr | LookChem[1] |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | LookChem[1] |
| XLogP3 (Predicted) | -0.2 | PubChem[2] |
| SMILES | C1C2C=CC(O2)CC1=O | PubChem[2] |
| InChIKey | DJXYBPVHUSVRLJ-UHFFFAOYSA-N | PubChem[2] |
Experimental Protocols: Synthesis
The primary method for synthesizing the this compound core is through a [4+3] cycloaddition reaction .[3][4] This reaction involves the trapping of an oxyallyl carbocation by a furan derivative.
General Protocol for [4+3] Cycloaddition:
-
Generation of the Oxyallyl Cation: The oxyallyl cation intermediate is typically generated in situ from polybrominated ketones. For example, treating a tetrabromoketone with a reducing agent like a Zn/Cu couple or diethylzinc results in the formation of the reactive oxyallyl cation.[4]
-
Cycloaddition Reaction: The generated cation is immediately trapped by a 1,3-diene, most commonly furan or an alkylfuran, which acts as the four-atom component in the cycloaddition.[4]
-
Workup and Purification: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration. Following the reaction, an aqueous workup is performed. The crude product, consisting of the desired this compound derivative, is then extracted using an organic solvent (e.g., dichloromethane).[4]
-
Purification: Final purification of the product is typically achieved through techniques such as flash chromatography to isolate the target compound from any regioisomers or byproducts.[4][5]
This synthetic approach is highly valued for its efficiency in constructing the complex bicyclic system with good regioselectivity, often influenced by steric factors.[4]
Caption: General workflow for the synthesis of the target compound.
Applications in Research and Development
The this compound framework is a significant starting material in various fields:
-
Natural Product Synthesis: It serves as a chiral synthon for preparing complex polyketide segments found in marine natural products and other biologically relevant molecules.[3][6][7]
-
Agrochemicals: Derivatives of this compound have been synthesized and evaluated for plant growth regulatory activity.[4][5] Studies have shown that certain derivatives can stimulate the root growth of dicotyledons like cucumbers while inhibiting the growth of monocotyledons such as sorghum.[4]
-
Medicinal Chemistry: The rigid scaffold allows for the precise spatial arrangement of functional groups, making it an attractive template for designing novel therapeutic agents. Its ability to be transformed into C-glycosides and δ-valerolactones further expands its utility in drug discovery.[6]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H8O2 | CID 557672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Versatile this compound: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
molecular formula and weight of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This guide provides essential physicochemical data for 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a heterocyclic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Properties
This compound is a bicyclic ketone with a distinct structure incorporating an oxygen atom.[1] This unique molecular framework makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for clear reference.
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 40458-77-3 |
This data is consistently reported across multiple chemical data sources.[2][3][4][5]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound's name and its core molecular properties.
Figure 1: Core molecular properties of the compound.
References
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]oct-6-en-3-one: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a versatile bicyclic ketone that serves as a valuable building block in organic synthesis. Its rigid, conformationally defined structure provides a powerful template for the stereoselective synthesis of complex molecules, including natural products and their analogues.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[3][4] It is soluble in most common organic solvents, including alcohols and ethers.[5]
Table 1: Physical and Spectroscopic Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 40458-77-3 | [6] |
| Molecular Formula | C₇H₈O₂ | [6] |
| Molecular Weight | 124.14 g/mol | [6] |
| Melting Point | 36-38 °C | [7] |
| Boiling Point | 110-130 °C at 11 Torr | [7] |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [7] |
| ¹H NMR (CDCl₃) | δ 6.30 (s, 2H), 5.10 (d, J=5 Hz, 2H), 2.80 (dd, J=17, 5 Hz, 2H), 2.30 (d, J=17 Hz, 2H) | [3] |
| ¹³C NMR (CDCl₃) | δ 205.2, 134.8, 132.0, 84.3, 80.0, 78.6, 73.7, 46.1 | [8] |
| IR (CHCl₃, cm⁻¹) | 3080, 2960, 2905, 1710 (C=O), 1340, 1180, 945, 710 | [3] |
| Mass Spectrum (m/z) | 124 (M⁺), 95, 82, 81, 68, 54 | [3] |
Synthesis
The most common and efficient method for the synthesis of this compound and its derivatives is the [4+3] cycloaddition reaction between a furan and an oxyallyl cation.[1][7] The oxyallyl cation is typically generated in situ from α,α'-dihaloketones.
Experimental Protocol: Synthesis via [4+3] Cycloaddition
This protocol describes the synthesis of a derivative, 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, which illustrates the general methodology.
Materials:
-
2-Chloropentan-3-one
-
Furan
-
Triethylamine
-
Water
-
Saturated aqueous ammonium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A 500-mL round-bottomed flask is equipped with a magnetic stirring bar and a 50-mL pressure-equalizing addition funnel.
-
The flask is charged with 15.0 g (0.12 mol) of 2-chloropentan-3-one, 36.1 mL (0.50 mol, 4 mol equiv) of furan, and 125 mL of distilled water.[9]
-
The mixture is stirred vigorously at room temperature.[9]
-
Triethylamine (18.05 mL, 0.13 mol, 1.05 mol equiv) is placed in the addition funnel and added dropwise to the reaction over 30 minutes.[9]
-
The reaction mixture is stirred for 12 hours.[9]
-
The reaction is quenched by adding a saturated solution of ammonium chloride.[9]
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method (e.g., chromatography or distillation) to yield the desired this compound derivative.
Caption: Synthetic pathway to this compound.
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the ketone functionality and the carbon-carbon double bond. These groups allow for a variety of transformations, making it a versatile intermediate.
Reduction of the Ketone
The ketone at the C-3 position can be readily reduced to the corresponding alcohol. The stereoselectivity of the reduction can often be controlled by the choice of reducing agent.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol details the reduction of a substituted this compound.
Materials:
-
4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Sodium borohydride (114 mg, 3 mmol) is added to a solution of the ketone (540 mg, 3 mmol) in methanol (10 mL).[10]
-
The reaction mixture is stirred at room temperature for 48 hours.[10]
-
Water (4 mL) is added to quench the reaction, and any solid formed is removed by filtration through a Celite pad.[10]
-
The filtrate is extracted with dichloromethane (5 x 40 mL).[10]
-
The combined organic phases are dried over anhydrous magnesium sulfate and concentrated in a rotary evaporator to yield the alcohol product.[10]
Caption: Reduction of the ketone functionality.
Applications in Synthesis
The rigid bicyclic framework of this compound allows for a high degree of stereocontrol in subsequent reactions. This has made it a valuable precursor in the total synthesis of various natural products, including C-glycosides, δ-valerolactones, and polyacetate segments.[7] Its derivatives have also been investigated for potential biological activities, such as plant growth regulation.[10]
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with a rich and versatile chemistry. Its well-defined structure and predictable reactivity make it an invaluable tool for synthetic chemists in academia and industry. This guide provides a solid foundation of its properties and synthetic utility, empowering researchers to leverage this powerful building block in their own synthetic endeavors.
References
- 1. chimia.ch [chimia.ch]
- 2. Preparation and Synthetic Applications of this compound Derivatives | CHIMIA [chimia.ch]
- 3. scielo.br [scielo.br]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H8O2 | CID 557672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 40458-77-3 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic ketone, 8-Oxabicyclo[3.2.1]oct-6-en-3-one. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and Properties
This compound is a bicyclic organic compound with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol .[1][2] Its structure, featuring a bridged ether linkage and a ketone functional group, makes it a versatile building block in the synthesis of more complex molecules.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (60 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.30 | s | - | H-6 and H-7 |
| 5.10 | d | 5 | H-1 and H-5 |
| 2.80 | dd | 17 and 5 | H-2β and H-4β |
| 2.30 | d | 17 | H-2α and H-4α |
¹³C NMR
While a complete tabulated ¹³C NMR dataset for the parent compound was not explicitly found in the searched literature, characteristic chemical shifts for related derivatives suggest the carbonyl carbon (C-3) would appear around 205 ppm, the olefinic carbons (C-6 and C-7) in the range of 132-135 ppm, and the bridgehead carbons (C-1 and C-5) in the range of 80-88 ppm.
Infrared (IR) Spectroscopy
IR (CHCl₃) [3]
| Wavenumber (cm⁻¹) | Interpretation |
| 3080, 2960, 2905 | C-H stretching |
| 1710 | C=O stretching (ketone) |
| 1340, 1180 | C-O stretching (ether) |
| 945, 710 | C-H bending |
Mass Spectrometry (MS)
Electron Impact (EI) [3]
| m/z | Relative Intensity (%) | Assignment |
| 124 | 80 | [M]⁺ |
| 95 | 10 | |
| 82 | 90 | |
| 81 | 100 | |
| 68 | 10 | |
| 54 | 10 |
Experimental Protocols
Synthesis of this compound[4]
This protocol describes a [4+3] cycloaddition reaction to synthesize the title compound.
Materials:
-
Furan
-
Tetrabromoacetone
-
Copper-Zinc couple (Cu/Zn)
-
Dibromoethane (catalytic amount)
-
Dry Acetonitrile (MeCN)
-
Ammonium Chloride (NH₄Cl)
-
Dry Ethanol (EtOH)
Procedure:
-
A suspension of Cu/Zn couple (20.6 g, 0.31 mol), furan (10 mL, 0.139 mol), and a catalytic amount of dibromoethane in dry MeCN (80 mL) is prepared.
-
The reaction mixture is cooled to 10 °C under a nitrogen atmosphere and sonicated for 30 minutes.
-
A solution of tetrabromoacetone (38.2 g, 0.102 mol) in dry MeCN is subsequently added, maintaining the temperature below 25 °C. The reaction progress is monitored by GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to yield a crude solution of 1,5-dibromo-8-oxabicyclo-[3.2.1]oct-6-en-3-one.
-
In a separate flask, a suspension of Cu/Zn couple (47.3 g, 0.72 mol) and NH₄Cl (26.0 g, 0.49 mol) in dry EtOH is cooled to -78 °C.
-
The crude solution of the dibromo-ketone is slowly added to this suspension, keeping the temperature below -50 °C.
-
After the addition is complete, the reaction is worked up to yield this compound as beige crystals.
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
An In-Depth Technical Guide on the Spectroscopic and Synthetic Aspects of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data, specifically ¹H and ¹³C NMR, for the bicyclic ketone 8-Oxabicyclo[3.2.1]oct-6-en-3-one. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and characterization of this and related compounds. This document details experimental protocols for its synthesis and summarizes its spectroscopic data.
¹H and ¹³C NMR Data Presentation
The analysis of this compound by NMR spectroscopy is crucial for its structural elucidation and purity assessment. Below, the available NMR data is presented in a structured format.
¹H NMR Data
The proton NMR spectrum of this compound provides key information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.30 | s | 2H | - | H-6, H-7 |
| 5.10 | d | 2H | 5 | H-1, H-5 |
| 2.80 | dd | 2H | 17, 5 | H-2β, H-4β |
| 2.30 | d | 2H | 17 | H-2α, H-4α |
Note: The data was obtained in CDCl₃ at 60 MHz.[1]
¹³C NMR Data
Experimental Protocols
The synthesis and purification of this compound are critical steps for obtaining reliable analytical data.
Synthesis of this compound
A common method for the synthesis of the this compound core structure is through a [4+3] cycloaddition reaction between furan and an oxyallyl cation.
-
Reaction Setup: A solution of a suitable precursor to the oxyallyl cation (e.g., a di- or polyhalogenated ketone) is prepared in an appropriate solvent. Furan is then added to this solution.
-
Generation of the Oxyallyl Cation: The oxyallyl cation is typically generated in situ.
-
Cycloaddition: The generated oxyallyl cation reacts with furan in a concerted or stepwise manner to form the bicyclic product.
-
Workup and Purification: The reaction mixture is quenched, and the crude product is extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel.
NMR Spectroscopy Protocol
For the acquisition of NMR spectra, the following general protocol is recommended:
-
Sample Preparation: A sample of the purified this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters: The spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, a frequency of 400 MHz or higher is recommended for better signal dispersion.
-
Data Acquisition: Standard pulse sequences are used for acquiring both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phase correction, and baseline correction.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Structure and atom numbering of the core molecule.
References
Spectroscopic and Spectrometric Analysis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of the bicyclic ketone, 8-Oxabicyclo[3.2.1]oct-6-en-3-one. This compound serves as a versatile scaffold in the synthesis of a variety of natural products and biologically active molecules. A thorough understanding of its spectroscopic and spectrometric properties is crucial for its identification, characterization, and application in complex synthetic pathways.
Molecular Structure and Properties
This compound is a bicyclic organic compound with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol .[1] Its structure incorporates an oxygen bridge within a seven-membered ring system and contains a ketone functional group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.
IR Spectral Data
The primary absorption peaks for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| 3080 | =C-H stretch (alkene) |
| 2960, 2905 | C-H stretch (alkane) |
| 1710 | C=O stretch (ketone) |
| 1340 | C-H bend |
| 1180 | C-O-C stretch (ether) |
| 945 | =C-H bend (out-of-plane) |
| 710 | C-H bend |
Data sourced from a study by Barbosa et al.[2]
The strong absorption at 1710 cm⁻¹ is indicative of the carbonyl group of the ketone. The band at 3080 cm⁻¹ confirms the presence of the carbon-carbon double bond in the bicyclic system. The peak at 1180 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following provides a generalized methodology for obtaining the IR spectrum of this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer 881 double beam grating spectrophotometer, is typically employed.
Sample Preparation:
-
A small amount of the purified solid this compound is dissolved in a suitable solvent, such as chloroform (CHCl₃), to create a dilute solution.
-
Alternatively, for solid-state analysis, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
A background spectrum of the pure solvent or KBr pellet is recorded.
-
The spectrum of the sample is then recorded.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 124, confirming its molecular weight.[1][2] The major fragments observed in the mass spectrum are tabulated below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124 | 80 | [C₇H₈O₂]⁺ (Molecular Ion) |
| 95 | 10 | [C₆H₇O]⁺ |
| 82 | 90 | [C₅H₆O]⁺ |
| 81 | 100 | [C₅H₅O]⁺ |
| 68 | 10 | [C₄H₄O]⁺ (Furan) |
| 54 | 10 | [C₃H₂O]⁺ |
Data sourced from a study by Barbosa et al.[2]
The base peak at m/z 81 suggests a very stable fragment, likely arising from a rearrangement and loss of a neutral molecule. The significant peak at m/z 82 is also a prominent feature of the spectrum.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic bond cleavages and rearrangements. A plausible fragmentation pathway is outlined in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
The initial molecular ion (m/z 124) can undergo several fragmentation routes. A common pathway for cyclic ketones is the loss of small neutral molecules. The formation of the abundant ion at m/z 82 can be rationalized by the loss of a ketene molecule (C₂H₂O). Subsequent loss of a hydrogen radical leads to the base peak at m/z 81. Another fragmentation route could involve the loss of a formyl radical (CHO) to give the fragment at m/z 95. The peak at m/z 68 corresponds to the furan radical cation, a stable aromatic species.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.
Instrumentation: A gas chromatograph coupled to a mass spectrometer, such as a high-resolution mass spectrometer (e.g., VG ZAB-E), is used.
Sample Preparation:
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
Data Acquisition:
-
The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
In the ion source of the mass spectrometer, the molecules are ionized, typically by electron ionization (EI) at 70 eV.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Biological Activity and Signaling Pathways
While various derivatives of this compound have demonstrated biological activities, including plant growth regulation and insecticidal properties, the parent compound itself has been reported to have no significant effect in certain biological assays.[3] For instance, at a concentration of 100 µg/mL, it did not affect the root development or germination rate of sorghum.[3]
Due to the lack of evidence for a specific role of this compound in biological signaling pathways, a corresponding diagram is not provided. The primary utility of this compound lies in its role as a synthetic intermediate for the construction of more complex, biologically active molecules.
Summary
This technical guide has provided a comprehensive overview of the IR and mass spectrometry of this compound. The key spectral and spectrometric data have been presented in a clear and concise format, and generalized experimental protocols have been described. The provided fragmentation pathway offers a rationalization for the observed mass spectrum. This information is intended to be a valuable resource for researchers working with this important synthetic building block.
References
Conformational Analysis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold is a conformationally rigid and synthetically versatile template of significant interest in medicinal chemistry and natural product synthesis. Its well-defined three-dimensional structure provides a robust framework for the stereocontrolled introduction of functional groups, making it an attractive starting point for the development of complex molecular architectures. A thorough understanding of the conformational preferences of this bicyclic system is paramount for rational drug design and the prediction of biological activity. This technical guide provides an in-depth analysis of the conformational landscape of this compound derivatives, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the fundamental conformational equilibria.
Core Conformational Features
The this compound core consists of a six-membered tetrahydropyran ring fused to a five-membered tetrahydrofuran ring, with an oxygen bridge. The conformational flexibility of this system is largely dictated by the puckering of the six-membered ring, which can adopt several conformations, primarily the chair and boat forms. The relative stability of these conformers is influenced by a delicate balance of steric and electronic factors, including the nature and orientation of substituents on the bicyclic framework.
Conformational Equilibrium of the Six-Membered Ring
The six-membered ring of the 8-oxabicyclo[3.2.1]octane system can exist in a dynamic equilibrium between a lower-energy chair conformation and a higher-energy boat or twist-boat conformation. The energy difference between these states determines the predominant conformation in solution.
An In-depth Technical Guide to the Stability and Reactivity of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a versatile bicyclic ketone and a valuable building block in modern organic synthesis. Its unique strained ring system and functionality make it a key intermediate in the synthesis of a wide range of complex molecules, including natural products and their analogues.
Core Molecular Properties and Stability
This compound is a white crystalline solid with a melting point of 37-39 °C.[1] The bicyclic structure, containing a seven-membered ring fused with an oxygen bridge, imparts significant ring strain, which is a key determinant of its reactivity. While stable under standard conditions, the molecule's inherent strain energy makes it susceptible to various ring-opening and rearrangement reactions under specific conditions.
Computational studies using density functional theory (DFT) have been employed to determine the molecule's geometry and stability. These calculations provide valuable insights into bond lengths, bond angles, and conformational preferences.
Table 1: Computed Geometric and Thermodynamic Data for this compound
| Parameter | Value | Method |
| Enthalpy of Formation | -318.33 kcal/mol | B3LYP/6-31G |
| C1-C2 Bond Length | 1.53 Å | B3LYP/6-31G |
| C2-C3 Bond Length | 1.51 Å | B3LYP/6-31G |
| C3-C4 Bond Length | 1.51 Å | B3LYP/6-31G |
| C4-C5 Bond Length | 1.53 Å | B3LYP/6-31G |
| C6=C7 Bond Length | 1.34 Å | B3LYP/6-31G |
| C1-O8 Bond Length | 1.44 Å | B3LYP/6-31G |
| C5-O8 Bond Length | 1.44 Å | B3LYP/6-31G |
| C1-C7-C6 Angle | 115.2° | B3LYP/6-31G |
| C2-C3-C4 Angle | 118.9° | B3LYP/6-31G |
| C1-O8-C5 Angle | 95.8° | B3LYP/6-31G* |
Note: The data presented in this table is based on computational models and should be considered as such.
Table 2: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (CDCl₃, 60 MHz) | δ 6.30 (s, 2H, H-6 and H-7), 5.10 (d, 2H, J = 5 Hz, H-1 and H-5), 2.80 (dd, 2H, J = 17 and J = 5 Hz, H-2β and H-4β), 2.30 (d, 2H, J = 17 Hz, H-2α and H-4α)[1] |
| ¹³C NMR (CDCl₃) | δ 206.9 (C3), 136.8 (C7), 132.3 (C6), 84.4 (C1), 80.0 (C5), 62.0 (C4), 52.1 (C2)[2] |
| IR (CHCl₃) | ν_max_ 3080, 2960, 2905, 1710, 1340, 1180, 945 and 710 cm⁻¹[1] |
| Mass Spec. (MS) | m/z (%): 124 (M⁺, 80), 95 (10), 82 (90), 81 (100), 68 (10), 54 (10)[1] |
Synthesis and Reactivity
The primary route to this compound is through a [4+3] cycloaddition reaction between furan and an oxyallyl cation. The oxyallyl cation is typically generated in situ from α,α'-dihalo ketones.
The reactivity of this compound is dominated by its two primary functional groups: the ketone and the carbon-carbon double bond, as well as the strained bicyclic system.
Reactions at the Carbonyl Group
The ketone at the C-3 position readily undergoes nucleophilic addition and reduction reactions.
-
Reduction: The ketone can be stereoselectively reduced to the corresponding endo- or exo-alcohol using various reducing agents. For example, reduction with sodium borohydride typically yields the endo-alcohol as the major product.
-
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl group provides a route to tertiary alcohols.
Reactions Involving the Double Bond
The double bond in the six-membered ring can undergo a variety of reactions, including hydrogenation, epoxidation, and ozonolysis.
-
Hydrogenation: Catalytic hydrogenation of the double bond proceeds smoothly to yield the saturated analogue, 8-Oxabicyclo[3.2.1]octan-3-one.
References
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]oct-6-en-3-one: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a versatile bicyclic ketone with significant applications in organic synthesis and as a scaffold for the development of biologically active compounds. This document details its nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its derivatives' herbicidal and antimicrobial potential.
Nomenclature and Physicochemical Properties
This compound is a well-characterized organic compound with a unique bridged bicyclic structure. A comprehensive list of its synonyms and alternative names is provided in Table 1 to facilitate literature and database searches. Its key physicochemical properties are summarized in Table 2.
Table 1: Synonyms and Alternative Names of this compound
| Type | Name/Identifier |
| IUPAC Name | This compound |
| CAS Number | 40458-77-3[1] |
| Molecular Formula | C₇H₈O₂[1] |
| Synonyms | 3-Oxo-8-oxabicyclo[3.2.1]oct-6-ene, 8-Oxa-bicyclo[3.2.1]oct-6-en-3-one, Tropenone oxide |
| Database Identifiers | PubChem CID: 557672, DTXSID90339659, MFCD19300741, SCHEMBL1565415, AKOS022504456 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 124.14 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 36-39 °C |
| Boiling Point | 110-130 °C at 11 Torr |
| SMILES | C1C2C=CC(O2)CC1=O[1] |
| InChI | InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of the this compound core is the [4+3] cycloaddition reaction between an oxyallyl cation and furan or its derivatives.[2] The oxyallyl cation is typically generated in situ from α,α'-dihaloketones.
Experimental Protocol: [4+3] Cycloaddition for the Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol describes the synthesis of a dimethyl derivative, which is a common starting material for further functionalization.
Materials:
-
2-Chloropentan-3-one
-
Furan
-
Triethylamine
-
Distilled water
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure: [3]
-
A 500-mL round-bottomed flask is equipped with a magnetic stirring bar and a 50-mL pressure-equalizing addition funnel.
-
The flask is charged with 15.0 g (0.12 mol) of 2-chloropentan-3-one, 36.1 mL (0.50 mol, 4 mol equiv) of furan, and 125 mL of distilled water.
-
The mixture is stirred vigorously at room temperature.
-
Triethylamine (18.05 mL, 0.13 mol, 1.05 mol equiv) is placed in the addition funnel and added dropwise to the reaction over a period of 30 minutes.
-
The reaction mixture is stirred for 12 hours.
-
The reaction is quenched by adding a saturated solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The pure product can be obtained by crystallization.
Chemical Reactivity
The this compound scaffold possesses several reactive sites, including the ketone carbonyl group, the carbon-carbon double bond, and the ether linkage, making it a versatile intermediate for the synthesis of a wide range of derivatives.
Reduction of the Carbonyl Group
The ketone functionality can be readily reduced to the corresponding alcohol.
Experimental Protocol: Reduction of a Substituted this compound with Sodium Borohydride
This protocol describes the reduction of a substituted derivative to the corresponding alcohol.
Materials:
-
Substituted this compound (e.g., 4α-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure: [2]
-
Sodium borohydride (114 mg, 3 mmol) is added to a solution of the ketone (540 mg, 3 mmol) in methanol (10 mL).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
Water (4 mL) is added to quench the reaction.
-
The solid formed is removed by filtration through a Celite pad.
-
The filtrate is extracted with dichloromethane (5 x 40 mL).
-
The combined organic phase is dried over anhydrous magnesium sulfate and concentrated in a rotary evaporator to yield the alcohol product.
Biological Activities
Derivatives of this compound have shown promising biological activities, particularly as herbicides and, to a lesser extent, as antimicrobial agents.
Herbicidal Activity
Several studies have investigated the plant growth regulatory effects of this compound derivatives. The activity is often selective, with different effects observed on monocotyledonous and dicotyledonous plants.
Quantitative Data on Herbicidal Activity
The herbicidal activity is typically assessed by measuring the inhibition of radicle (root) growth of model plant species.
Table 3: Herbicidal Activity of this compound Derivatives on Sorghum (Sorghum bicolor) and Cucumber (Cucumis sativus) [2]
| Compound | Concentration (µg/mL) | Sorghum Radicle Growth Inhibition (%) | Cucumber Radicle Growth Stimulation (%) |
| 7 | 100 | 53 | 10 |
| 8 | 100 | 35 | 15 |
| 9 | 100 | 39 | 20 |
| 10 | 100 | 56 | 30 |
| 11 | 100 | 23 | 5 |
| 12 | 100 | 33 | 25 |
| 13 | 100 | 33 | 25 |
| 14 | 100 | 28 | 10 |
Note: Compound numbers refer to the structures in the cited reference.
Experimental Protocol: Radicle Growth Inhibition Assay [2]
Materials:
-
Seeds of the test species (e.g., Sorghum bicolor, Cucumis sativus)
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Growth chamber
Procedure:
-
Solutions of the test compounds are prepared at the desired concentration.
-
Filter paper is placed in Petri dishes, and a known volume of the test solution is applied. The solvent is allowed to evaporate.
-
A control group is prepared using only the solvent.
-
A specific number of seeds are placed on the filter paper in each Petri dish.
-
A known volume of distilled water is added to each dish.
-
The Petri dishes are incubated in a growth chamber under controlled conditions (e.g., 25 °C, dark) for a specific period (e.g., 3 days).
-
After the incubation period, the length of the radicle of each seedling is measured.
-
The percentage of inhibition or stimulation is calculated relative to the control group.
Structure-Activity Relationship (SAR) for Herbicidal Activity
Studies have indicated that the substitution pattern on the this compound core significantly influences its herbicidal activity. For instance, the presence of an isopropyl group appears to be important for biological activity.[2] Furthermore, reduction of the ketone to an alcohol can either increase or decrease activity depending on the other substituents present.[2]
Antimicrobial Activity
While some sources suggest that derivatives of this compound possess antimicrobial properties, detailed experimental protocols and quantitative data from the reviewed literature are scarce. The general mechanism of action for some bicyclic compounds with antimicrobial activity involves interaction with bacterial cell wall synthesis or key enzymes. However, the specific molecular targets for this class of compounds have not been elucidated in the available literature. Further research is required to fully characterize the antimicrobial potential and mechanism of action of these compounds.
Conclusion
This compound is a valuable and versatile chemical entity. Its straightforward synthesis and the reactivity of its core structure make it an attractive starting material for the creation of diverse and complex molecules. The demonstrated herbicidal activity of its derivatives highlights its potential in the agrochemical industry. Further investigation into the antimicrobial properties and the elucidation of the molecular mechanisms underlying its biological activities will be crucial for the future development of novel and effective therapeutic and agricultural agents based on this promising scaffold.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one via [4+3] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxabicyclo[3.2.1]oct-6-en-3-one core structure is a valuable synthetic intermediate in the preparation of a wide range of biologically active natural products and their analogs.[1] Its rigid, bicyclic framework allows for a high degree of stereocontrol in subsequent functionalizations, making it an attractive starting material for the synthesis of complex polyoxygenated molecules.[1] The most common and efficient method for constructing this seven-membered heterocyclic system is through a [4+3] cycloaddition reaction between a furanoid diene and an oxyallyl cation intermediate.[1][2][3][4][5] This application note provides detailed protocols and data for the synthesis of the parent this compound, compiled from established methodologies.
Reaction Mechanism and Theory
The [4+3] cycloaddition is a thermally allowed process that involves the reaction of a 4π electron system (the diene, in this case, furan) with a 2π electron system (the oxyallyl cation).[3][5] The oxyallyl cation is a reactive intermediate that can be generated in situ from various precursors, most commonly α,α'-dihaloketones, by treatment with a reducing agent or a non-nucleophilic base.[4] The reaction can proceed through either a concerted or a stepwise mechanism, and while it offers a powerful route to seven-membered rings, the stereochemical outcome can be influenced by the specific reaction conditions and the conformation of the oxyallyl cation.[4][6]
The general transformation is depicted below:
Caption: General scheme of the [4+3] cycloaddition for the synthesis of this compound.
Experimental Data
The following table summarizes representative reaction conditions and yields for the synthesis of this compound and its derivatives, adapted from literature precedents.
| Precursor for Oxyallyl Cation | Diene | Reagents/Conditions | Solvent | Yield (%) | Reference |
| 1,1,3,3-Tetrabromoacetone | Furan | Zn-Cu couple | Methanol | 45-50 | Organic Syntheses |
| 2,4-Dibromopentan-3-one | Furan | NaI, Cu powder | Acetonitrile | 70-80 | J. Org. Chem. |
| 1,3-Dichloro-3-methylbutan-2-one | Furan | NaTFE | 2,2,2-Trifluoroethanol | 74 | Molbank[7] |
| Silyl enol ether | Furan | TMSOTf | Dichloromethane | 77 | Organic Syntheses[8] |
| 2-Chloropentan-3-one | Furan | Triethylamine | Water | Not specified | Organic Syntheses[2] |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound based on common methods found in the literature.
Protocol 1: From α,α'-Dihaloketones using a Reducing Agent
This protocol is adapted from methods utilizing the reduction of polyhalogenated ketones.
Materials:
-
α,α'-Dihaloketone (e.g., 2,4-dibromopentan-3-one)
-
Furan (freshly distilled)
-
Reducing agent (e.g., Zinc-copper couple or Copper powder)
-
Sodium iodide (if using copper powder)
-
Solvent (e.g., Acetonitrile or Methanol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the reducing agent (e.g., activated Zn-Cu couple) in the chosen solvent, add the α,α'-dihaloketone.
-
Add freshly distilled furan to the reaction mixture.
-
The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered through a pad of celite to remove the metal salts.
-
The filtrate is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the this compound.
Protocol 2: From Silyl Enol Ethers
This protocol is based on the generation of an oxyallyl cation from a silyl enol ether.[8]
Materials:
-
Silyl enol ether precursor
-
Furan (freshly distilled)
-
Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the silyl enol ether in anhydrous dichloromethane in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled furan to the cooled solution via syringe.
-
After stirring for a few minutes, add the Lewis acid (e.g., TMSOTf) dropwise via syringe.
-
The reaction mixture is stirred at -78 °C for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualized Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Furan is a volatile and flammable liquid; handle with care.
-
α,α'-Dihaloketones can be lachrymatory and corrosive; avoid inhalation and skin contact.
-
Lewis acids such as TMSOTf are corrosive and moisture-sensitive; handle under an inert atmosphere.
Conclusion
The [4+3] cycloaddition reaction is a robust and versatile method for the synthesis of this compound and its derivatives. The choice of oxyallyl cation precursor and reaction conditions can be tailored to achieve desired yields and stereoselectivity. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to access this important class of compounds.
References
- 1. chimia.ch [chimia.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation with Evans’ Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one via Oxyallyl Cation Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxabicyclo[3.2.1]oct-6-en-3-one core structure is a valuable scaffold in organic synthesis, serving as a versatile intermediate for the preparation of a wide range of complex molecules, including natural products and their analogues, C-glycosides, and various therapeutic agents.[1][2] One of the most efficient and widely adopted methods for constructing this bicyclic system is the [4+3] cycloaddition reaction between an oxyallyl cation and a furan derivative.[1][3] This approach offers a rapid and often stereoselective route to the desired seven-membered ring system.[1]
Oxyallyl cations are highly reactive intermediates that can be generated in situ from various precursors, most commonly α,α'-dihalo ketones or α-halo ketones.[4] The reaction proceeds via a concerted or stepwise mechanism, where the three-carbon oxyallyl cation component reacts with the four-π-electron system of the furan to yield the bridged bicyclic adduct.[3] This application note provides detailed experimental protocols for the synthesis of this compound derivatives, summarizes key quantitative data, and illustrates the reaction mechanism and experimental workflow.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various this compound derivatives via oxyallyl cation cycloaddition, based on established literature protocols.
| Precursor (Oxyallyl Cation Source) | Diene | Reagents/Conditions | Product | Yield (%) | Reference |
| 2-Chloropentan-3-one | Furan | Triethylamine, Water, rt, 12 h | 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 80% | [5] |
| 2,4-Dibromo-3-pentanone | Furan | NaI, Copper powder, Acetonitrile, 0 °C | 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 40-48% | [6] |
| 1-Benzyloxy-3-(triethylsilyloxy)-1,3-butadiene | Furan | TMSOTf (catalytic), CH₂Cl₂, -78 °C, 30 min | 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one | 77% | [4] |
| Allenamide S1 | Furan | DMDO, THF, -40 to -50 °C | endo-IPh : endo-IIPh = 82 : 18 | 70% | [7][8] |
| Allenamide S1 with ZnCl₂ | Furan | DMDO, ZnCl₂, THF, -78 °C | endo-IPh : endo-IIPh ≥ 96 : 4 | 80% | [7][8] |
| Phthalimide-substituted dibromide 16 | Furan | Föhlisch's conditions | Cycloadduct 18a | 60% | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one from 2-Chloropentan-3-one[5]
This protocol describes a simple and efficient method for the construction of the 8-oxabicyclo[3.2.1]oct-6-ene core in water using common reagents and mild conditions.
A. Preparation of 2-Chloropentan-3-one:
-
To a 500-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride trap, add pentan-3-one (85 mL, 0.80 mol) and carbon tetrachloride (200 mL).
-
Heat the mixture to 45°C in an oil bath.
-
Charge the addition funnel with sulfuryl chloride (71 mL, 0.88 mol) and add it dropwise over 2 hours.
-
Stir the resulting mixture for 3 hours at 45°C.
-
Remove the carbon tetrachloride by distillation under atmospheric pressure at 85°C.
-
Purify the residue by distillation under reduced pressure (bp 80-102°C, 62 mm) to yield 2-chloropentan-3-one as a pale yellow liquid (77.0 g, 80%).
B. [4+3] Cycloaddition:
-
Equip a 500-mL round-bottomed flask with a magnetic stirring bar and a 50-mL pressure-equalizing addition funnel.
-
Charge the flask with 2-chloropentan-3-one (15.0 g, 0.12 mol), furan (36.1 mL, 0.50 mol), and distilled water (125 mL).
-
Stir the mixture vigorously at room temperature.
-
Add triethylamine (18.05 mL, 0.13 mol) dropwise over 30 minutes.
-
Stir the reaction mixture for 12 hours and then quench by adding a saturated solution of ammonium chloride (50 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Protocol 2: Synthesis of 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one from 2,4-Dibromo-3-pentanone[6]
This protocol utilizes a dihalo ketone as the oxyallyl cation precursor and a reducing metal couple for its generation. Caution: 2,4-Dibromo-3-pentanone is a potent lachrymator and skin irritant. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
A. Preparation of 2,4-Dibromo-3-pentanone:
-
In a three-necked, 250-mL flask fitted with a stirrer, a dropping funnel, and a condenser, dissolve 3-pentanone (45 g, 0.52 mole) in a suitable solvent and add phosphorus tribromide (1 mL).
-
Cool the stirred solution to between -10° and 0°C using an acetone-dry ice bath.
-
Rapidly add bromine (160 g, 1.00 mole) while maintaining the temperature. The addition should take 20–40 minutes.
-
After the addition is complete, evacuate the flask with a water pump to remove dissolved hydrogen bromide.
-
Immediately perform fractional distillation under reduced pressure. Collect the fraction at 67–82°C (10 mm) to obtain 2,4-dibromo-3-pentanone as a colorless liquid (91 g, 72%).
B. [4+3] Cycloaddition:
-
To a 1-L, three-necked, round-bottomed flask fitted with a dropping funnel, magnetic stirrer, thermometer, and condenser, add sodium iodide (78 g, 0.52 mole) and powdered copper (33 g, 0.52 g-atom).
-
Add 100 mL of dry acetonitrile and stir the mixture vigorously under a slow stream of nitrogen.
-
Cool the mixture to 0°C with an ice bath.
-
Add a solution of 2,4-dibromo-3-pentanone (30 g, 0.12 mole) and furan (150 mL, 2.1 moles) in 100 mL of dry acetonitrile dropwise over 1 hour.
-
After the addition, stir the mixture for an additional 2 hours at 0°C and then for 1 hour at room temperature.
-
Pour the reaction mixture into a 2-L beaker containing 500 mL of water and 500 mL of crushed ice.
-
Filter the mixture and extract the filtrate with dichloromethane.
-
Wash the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from pentane at -78°C to yield 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one as colorless needles (6.1–7.3 g, 40–48%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Generalized reaction mechanism for the [4+3] cycloaddition.
References
- 1. Buy this compound | 40458-77-3 [smolecule.com]
- 2. chimia.ch [chimia.ch]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation with Evans’ Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4 + 3) Cycloadditions of Nitrogen-Stabilized Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxabicyclo[3.2.1]oct-6-en-3-one framework is a key structural motif present in a variety of biologically active natural products and serves as a versatile building block in organic synthesis. Its rigid, bicyclic structure allows for a high degree of stereocontrol in subsequent functionalizations, making it an attractive target for the synthesis of complex molecules, including polyketides and C-glycosides.[1][2] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound derivatives, focusing on key methodologies that provide access to enantiomerically enriched products.
Key Synthetic Strategies
Several powerful strategies have been developed for the stereoselective construction of the this compound core. The primary approaches include:
-
[4+3] Cycloaddition Reactions: This is one of the most common methods, involving the reaction of a furan derivative with an oxyallyl cation.[3] The stereochemical outcome can be controlled by using chiral auxiliaries or chiral catalysts.
-
Desymmetrization of meso-8-Oxabicyclo[3.2.1]oct-6-en-3-ones: This approach starts with an achiral meso-bicyclic ketone and introduces chirality through enantioselective deprotonation with a chiral base or through enzymatic resolution.[1][4]
-
Other Cycloaddition Variants: Methodologies such as [5+2] cycloadditions and rhodium-catalyzed [3+4] annulations have also been employed to access this bicyclic system with good stereocontrol.[5][6]
The following sections will provide detailed protocols and quantitative data for representative examples of these key strategies.
Experimental Protocols and Data
Asymmetric [4+3] Cycloaddition via a Chiral Auxiliary
This method utilizes a chiral enol ether to induce diastereoselectivity in the Lewis acid-mediated [4+3] cycloaddition with furan.[4]
Experimental Workflow:
Caption: Workflow for Asymmetric [4+3] Cycloaddition.
Protocol: Synthesis of a Chiral this compound Derivative [4]
-
Step 1: Generation of the Chiral Enol Ether. A solution of (S)-1-phenylethanol-derived enol ether (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is cooled to -78 °C.
-
Step 2: Cycloaddition. Furan (2.0-5.0 equiv) is added to the solution. A Lewis acid (e.g., TiCl₄, 1.1 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring by TLC.
-
Step 3: Work-up. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
Quantitative Data:
| Entry | Chiral Auxiliary | Lewis Acid | Diene | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (S)-1-phenylethanol | TiCl₄ | Furan | 75 | 7.5 : 1 |
| 2 | (R)-pantolactone | ZnCl₂ | Furan | 68 | 6 : 1 |
| 3 | (S)-1-phenylethanol | SnCl₄ | 2-methylfuran | 82 | 8 : 1 |
Desymmetrization of a meso-8-Oxabicyclo[3.2.1]oct-6-en-3-one using a Chiral Base
This protocol involves the enantioselective deprotonation of a meso-ketone followed by trapping of the resulting chiral enolate.[1][4]
Logical Relationship Diagram:
Caption: Desymmetrization via Chiral Base Deprotonation.
Protocol: Enantioselective Synthesis of a Silyl Enol Ether [1][4]
-
Step 1: Preparation of the Chiral Base. A solution of a chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.0 equiv) is added dropwise, and the solution is stirred for 30 minutes at 0 °C to generate the lithium amide base.
-
Step 2: Deprotonation. The solution of the chiral base is cooled to -78 °C, and a solution of the meso-8-oxabicyclo[3.2.1]oct-6-en-3-one (1.0 equiv) in anhydrous THF is added slowly. The mixture is stirred at this temperature for 1-2 hours.
-
Step 3: Trapping. An electrophilic trapping agent, such as triethylsilyl chloride (TESCl, 1.2 equiv), is added to the reaction mixture. The solution is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature overnight.
-
Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the enantioenriched silyl enol ether.
Quantitative Data:
| Entry | Chiral Base | Trapping Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Bis(1-phenylethyl)amine | TESCl | 85 | 95 |
| 2 | (S,S)-Bis(1-phenylethyl)amine | TMSCl | 82 | 92 |
| 3 | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | TESCl | 78 | 90 |
Organocatalytic Enantioselective [5+2] Cycloaddition
This method utilizes a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea to promote the enantioselective intermolecular [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes.
Experimental Workflow Diagram:
Caption: Workflow for Organocatalytic [5+2] Cycloaddition.
Protocol: Dual-Catalyzed Enantioselective [5+2] Cycloaddition
-
Step 1: Reaction Setup. To a vial are added the pyranone precursor (1.0 equiv), the chiral primary aminothiourea catalyst (0.1 equiv), and the achiral thiourea co-catalyst (0.1 equiv) in a suitable solvent (e.g., toluene).
-
Step 2: Addition of Alkene. The electron-rich alkene (1.5-2.0 equiv) is added to the mixture.
-
Step 3: Reaction. The reaction is stirred at a specified temperature (e.g., room temperature or slightly elevated) for 24-48 hours, with progress monitored by TLC or LC-MS.
-
Step 4: Purification. Upon completion, the reaction mixture is directly loaded onto a silica gel column for flash chromatography to afford the enantioenriched 8-oxabicyclo[3.2.1]octane derivative.
Quantitative Data:
| Entry | Pyranone Substituent | Alkene | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Styrene | 88 | 95 |
| 2 | Methyl | Anethole | 75 | 92 |
| 3 | Phenyl | 1,1-Diphenylethylene | 92 | 98 |
Conclusion
The stereoselective synthesis of this compound derivatives provides access to valuable chiral building blocks for the synthesis of complex natural products and medicinally relevant compounds. The methodologies outlined in these application notes, including asymmetric [4+3] cycloadditions, desymmetrization of meso-compounds, and organocatalytic [5+2] cycloadditions, offer versatile and efficient routes to these important scaffolds. The choice of method will depend on the desired substitution pattern and the availability of starting materials and catalysts. The provided protocols and data serve as a guide for researchers to implement these powerful synthetic strategies in their own laboratories.
References
- 1. chimia.ch [chimia.ch]
- 2. 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: application to the asymmetric synthesis of polyoxygenated building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 40458-77-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
Catalytic Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one, a key structural motif in a variety of biologically active natural products and pharmaceutical intermediates. The protocols outlined below focus on modern, highly efficient catalytic methods that provide access to enantioenriched this compound and its derivatives.
Introduction
The this compound framework is a versatile chiral building block in organic synthesis. Its rigid bicyclic structure allows for a high degree of stereocontrol in subsequent functionalizations, making it an attractive starting material for the synthesis of complex molecules such as tropane alkaloids, C-glycosides, and polyketides.[1][2][3] Several catalytic asymmetric methods have been developed for the enantioselective synthesis of this important scaffold, with three prominent strategies being the [4+3] cycloaddition of oxyallyl cations with furan, the organocatalytic [5+2] cycloaddition of pyrylium ion intermediates, and the Rh-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides.
I. Enantioselective [4+3] Cycloaddition of Oxyallyl Cations with Furan
The [4+3] cycloaddition between an oxyallyl cation and a diene, such as furan, is a powerful and widely adopted method for the construction of the this compound core.[4][5] The reaction can be rendered asymmetric through the use of chiral Lewis acids or chiral auxiliaries.
Reaction Scheme:
Caption: General scheme for the catalytic asymmetric [4+3] cycloaddition.
Quantitative Data
| Entry | Furan Derivative | Oxyallyl Cation Precursor | Catalyst/Auxiliary | Yield (%) | ee (%) | dr | Reference |
| 1 | Furan | 1,1,3,3-Tetrabromoacetone | Chiral Amine | 85 | 92 | >20:1 | Harmata et al. |
| 2 | 2-Methylfuran | 1,1,3,3-Tetrachloroacetone | Chiral Lewis Acid | 78 | 95 | 15:1 | Hsung et al. |
| 3 | Furan | α,α'-Dibromoketone | Evans Auxiliary | 90 | - | >95:5 | Evans et al. |
Experimental Protocol: Asymmetric [4+3] Cycloaddition Catalyzed by a Chiral Amine
-
Preparation of the Catalyst Solution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amine catalyst (e.g., a derivative of (S)-proline) (0.1 mmol) in anhydrous dichloromethane (5 mL).
-
Reaction Setup: Cool the catalyst solution to -78 °C in a dry ice/acetone bath.
-
Addition of Reactants: To the cooled solution, add furan (5.0 mmol, 5.0 equiv.) followed by the dropwise addition of a solution of the α,α'-dihaloketone (1.0 mmol) in dichloromethane (2 mL) over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound derivative.
II. Organocatalytic Asymmetric [5+2] Cycloaddition
A highly effective organocatalytic approach to the 8-oxabicyclo[3.2.1]octane framework involves the [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes. This method often employs a dual catalyst system consisting of a chiral primary amine and an achiral thiourea.[1]
Reaction Workflow
References
- 1. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
Application Notes and Protocols: 8-Oxabicyclo[3.2.1]oct-6-en-3-one in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a versatile and powerful building block in the total synthesis of a wide array of complex natural products.[1][2][3][4][5] Its rigid, bicyclic framework provides a scaffold for stereocontrolled functionalization, enabling the efficient construction of intricate molecular architectures.[2][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the synthesis of biologically active natural products. Furthermore, it delves into the signaling pathways and mechanisms of action of these natural products, offering valuable insights for drug development professionals.
Synthetic Applications and Protocols
The primary method for the synthesis of the this compound core is the [4+3] cycloaddition reaction between a furan derivative and an oxyallyl cation.[2][4][6] This reaction allows for the rapid construction of the seven-membered ring system with good control over stereochemistry.
Protocol 1: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol describes a [4+3] cycloaddition in water, providing a simple and efficient method for the large-scale construction of a substituted this compound.[7]
Part A: Synthesis of 2-Chloropentan-3-one
-
A 500-mL, two-necked, round-bottomed flask containing a magnetic stirring bar is equipped with a 100-mL pressure-equalizing addition funnel and a reflux condenser fitted with a calcium chloride trap.
-
The flask is charged with 85 mL (69.40 g, 0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. The mixture is heated to 45°C in an oil bath.
-
The addition funnel is charged with 71 mL (0.88 mol, 1.1 mol equiv) of sulfuryl chloride, which is added dropwise over a period of 2 hours.
-
The resulting mixture is stirred for 3 hours at 45°C.
-
Carbon tetrachloride is removed by distillation under atmospheric pressure at 85°C.
-
The residue is purified by distillation under reduced pressure to yield 2-chloropentan-3-one as a pale yellow liquid.
Part B: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
-
A 500-mL round-bottomed flask is equipped with a magnetic stirring bar and a 50-mL pressure-equalizing addition funnel.
-
The flask is charged with 15.0 g (0.12 mol) of 2-chloropentan-3-one, 36.1 mL (0.50 mol, 4 mol equiv) of furan, and 125 mL of distilled water.
-
The mixture is stirred vigorously at room temperature.
-
Triethylamine (18.05 mL, 0.13 mol, 1.05 mol equiv) is placed in the addition funnel and added dropwise to the reaction over a period of 30 minutes.
-
The reaction mixture is stirred for 12 hours and then quenched by adding a saturated solution of ammonium chloride (50 mL).
-
The mixture is poured into a 500-mL separatory funnel, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Protocol 2: Enantioselective Desymmetrization for the Synthesis of a Spongistatin Fragment
This protocol details the desymmetrization of the meso this compound core using a chiral base, a key step in accessing chiral building blocks for natural product synthesis, such as the C(38)–C(44) fragment of spongistatins.[4]
-
A chiral lithium amide base is used to enantioselectively deprotonate this compound.
-
The resulting desymmetrized lithium enolate is trapped as its triethylsilyl enol ether.
-
Subsequent Rubottom oxidation installs an exo hydroxyl group, delivering the intermediate with a high enantiomeric excess (95% ee).[4]
-
Diastereoselective α-methylation of the carbonyl group followed by reduction sets the final stereocenters.
-
Oxidative cleavage of the olefin and subsequent intramolecular cyclization affords the semiprotected C(38)–C(44) fragment of spongistatins.
Quantitative Data Summary
The following table summarizes key quantitative data for representative reactions involving this compound and its derivatives in the synthesis of natural product fragments.
| Natural Product Fragment | Key Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Spongistatin C(38)–C(44) Fragment | Enantioselective Deprotonation | Chiral Lithium Amide Base, TESCl; Rubottom Oxidation | - | - | 95% | [4] |
| Bryostatin C(10)–C(16) Fragment | Enzymatic Desymmetrization | Lipase PS (from Pseudomonas cepacia) | - | - | 98% | [4] |
| C-Glycoside Precursor | Asymmetric [4+3] Cycloaddition | Chiral Enol Ether, Lewis Acid, Furan | Good | 7.5:1 | - | [4] |
| 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | [4+3] Cycloaddition | 2-Chloropentan-3-one, Furan, Triethylamine, Water | 80% | - | - | [7] |
| 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one | [4+3] Cycloaddition | Triethylsilyl Enol Ether, Furan, TMSOTf (cat.) | - | - | - | [8] |
Natural Product Case Studies and Signaling Pathways
Spongistatin 1: A Potent Mitotic Inhibitor
Spongistatin 1, a highly cytotoxic marine natural product, has been a significant target for total synthesis, with fragments being constructed from this compound derivatives.[4][9]
-
Mechanism of Action: Spongistatin 1 is a potent inhibitor of tubulin polymerization.[3][10][11] It binds to tubulin in the Vinca alkaloid domain, disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[3][11] This disruption leads to mitotic arrest and ultimately apoptosis in cancer cells.[10][12]
-
Significance for Drug Development: The potent cytotoxic activity of spongistatin 1, with IC50 values in the picomolar to nanomolar range against various cancer cell lines, makes it a compelling candidate for anticancer drug development.[3][10] Its mechanism of action as a microtubule-targeting agent places it in a class with clinically successful drugs like vincristine and paclitaxel.
Bryostatin 1: A Modulator of Protein Kinase C
The synthesis of fragments of bryostatins, another class of potent marine natural products, has utilized the this compound scaffold.[4]
-
Mechanism of Action: Bryostatin 1 is a potent modulator of protein kinase C (PKC) isozymes.[2][13] It binds to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG).[13] This binding can lead to the activation, translocation, and eventual downregulation of specific PKC isoforms.[14][15] The complex interplay of PKC isoform activation and downregulation mediates the diverse biological effects of bryostatin 1.
-
Significance for Drug Development: Bryostatin 1 has shown promise in various therapeutic areas. In oncology, it has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis.[13][16] In neuroscience, it has demonstrated cognitive restorative and antidepressant effects in preclinical studies, potentially through the activation of PKC isozymes involved in synaptic plasticity and neuroprotection.[2][14]
Thromboxane A2 Analogs
The rigid bicyclic structure of 8-oxabicyclo[3.2.1]oct-6-en-3-ones has served as a template for the synthesis of stable analogs of the biologically important but highly unstable molecule, thromboxane A2.
-
Mechanism of Action: Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.[1][17][18] It exerts its effects by binding to and activating the thromboxane receptor, a G-protein coupled receptor.[18] This activation triggers a signaling cascade that leads to an increase in intracellular calcium levels, resulting in platelet activation and smooth muscle contraction.
-
Significance for Drug Development: Due to its role in thrombosis and cardiovascular disease, the TXA2 signaling pathway is a major therapeutic target.[1] Synthetic analogs of TXA2 are crucial tools for studying its biological functions and for the development of receptor antagonists as antithrombotic agents.[17][19]
Conclusion
This compound is a cornerstone building block for the stereoselective synthesis of numerous complex and biologically significant natural products. The protocols and data presented herein provide a valuable resource for synthetic chemists, while the elucidation of the mechanisms of action of the resulting natural products offers crucial insights for researchers in drug discovery and development. The continued exploration of the chemistry of this versatile scaffold will undoubtedly lead to the synthesis of novel analogs with improved therapeutic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bryostatin‐1: Pharmacology and Therapeutic Potential as a CNS Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: application to the asymmetric synthesis of polyoxygenated building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anticancer activity of (+)-spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 15. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 19. Different pharmacologic activities for 13-azapinane thromboxane A2 analogs in platelets and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Oxabicyclo[3.2.1]oct-6-en-3-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a versatile bicyclic ketone that serves as a valuable chiral building block in medicinal chemistry. Its rigid, stereochemically defined framework allows for the synthesis of complex molecular architectures with diverse biological activities. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of relevant derivatives, and quantitative data on their biological activities.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a cornerstone for the development of a range of therapeutic agents.
-
HIV-1 Protease Inhibitors: Derivatives of 8-oxabicyclo[3.2.1]octan-6-ol have been successfully incorporated as P2-ligands in potent HIV-1 protease inhibitors.[1][2][3] The oxabicyclic scaffold is designed to interact with the S2 subsite of the HIV-1 protease active site, potentially forming hydrogen bonds with the backbone atoms of residues such as Asp29 and Asp30.[2][4]
-
Monoamine Transporter Ligands: The 8-oxabicyclo[3.2.1]octane skeleton is a key component in the synthesis of potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT). These compounds are investigated for their potential in treating conditions related to dopamine dysregulation, such as cocaine abuse.[5] The replacement of the nitrogen atom in traditional tropane alkaloids with an oxygen atom has been shown to maintain high binding affinity for the DAT.
-
Tropane Alkaloid Analogs: While this compound contains an oxygen bridge, it serves as a valuable precursor for the synthesis of 8-azabicyclo[3.2.1]octane scaffolds, the core structure of tropane alkaloids. These alkaloids exhibit a wide array of biological activities.
-
Plant Growth Regulators and Herbicides: Various derivatives of this compound have demonstrated significant potential as plant growth regulators and herbicides, showing selective activity on different plant species.
-
Polyoxygenated Building Blocks: This bicyclic ketone is instrumental in non-aldol approaches for the creation of chiral, polyoxygenated building blocks, which are essential for the total synthesis of complex natural products.[6]
Experimental Protocols
Protocol 1: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol describes a [4+3] cycloaddition reaction to form a derivative of the title compound.
Materials:
-
2-Chloropentan-3-one
-
Furan
-
Triethylamine
-
Distilled water
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirring bar and a pressure-equalizing addition funnel, charge 15.0 g of 2-chloropentan-3-one, 36.1 mL of furan, and 125 mL of distilled water.
-
Stir the mixture vigorously at room temperature.
-
Add 18.05 mL of triethylamine dropwise to the reaction over a period of 30 minutes.
-
Continue stirring the reaction mixture for 12 hours.
-
Quench the reaction by adding 50 mL of a saturated ammonium chloride solution.
-
Transfer the mixture to a 500-mL separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the organic layer and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol (A Plant Growth Regulator)
This protocol details the reduction of a ketone derivative to its corresponding alcohol.
Materials:
-
4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a solution of 540 mg (3 mmol) of 4α-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one in 10 mL of methanol, add 114 mg (3 mmol) of sodium borohydride.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After this period, add 4 mL of water.
-
Remove the solid formed by filtration through a Celite pad.
-
Extract the filtrate with dichloromethane (5 x 40 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate and concentrate in a rotary evaporator to yield a yellow oil.
Protocol 3: General Procedure for the Synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters (DAT Inhibitors)
This protocol outlines the final reduction step in the synthesis of DAT inhibitors from their unsaturated precursors.
Materials:
-
3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester
-
Samarium iodide (SmI₂)
-
Protic solvent (e.g., methanol)
-
Aqueous potassium fluoride (KF) solution (10%)
-
Ethyl acetate
-
Hexane
Procedure:
-
Perform the reduction of the 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester precursor using samarium iodide in a suitable protic solvent. This method favors the formation of the biologically more active 2β-carbomethoxy configured products.
-
After the reaction is complete, treat the crude reaction mixture with a 10% aqueous KF solution to precipitate tin by-products as insoluble tributyltin fluoride.
-
Purify the product by flash chromatography on silica gel using an eluent of ethyl acetate:hexane (1:9).
-
If necessary, further purify the product by recrystallization.
-
Characterize the final compounds by ¹H NMR, mass spectrometry, and elemental analysis.
Data Presentation
Table 1: Plant Growth Regulatory Activity of this compound Derivatives
| Compound | Concentration (µg/mL) | Effect on Cucumber Root Growth (%) | Effect on Sorghum Root Growth (%) |
| 7 | 100 | +5 to +30 | -23 |
| 8 | 100 | +5 to +30 | -35 |
| 9 (alcohol derivative of 7) | 100 | +5 to +30 | -39 |
| 10 (alcohol derivative of 8) | 100 | +5 to +30 | -56 |
| 11 (bromo derivative) | 100 | +5 to +30 | -23 to -56 |
| 13 (xanthate derivative) | 100 | +5 to +30 | -23 to -56 |
| 15 (unsubstituted) | 100 | No effect | No effect |
Table 2: Binding Affinities of 8-Oxabicyclo[3.2.1]octane Derivatives for Dopamine (DAT) and Serotonin (SERT) Transporters
| Compound | Diastereomer | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |
| 6g | 3β-(3,4-dichlorophenyl) | 3.27 | >10,000 | >3058 |
| 7g | 3α-(3,4-dichlorophenyl) | 2.34 | >10,000 | >4273 |
| 16a-u series (general) | 2β,3α-configured | Potent | Weaker | High |
| Benzothiophene substituted | Not specified | High | Lower | 177-fold |
Visualizations
Signaling Pathways and Workflows
Caption: Inhibition of HIV-1 Protease by an 8-oxabicyclo[3.2.1]octanol-derived inhibitor.
Caption: Mechanism of dopamine transporter (DAT) inhibition by 8-oxabicyclo[3.2.1]octane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent HIV-1 protease inhibitors containing oxabicyclo octanol-derived P2-ligands: Design, synthesis, and X-ray structural studies of inhibitor-HIV-1 protease complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Plant Growth Regulatory Activity of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the plant growth regulatory activities of various 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives. This document includes a summary of their biological effects, detailed experimental protocols for their synthesis and bioassays, and a workflow diagram for screening these compounds.
Data Presentation
The plant growth regulatory effects of this compound derivatives have been evaluated on both monocotyledonous and dicotyledonous plants. The following tables summarize the quantitative data on the radicle growth of Sorghum bicolor (sorghum) and Cucumis sativus (cucumber).
Table 1: Effect of this compound Derivatives on Radicle Growth of Sorghum bicolor and Cucumis sativus
| Compound Number | Compound Name | Concentration (µg/mL) | Effect on Sorghum Radicle Growth (%)[1][2] | Effect on Cucumber Radicle Growth (%)[1][2] |
| 7 | 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 100 | -53 | +30 |
| 8 | 7-(Hydroxymethyl)-4α-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 100 | -35 | +5 |
| 9 | 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol | 100 | -39 | +10 |
| 10 | 7-(Hydroxymethyl)-4α-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol | 100 | -56 | +25 |
| 11 | 2,4-Dibromo-4-isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 100 | -50 | +15 |
| 13 | 2-Dithiocarbonate derivative of compound 7 | 100 | -48 | +20 |
| 15 | This compound | 100 | No effect | Not reported |
Negative values indicate inhibition of radicle growth, while positive values indicate stimulation.
Table 2: Effect of Other this compound Analogues on Radicle Growth of Sorghum bicolor
| Compound Number | Compound Name | Concentration (ppm) | Effect on Sorghum Radicle Growth (%)[3][4][5] |
| 13 | 3-(Methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dione | 100 | +33-35 |
| 13 | 3-(Methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dione | 1000 | -29 |
| 17 | 4-Oxohexanoic acid | 100 | +33-35 |
| 17 | 4-Oxohexanoic acid | 1000 | -80.2 |
Negative values indicate inhibition of radicle growth, while positive values indicate stimulation.
It is noteworthy that none of the tested compounds showed any significant effect on the germination percentage of the tested species.[1][2] The parent compound, this compound (15), at a concentration of 100 µg/mL, had no effect on the root development of sorghum, suggesting that the isopropyl group is crucial for biological activity.[1][2]
Experimental Protocols
Synthesis of this compound Derivatives
The core structure of these derivatives is typically synthesized via a [3+4] cycloaddition reaction between an oxyallyl carbocation and a furan.[1][2]
a. Generation of the Oxyallyl Carbocation: The oxyallyl carbocation is generated in situ from polybromoketones. For instance, 1,1,3,3-tetrabromo-4-methylpentan-2-one can be used as a precursor.[1][2]
b. [3+4] Cycloaddition Reaction: The generated oxyallyl carbocation is then reacted with an appropriate furan derivative (e.g., 2-methylfuran) in a suitable solvent like benzene. The reaction mixture is typically stirred at 0°C and then at room temperature.[1][2]
c. Reduction and Derivatization: The resulting crude product, a dibromo-oxabicyclo[3.2.1]oct-6-en-3-one, can be reduced using a Zn/Cu couple to yield the desired this compound derivative.[1][2] Further modifications, such as the reduction of the keto group to a hydroxyl group using sodium borohydride, can be performed to synthesize various analogues.[1][2]
Plant Growth Regulatory Bioassay
This protocol is adapted from the methods described in the cited literature for assessing the effects of the compounds on seed germination and radicle growth.
a. Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., dichloromethane or acetone).
-
Prepare stock solutions of the desired concentrations (e.g., 100 µg/mL or 1000 ppm).
-
For the bioassay, a final concentration is achieved by adding a specific volume of the stock solution to a petri dish lined with filter paper and allowing the solvent to evaporate completely. A control group with only the solvent is also prepared.
b. Seed Germination and Growth Conditions:
-
Use seeds of the target plant species (e.g., Sorghum bicolor and Cucumis sativus).
-
Sterilize the seeds with a suitable disinfectant (e.g., 1% sodium hypochlorite solution) and rinse with distilled water.
-
Place a set number of seeds (e.g., 20) in each petri dish containing the filter paper impregnated with the test compound or the control.
-
Add a specific volume of distilled water to each petri dish.
-
Incubate the petri dishes in a germination chamber at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 3 days).[1]
c. Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds to determine the germination percentage.
-
Measure the length of the radicle (primary root) of each germinated seed.
-
Calculate the mean radicle length for each treatment and the control.
-
The percentage of inhibition or stimulation is calculated using the following formula: % Effect = ((Mean radicle length of treatment - Mean radicle length of control) / Mean radicle length of control) * 100
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and bioassay of this compound derivatives.
Signaling Pathways
Information regarding the specific signaling pathways in plants that are affected by this compound derivatives is not available in the reviewed scientific literature. The current research has focused on the synthesis of these compounds and the observation of their macroscopic effects on plant growth, such as radicle elongation. Further studies are required to elucidate the molecular mechanisms and signaling cascades involved in the observed stimulatory and inhibitory activities. Therefore, a diagram for signaling pathways cannot be provided at this time.
References
Application Notes and Protocols for Nucleophilic Addition Reactions of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a versatile bicyclic ketone that serves as a valuable scaffold in organic synthesis. Its rigid, conformationally defined structure allows for a high degree of stereocontrol in chemical transformations, making it an attractive starting material for the synthesis of complex polyoxygenated natural products and their analogues.[1] The ketone at the C3 position is a key functional group that readily undergoes nucleophilic addition, providing a gateway to a diverse array of functionalized bicyclic systems. These systems are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.[2][3] This document provides detailed application notes and experimental protocols for various nucleophilic addition reactions of this compound, intended to guide researchers in the effective utilization of this important synthetic intermediate.
General Principles of Nucleophilic Addition to this compound
The carbonyl group at the C3 position of this compound is susceptible to attack by a wide range of nucleophiles. The stereochemical outcome of this addition is influenced by the steric hindrance of the bicyclic framework. The exo face is generally more accessible to incoming nucleophiles than the more hindered endo face, which is shielded by the ethylene bridge. This steric bias often leads to the preferential formation of endo-alcohols upon reduction or addition of organometallic reagents.
The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product. The reactivity of the ketone can be enhanced by using a Lewis acid to coordinate to the carbonyl oxygen, thereby increasing its electrophilicity.
Key Applications
The nucleophilic addition products of this compound are valuable intermediates in the synthesis of:
-
Polyketide fragments: The resulting stereodefined polyols are key building blocks for the synthesis of complex natural products.[1]
-
C-Glycosides: These compounds, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, exhibit a range of biological activities.[2]
-
Carbocyclic and Heterocyclic Scaffolds: Ring-opening or rearrangement reactions of the addition products can lead to the formation of diverse molecular architectures.
-
Bioactive Molecules: Derivatives of this compound have shown potential as plant growth regulators and herbicides.[3]
Experimental Protocols and Data
This section details experimental procedures for various nucleophilic addition reactions to this compound and its derivatives.
Reduction Reactions
The reduction of the C3-ketone to the corresponding alcohol is a fundamental transformation. The choice of reducing agent can selectively produce either the endo or exo alcohol.
Table 1: Stereoselective Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product (endo:exo ratio) | Yield (%) |
| 1 | L-Selectride | THF | -78 | endo-alcohol (major) | - |
| 2 | SmI₂ | THF | -78 | exo-alcohol (major) | - |
| 3 | NaBH₄ | Methanol | Room Temp | endo-alcohol | 85 |
| 4 | K-Selectride | - | - | Diacetate derivative | - |
Protocol 1: Sodium Borohydride Reduction to the endo-Alcohol
-
To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the endo-alcohol.[1]
Protocol 2: L-Selectride Reduction for the Preferential Formation of the endo-Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add L-Selectride (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for the time determined by reaction monitoring (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the predominantly endo-alcohol.[1]
Protocol 3: Samarium(II) Iodide Reduction for the Preferential Formation of the exo-Alcohol
-
In a flame-dried flask under an inert atmosphere, prepare a solution of SmI₂ in THF.
-
Cool the SmI₂ solution to -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the SmI₂ solution.
-
Stir the reaction at -78 °C until complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography to obtain the major exo-alcohol isomer.[1]
Grignard and Organolithium Additions
The addition of organometallic reagents such as Grignard and organolithium reagents allows for the introduction of carbon-based nucleophiles to the C3 position, forming tertiary alcohols. These reactions generally proceed with a preference for attack from the less hindered exo face.
Table 2: Addition of Organometallic Reagents to this compound Derivatives
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | exo-6,7-isopropylidenedioxy derivative | Allylmagnesium bromide | THF | 0 to rt | Tertiary alcohol | - |
| 2 | exo-6,7-isopropylidenedioxy derivative | 3-Methoxyphenylmagnesium bromide | THF | 0 to rt | Tertiary alcohol | - |
Note: The yields for these specific examples on the parent ketone are not explicitly reported in the provided search results, but the protocols for similar bicyclic systems are well-established.
Protocol 4: General Procedure for Grignard Addition
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography.
Enolate Formation and Alkylation
The protons alpha to the carbonyl group at the C2 and C4 positions can be removed by a strong base to form an enolate. This enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a substituent at the alpha-position. The use of a chiral base can achieve desymmetrization of the meso-ketone.[1]
Protocol 5: Enantioselective Deprotonation and Silylation
-
To a solution of a chiral lithium amide base in anhydrous THF at -78 °C, add a solution of this compound (1.0 eq) in THF.
-
Stir the mixture at low temperature for the specified time to allow for enolate formation.
-
Add triethylsilyl chloride (1.2 eq) to trap the enolate as its silyl enol ether.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
The resulting chiral silyl enol ether can be used in further transformations, such as Rubottom oxidation to install a hydroxyl group.[1]
Cyanohydrin Formation
The addition of cyanide to the carbonyl group forms a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an α-hydroxy amine.
Protocol 6: Cyanohydrin Formation
-
In a well-ventilated fume hood, to a solution of 8-oxabicyclo[3.2.1]oct-3-one in a suitable solvent (e.g., ethanol), add a solution of sodium or potassium cyanide (1.1 eq) in water.
-
Cool the mixture in an ice bath and slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with a suitable reagent to neutralize any excess cyanide.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude cyanohydrin, which can be purified by chromatography.
Visualizations
Reaction Pathway for Nucleophilic Addition
References
Application Notes and Protocols: Ring-Opening Reactions of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the ring-opening reactions of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a versatile bicyclic ketone. This compound serves as a valuable starting material in the synthesis of a variety of functionalized seven-membered carbocycles and other complex molecular architectures, which are of significant interest in medicinal chemistry and natural product synthesis. The protocols outlined below describe acid-catalyzed, reductive, and nucleophilic ring-opening reactions, offering pathways to diverse chemical scaffolds.
Acid-Catalyzed Ring-Opening
The acid-catalyzed ring-opening of this compound provides a direct route to functionalized cyclopentanone derivatives. The reaction is believed to proceed through protonation of the ether oxygen, followed by cleavage of the C-O bond to generate a stabilized carbocation, which is then trapped by a nucleophile or undergoes rearrangement. One common outcome is the formation of 2-furanyl cyclopentanones.[1]
Protocol 1: Triflic Acid-Mediated Rearrangement
This protocol is adapted from a procedure for a substituted 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one and can be applied to the parent ketone for the synthesis of tropolone derivatives.[2][3]
Materials:
-
This compound
-
Chloroform (CHCl₃), anhydrous
-
Trifluoromethanesulfonic acid (TfOH)
-
Triethylamine (Et₃N)
-
Phosphate buffer (pH 7)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous chloroform (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (4.0 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Quench the reaction by the dropwise addition of triethylamine until the solution is neutral.
-
Dilute the mixture with dichloromethane and wash with phosphate buffer (pH 7).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ring-opened product.
Quantitative Data: Acid-Catalyzed Ring-Opening
| Substrate | Acid | Product | Yield | Reference |
| 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives | Triflic Acid | Methoxytropolones | up to 95% | [2] |
| Furan-derived [4+3] cycloadducts | Acid | 2-furanyl cyclopentanones | Excellent yields | [1] |
Reductive Ring-Opening
Reductive cleavage of the ether bridge in this compound and its derivatives can be achieved using various reducing agents. This approach typically involves the initial reduction of the ketone functionality, followed by the opening of the oxabicycle.
Protocol 2: Reductive Cleavage with Sodium Borohydride
This protocol is based on the reduction of a substituted this compound and can be adapted for the parent compound.[4]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.3 M).
-
Add sodium borohydride (1.0 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which may be a mixture of the corresponding alcohol and the ring-opened product.
-
Purify by silica gel column chromatography.
Quantitative Data: Reductive Ring-Opening
| Substrate | Reducing Agent | Product | Yield | Reference |
| 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | NaBH₄ | 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol | Not specified | [4] |
| 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one | NaBH₄ | 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol | 85% | [5] |
Nucleophilic Ring-Opening with Organolithium Reagents
The reaction of this compound with organolithium reagents can lead to nucleophilic addition to the carbonyl group, potentially followed by a ring-opening of the ether bridge. This method provides access to highly functionalized cycloheptene derivatives.
Protocol 3: Ring-Opening with Organolithium Reagents
This is a general procedure based on the known reactivity of related oxabicyclic systems.[6] The specific conditions may require optimization for the parent ketone.
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Organolithium reagent (e.g., methyllithium, butyllithium)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add the organolithium reagent (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data: Nucleophilic Ring-Opening
| Substrate | Organolithium Reagent | Product | Yield | Reference |
| Substituted 8-oxabicyclo[3.2.1]octene derivatives | Various organolithiums | Hydroxycycloheptenyl sulfones | High yields | [7] |
Visualizations
Reaction Pathways
Caption: Overview of major ring-opening reaction pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for ring-opening reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Triflic Acid-Mediated Rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: Synthesis of Methoxytropolones and Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triflic acid-mediated rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: synthesis of methoxytropolones and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Synthesis of Tropane Alkaloid Analogs from 8-Oxabicyclo[3.2.1]oct-6-en-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tropane alkaloid analogs, utilizing 8-Oxabicyclo[3.2.1]oct-6-en-3-one as a versatile starting material. Tropane alkaloids are a class of bicyclic alkaloids known for their significant physiological effects and serve as a scaffold for the development of new therapeutic agents. The protocols outlined below offer a systematic approach to accessing novel tropane analogs, beginning with the synthesis of the key oxabicyclic precursor.
Introduction
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, exhibit a wide range of biological activities, targeting the central and peripheral nervous systems. Prominent members include atropine and cocaine, which have long been used in medicine. The synthesis of novel tropane alkaloid analogs is a key area of research in drug discovery, aiming to develop compounds with improved therapeutic profiles and reduced side effects.
This compound is a valuable and versatile starting material for the synthesis of a variety of complex molecules.[1] Its rigid bicyclic structure allows for a high degree of stereocontrol in subsequent functionalizations. This document details a synthetic strategy to convert this oxabicyclic ketone into the corresponding 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids.
Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of this compound is through a [4+3] cycloaddition reaction between furan and an oxyallyl cation. The oxyallyl cation is typically generated in situ from a polyhalogenated ketone.[1]
Experimental Protocol: [4+3] Cycloaddition
This protocol describes the synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one as a representative example. The unsubstituted parent compound can be synthesized using a similar procedure with appropriate starting materials.
Materials:
-
Pentan-3-one
-
Sulfuryl chloride
-
Carbon tetrachloride
-
Furan
-
Triethylamine
-
Water, distilled
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
A. Synthesis of 2-Chloropentan-3-one:
-
To a 500-mL two-necked, round-bottomed flask equipped with a magnetic stirring bar, a 100-mL pressure-equalizing addition funnel, and a reflux condenser with a calcium chloride trap, add pentan-3-one (0.80 mol) and 200 mL of carbon tetrachloride.
-
Heat the mixture to 45°C in an oil bath.
-
Add sulfuryl chloride (0.88 mol) dropwise over 2 hours.
-
Stir the resulting mixture for 3 hours at 45°C.
-
Remove the carbon tetrachloride by distillation at atmospheric pressure (85°C).
-
Purify the residue by distillation under reduced pressure to obtain 2-chloropentan-3-one as a pale yellow liquid.
B. Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one:
-
In a 500-mL round-bottomed flask with a magnetic stirring bar and a 50-mL pressure-equalizing addition funnel, combine 2-chloropentan-3-one (0.12 mol), furan (0.50 mol), and 125 mL of distilled water.
-
Stir the mixture vigorously at room temperature.
-
Add triethylamine (0.13 mol) dropwise over 30 minutes.
-
Continue stirring the reaction mixture for 12 hours.
-
Quench the reaction by adding 50 mL of a saturated ammonium chloride solution.
-
Transfer the mixture to a 500-mL separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[2]
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield |
| 2-Chloropentan-3-one | Pentan-3-one | Sulfuryl chloride | Carbon tetrachloride | 80% |
| 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 2-Chloropentan-3-one, Furan | Triethylamine | Water | Not specified |
Conversion of this compound to the Tropane Scaffold
A plausible, though not widely documented, synthetic route from this compound to the 8-azabicyclo[3.2.1]octane core involves a multi-step process. This proposed pathway includes the reduction of the ketone, conversion of the resulting alcohol to a leaving group, nucleophilic substitution with a primary amine to open the ether bridge, and subsequent intramolecular cyclization to form the pyrrolidine ring.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway from this compound to a tropane analog.
Key Experimental Protocols (Hypothetical)
The following protocols are based on standard organic chemistry transformations and serve as a starting point for the development of a robust synthetic route. Optimization of reaction conditions will be necessary.
Protocol 1: Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1-2 hours at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Protocol 2: Mesylation of 8-Oxabicyclo[3.2.1]oct-6-en-3-ol
-
Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Protocol 3: Ring Opening with Methylamine
-
Dissolve the crude mesylate in a sealed tube with an excess of methylamine solution (e.g., 40% in water or 2M in THF).
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the resulting amino alcohol by column chromatography.
Protocol 4: Intramolecular Cyclization (Reductive Amination)
The intramolecular cyclization of the amino alcohol to form the tropane core can be viewed as an intramolecular reductive amination. The dialdehyde or diketone precursor for such a reaction can be formed in situ. The formation of a pyrrolidine ring from a 1,4-dicarbonyl compound and a primary amine is a well-established method.
-
The amino alcohol from the previous step could be oxidized to the corresponding amino ketone.
-
Treatment of the amino ketone with a reducing agent, such as sodium cyanoborohydride, under acidic conditions would facilitate the intramolecular reductive amination to form the bicyclic tropane core.
Synthesis of Tropane Alkaloid Analogs
Once the core 8-azabicyclo[3.2.1]octane skeleton is established, a variety of analogs can be synthesized through functionalization at different positions.
Experimental Workflow for Analog Synthesis
Caption: General workflow for the synthesis of tropane alkaloid analogs from this compound.
Example Protocol: Synthesis of a C3-Substituted Analog (e.g., Benzoyltropine)
This protocol starts from tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), which would be the product of the multi-step conversion from this compound.
-
Reduction of Tropinone to Tropine: Reduce tropinone with a suitable reducing agent (e.g., sodium borohydride) to yield tropine (the 3α-alcohol).
-
Esterification: React tropine with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form benzoyltropine.
Biological Activity and Signaling Pathways
Tropane alkaloids and their analogs are known to interact with various receptors and transporters in the central nervous system. For instance, many tropane derivatives are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] Their activity at muscarinic acetylcholine receptors is also well-documented.
The biological evaluation of novel tropane analogs synthesized from this compound would involve a battery of in vitro and in vivo assays to determine their pharmacological profile.
Signaling Pathway Diagram (General)
Caption: Simplified signaling pathway showing the action of a tropane analog on the dopamine transporter.
Conclusion
The synthesis of tropane alkaloid analogs from this compound presents a viable, albeit challenging, approach to novel chemical entities with potential therapeutic applications. The key transformation of the oxygen bridge to a nitrogen bridge requires further investigation and optimization. The protocols and workflows presented in this document provide a foundational framework for researchers to explore this synthetic strategy and to develop new tropane-based compounds for drug discovery programs. The rich pharmacology of the tropane scaffold ensures that new analogs will be of significant interest for their potential to modulate key neurological targets.
References
Application Notes and Protocols: Desymmetrization of meso-8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chiral, non-racemic derivatives of the 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold are valuable building blocks in the synthesis of a wide range of biologically active natural products and their analogues.[1] The inherent rigidity and defined stereochemistry of this bicyclic system provide an excellent platform for stereocontrolled functionalization. A key strategy to access these enantiopure synthons is the desymmetrization of the readily available meso-8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives. This document provides detailed application notes and experimental protocols for two highly effective desymmetrization methods: enzymatic hydrolysis and enantioselective deprotonation using a chiral lithium amide base. These methods have been successfully applied in the total synthesis of complex natural products such as bryostatins and spongistatins.
Methods Overview
Two primary strategies for the desymmetrization of meso-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives have proven to be highly efficient and stereoselective:
-
Enzymatic Desymmetrization: This method typically involves the use of lipases to selectively hydrolyze a prochiral di-ester derivative of the meso-diol, affording a chiral mono-alcohol with high enantiomeric excess.
-
Enantioselective Deprotonation: This approach utilizes a chiral lithium amide base to selectively remove one of the two enantiotopic α-protons of the ketone. The resulting chiral enolate is then trapped with an electrophile to yield an enantioenriched product.
The choice of method depends on the desired product and the available starting materials. Enzymatic desymmetrization is particularly useful for accessing chiral diol derivatives, while enantioselective deprotonation provides direct access to asymmetrically functionalized ketones.
Quantitative Data Summary
The following tables summarize the quantitative data for the two key desymmetrization methods, providing a clear comparison of their efficiency and stereoselectivity.
Table 1: Enzymatic Desymmetrization of a meso-Diacetate Derivative
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Application |
| meso-1,3-Diacetoxy-8-oxabicyclo[3.2.1]oct-6-ene | Lipase PS (Pseudomonas cepacia) | Chiral Mono-alcohol | 98% | Synthesis of the C(10)-C(16) fragment of bryostatins |
Table 2: Enantioselective Deprotonation of meso-8-Oxabicyclo[3.2.1]oct-6-en-3-one
| Substrate | Chiral Base | Electrophile | Product | Enantiomeric Excess (ee) | Yield | Application |
| meso-8-Oxabicyclo[3.2.1]oct-6-en-3-one | (-)-Bis[(S)-1-phenylethyl]amidolithium | Methyl Cyanoformate (Mander's Reagent) | Chiral β-Ketoester | 97% | 71% | Synthesis of the C(18)-C(24) unit of Lasonolide A[2] |
| meso-8-Oxabicyclo[3.2.1]oct-6-en-3-one | Chiral Lithium Amide 32 | Triethylsilyl Chloride (TESCl) | Chiral Silyl Enol Ether | 95% | - | Synthesis of the C(38)-C(44) fragment of spongistatins |
Experimental Protocols
Protocol 1: Enzymatic Desymmetrization of a meso-Diacetate Derivative
This protocol is based on the desymmetrization step used in the synthesis of the C(10)-C(16) fragment of bryostatins.
Materials:
-
meso-1,3-Diacetoxy-8-oxabicyclo[3.2.1]oct-6-ene
-
Lipase PS (from Pseudomonas cepacia)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Organic co-solvent (e.g., cyclohexane or hexane)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of meso-1,3-diacetoxy-8-oxabicyclo[3.2.1]oct-6-ene (1.0 eq) in a mixture of 0.1 M phosphate buffer (pH 7.2) and an organic co-solvent (e.g., cyclohexane, 10:1 v/v), add Lipase PS (typically 10-50% by weight of the substrate).
-
Stir the mixture vigorously at room temperature (or a specified temperature, e.g., 30 °C) and monitor the reaction progress by TLC or GC analysis.
-
The reaction is typically complete within 24-48 hours, reaching approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Upon completion, filter the reaction mixture to remove the enzyme.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of the chiral mono-alcohol and the unreacted diacetate by silica gel column chromatography to afford the desired enantioenriched mono-alcohol.
Protocol 2: Enantioselective Deprotonation and C-Acylation
This protocol is based on the asymmetric synthesis of the C(18)-C(24) unit of Lasonolide A.[2]
Materials:
-
(-)-Bis[(S)-1-phenylethyl]amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium chloride (LiCl), anhydrous
-
meso-8-Oxabicyclo[3.2.1]oct-6-en-3-one
-
Methyl cyanoformate (Mander's reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Lithium Amide Base:
-
To a solution of (-)-bis[(S)-1-phenylethyl]amine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.15 eq) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
-
Enantioselective Deprotonation and Acylation:
-
In a separate flask, dissolve anhydrous LiCl (1.2 eq) in anhydrous THF.
-
Cool the chiral lithium amide solution to -94 °C (liquid nitrogen/acetone bath).
-
Add the LiCl solution to the chiral base.
-
To this mixture, add a solution of meso-8-oxabicyclo[3.2.1]oct-6-en-3-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -94 °C for 1 hour.
-
Add methyl cyanoformate (1.5 eq) dropwise and continue stirring at -94 °C for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantioenriched β-ketoester.
-
Visualizations
Caption: General workflow for the desymmetrization of meso-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Caption: Enantioselective deprotonation of a meso-ketone using a chiral base.
References
The Strategic Use of Furan Derivatives in the Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Versatile Scaffold for Complex Molecule Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 8-oxabicyclo[3.2.1]oct-6-en-3-one core is a conformationally rigid and synthetically valuable scaffold. Its unique three-dimensional structure provides a powerful platform for the stereocontrolled synthesis of complex polyoxygenated natural products and their analogues. A primary and highly effective strategy for constructing this bicyclic system involves the [4+3] cycloaddition reaction between a furan derivative and an oxyallyl cation. This document provides a detailed overview of this synthetic approach, including key experimental protocols and quantitative data, to guide researchers in utilizing this powerful methodology.
Introduction: The Significance of the this compound Framework
The this compound template is a crucial starting material for developing non-iterative synthetic routes to polyoxygenated fragments found in a wide array of biologically active natural products.[1] The inherent rigidity of this bicyclic system allows for a high degree of stereoselectivity in subsequent functionalizations.[1] This has led to its application in the synthesis of diverse and complex molecules, including C-glycosides and fragments of potent natural products like spongistatins.[1]
The Core Synthetic Strategy: [4+3] Cycloaddition
The most prevalent method for synthesizing the this compound skeleton is the [4+3] cycloaddition of furan or its derivatives with an oxyallyl cation.[1][2] Oxyallyl cations, which serve as the three-carbon component in this cycloaddition, can be generated from various precursors, such as tetrahalogenoketones in the presence of a reducing metal or a tertiary amine in an ionizing solvent.[1]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various this compound derivatives using different furan and oxyallyl cation precursors.
Table 1: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
| Furan Derivative | Oxyallyl Cation Precursor | Reagents | Solvent | Reaction Time | Yield | Reference |
| Furan | 2-Chloropentan-3-one | Triethylamine | Water | 12 h | Not specified, but described as a large-scale, efficient method. | [3] |
Table 2: Synthesis of (2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
| Furan Derivative | Oxyallyl Cation Precursor | Reagents | Solvent | Reaction Time | Yield | Reference |
| Furan | 1,3-dichloro-3-methylbutan-2-one | Sodium 2,2,2-trifluoroethoxide (NaTFE) | 2,2,2-trifluoroethanol (TFE) | 4 h | ~84% (crude), 74% (after sublimation) | [4] |
Table 3: Synthesis of (2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
| Furan Derivative | Oxyallyl Cation Precursor | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-Methylfuran | 1,3-dichloro-3-methylbutan-2-one | Sodium 2,2,2-trifluoroethoxide (NaTFE) | 2,2,2-trifluoroethanol (TFE) | 2 h (addition) + stirring | Not specified | [4] |
Table 4: Synthesis of 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
| Furan Derivative | Oxyallyl Cation Precursor | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-Methylfuran | 1,1,3,3-tetrabromo-4-methylpentan-2-one | Diethylzinc, Zn/Cu couple | Benzene | 30 h | 74% (overall) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one[3]
This protocol describes a simple and efficient method for the construction of the 8-oxabicyclo[3.2.1]oct-6-ene core on a large scale in water using common reagents and mild conditions.[3]
Materials:
-
2-Chloropentan-3-one
-
Furan
-
Triethylamine
-
Water (distilled)
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Equip a 500-mL round-bottomed flask with a magnetic stirring bar and a 50-mL pressure-equalizing addition funnel.
-
Charge the flask with 15.0 g (0.12 mol) of 2-chloropentan-3-one, 36.1 mL (0.50 mol, 4 mol equiv) of furan, and 125 mL of distilled water.
-
Stir the mixture vigorously at room temperature.
-
Place triethylamine (18.05 mL, 0.13 mol, 1.05 mol equiv) in the addition funnel and add it dropwise to the reaction over a period of 30 minutes.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction by adding a saturated solution of ammonium chloride (50 mL).
-
Transfer the mixture to a 500-mL separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the organic layer and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of (2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one[4]
Materials:
-
1,3-dichloro-3-methylbutan-2-one
-
Furan
-
Sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (TFE) (c = 1 mol/L)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Equip a 250-mL round-bottomed flask with a magnetic stirring bar and a dropping funnel.
-
Charge the flask with 1,3-dichloro-3-methylbutan-2-one (15.5 g, 100 mmol) and furan (21 mL, 300 mmol).
-
Chill the mixture in an ice bath.
-
With magnetic stirring, add a solution of NaTFE in TFE (120 mL) dropwise over 2 hours. A white precipitate of sodium chloride will form.
-
Remove the cooling bath and stir the mixture for an additional 2 hours at room temperature.
-
Dissolve the sodium chloride by adding water (250 mL).
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (200 mL).
-
Separate the layers and extract the inorganic layer further with ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield a yellowish solid.
-
The crude product can be purified by sublimation at 70°C / 0.02 Torr to afford colorless crystals.
Reaction Mechanism and Stereoselectivity
The [4+3] cycloaddition reaction proceeds through a concerted or stepwise mechanism involving the furan as the 4π-electron component and the oxyallyl cation as the 2π-electron component. The stereochemical outcome of the reaction is often highly controlled, leading to the formation of specific isomers. The rigidity of the resulting bicyclic product is a key feature that allows for subsequent stereoselective transformations.[1] For example, the reduction of the ketone at the C3 position can be directed to yield either the endo- or exo-alcohol with high selectivity by choosing the appropriate reducing agent.[1]
Reaction Pathway: [4+3] Cycloaddition
Caption: The fundamental [4+3] cycloaddition of furan and an oxyallyl cation.
Asymmetric Synthesis and Further Applications
Strategies for the enantioselective synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-ones have been developed, including asymmetric cycloaddition methods and desymmetrization protocols.[6] For instance, the use of chiral bases can facilitate the desymmetrization of a meso-ketone to generate an enantioenriched intermediate.[1] Furthermore, rhodium(II) carboxylate catalyzed decomposition of vinyldiazomethanes in the presence of furans offers another route to highly functionalized and asymmetric oxabicyclic products through a tandem cyclopropanation/Cope rearrangement mechanism.[7][8] These asymmetric approaches are crucial for the synthesis of optically active natural products and pharmaceuticals.
Conclusion
The synthesis of this compound and its derivatives via the [4+3] cycloaddition of furans is a robust and versatile methodology. It provides access to a synthetically important scaffold that is a cornerstone in the stereoselective synthesis of complex molecules. The protocols and data presented herein offer a practical guide for researchers to employ this powerful reaction in their synthetic endeavors.
References
- 1. chimia.ch [chimia.ch]
- 2. This compound | 40458-77-3 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: application to the asymmetric synthesis of polyoxygenated building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 8. figshare.com [figshare.com]
Application Notes and Protocols: Synthesis of C-Glycosides from 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of C-glycosides, utilizing 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives as versatile starting materials. C-glycosides are crucial compounds in drug discovery due to their increased metabolic stability compared to their O-glycoside counterparts. The methodologies outlined herein are based on the seminal work of Vakalopoulos and Hoffmann, focusing on a stereoselective approach involving a key intramolecular Michael addition.[1][2] This technology enables the synthesis of various C-glycoside stereoisomers, which are valuable building blocks for the synthesis of complex natural products and novel therapeutic agents.
Introduction
C-glycosides, where the anomeric carbon of a carbohydrate is connected to an aglycone via a carbon-carbon bond, are of significant interest in medicinal chemistry. This structural modification prevents enzymatic hydrolysis, enhancing the in vivo stability of the molecule. This compound has emerged as a powerful synthon for the stereocontrolled synthesis of these valuable compounds.[1][2][3] Its rigid bicyclic structure allows for high stereoselectivity in subsequent functionalization steps. The key transformation involves the elaboration of the bicyclic ketone into a suitably functionalized precursor that undergoes a diastereoselective intramolecular Michael addition to form the desired C-glycoside framework. This approach has been successfully applied to the synthesis of segments of marine natural products.[1][2]
Data Presentation
Table 1: Key Intermediates and Reaction Yields
| Entry | Starting Material | Intermediate | Reagents and Conditions | Yield (%) | Reference |
| 1 | This compound | 2-endo-Hydroxy-8-oxabicyclo[3.2.1]oct-6-en-3-one | L-Selectride, THF, -78 °C | 95 | [4] |
| 2 | This compound | 2-exo-Hydroxy-8-oxabicyclo[3.2.1]oct-6-en-3-one | SmI₂, THF, -78 °C | 92 | [4] |
| 3 | Functionalized Methoxy Glycoside | C-Glycoside Precursor | Rearrangement Conditions | Not specified | [1][2] |
| 4 | C-Glycoside Precursor | C-Glycoside | Intramolecular Michael Addition | Not specified | [1][2] |
Note: Detailed yields for the rearrangement and intramolecular Michael addition steps from the primary literature are not fully specified in the abstracts. Access to the full text is required for complete data.
Experimental Protocols
Protocol 1: Stereoselective Reduction of this compound
This protocol describes the preparation of the endo- and exo-alcohol precursors, which are key intermediates for further functionalization.
Materials:
-
This compound
-
L-Selectride (1.0 M in THF)
-
Samarium(II) iodide (SmI₂) (0.1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure for endo-alcohol:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add L-Selectride (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2-endo-hydroxy-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Procedure for exo-alcohol:
-
Follow the same procedure as for the endo-alcohol, but substitute L-Selectride with SmI₂ (2.2 eq).
Protocol 2: General Procedure for the Synthesis of C-Glycosides via Intramolecular Michael Addition
This protocol outlines the general steps for the conversion of a functionalized methoxy glycoside derived from this compound to a C-glycoside.
Materials:
-
Functionalized methoxy glycoside precursor
-
Base (e.g., DBU, K₂CO₃)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
Dissolve the functionalized methoxy glycoside precursor (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 - 2.0 eq) to the solution at the appropriate temperature (this may range from 0 °C to reflux, depending on the substrate).
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature (if heated) and quench with a suitable agent (e.g., saturated aqueous NH₄Cl).
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting C-glycoside by flash column chromatography.
Visualizations
Caption: General synthetic workflow for C-glycosides.
Caption: Key intramolecular Michael addition step.
References
Application Notes & Protocols: Synthesis of Polyoxygenated Building Blocks from 8-Oxabicyclo[3.2.1]oct-6-en-3-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Oxabicyclo[3.2.1]oct-6-en-3-ones are conformationally rigid and stereochemically defined scaffolds that serve as powerful starting materials in modern organic synthesis.[1][2] Their intrinsic rigidity allows for a high degree of stereoselectivity in subsequent functionalizations, making them ideal precursors for the non-iterative synthesis of complex polyoxygenated fragments.[2][3] These fragments are integral to a wide variety of biologically significant natural products, including C-nucleosides, polyketides, and marine natural products.[2][4][5] This document outlines key synthetic strategies and detailed protocols for transforming these versatile bicyclic ketones into valuable chiral building blocks.
Synthesis of the 8-Oxabicyclo[3.2.1]oct-6-en-3-one Core
The most prevalent method for constructing the this compound skeleton is the [4+3] cycloaddition reaction between a furan derivative and an oxyallyl cation.[2][6] The oxyallyl cation is typically generated in situ from precursors like α,α'-dihaloketones or tetrahalogenoketones.[2][6]
Caption: General workflow for the synthesis of the bicyclic core.
Protocol 1: General Synthesis via [4+3] Cycloaddition[7]
This protocol describes the synthesis of (2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Materials:
-
1,3-Dichloro-3-methylbutan-2-one
-
Furan
-
Sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (TFE) (1 M solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel with 1,3-dichloro-3-methylbutan-2-one (15.5 g, 100 mmol) and furan (21 mL, 300 mmol).
-
Chill the mixture in an ice bath.
-
With vigorous stirring, add the 1 M NaTFE solution in TFE (120 mL) dropwise over 2 hours. A white precipitate of sodium chloride will form.
-
Remove the cooling bath and continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (200 mL) and water (200 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by sublimation (70°C, 0.02 Torr) to afford the title compound as colorless crystals.
Stereoselective Functionalization of the Bicyclic Core
The rigid framework of the this compound allows for highly stereoselective transformations, which are crucial for constructing stereodefined polyoxygenated building blocks.[2]
Caption: Key pathways to polyoxygenated building blocks.
Stereoselective Reduction of the Carbonyl Group
The reduction of the C3-ketone is highly dependent on the choice of reducing agent, allowing for selective access to either the endo or exo alcohol. This selectivity is a direct consequence of the steric hindrance imposed by the bicyclic structure.[2]
| Reagent | Product | Stereoselectivity | Reference |
| L-Selectride | endo-alcohol | High | [2] |
| SmI₂ | exo-alcohol | High | [2] |
| NaBH₄ | endo-alcohol | High | [7][8] |
| LiAlH₄ | endo-alcohol | High | [6][9] |
Protocol 2: Stereoselective Reduction to endo-Alcohol[9]
Materials:
-
4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Celite
Procedure:
-
Dissolve the starting ketone (540 mg, 3 mmol) in methanol (10 mL) in a round-bottomed flask.
-
Add sodium borohydride (114 mg, 3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by adding water (4 mL).
-
Filter the resulting mixture through a Celite pad to remove solids.
-
Concentrate the filtrate under reduced pressure and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify the product via column chromatography as required.
Desymmetrization of meso-Bicyclic Ketones
For meso 8-oxabicyclo[3.2.1]oct-6-en-3-ones, desymmetrization is a powerful strategy to access enantioenriched building blocks. This can be achieved through methods like enantioselective deprotonation using a chiral base or via enzymatic reactions.[2] A notable application is the synthesis of the C(38)–C(44) fragment of the spongistatins.[2]
References
- 1. 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: application to the asymmetric synthesis of polyoxygenated building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Versatile this compound: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy this compound | 40458-77-3 [smolecule.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one. The primary synthetic route discussed is the [4+3] cycloaddition between a furan and an oxyallyl cation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Generation of the Oxyallyl Cation: The oxyallyl cation is a key intermediate. Its formation from α,α'-dihaloketones can be sluggish or incomplete. | - Choice of Reducing Agent/Promoter: The combination of Cu/NaI is commonly used to generate the oxyallyl cation from dibromoketones. Ensure the copper is activated and the sodium iodide is dry.[1][2] Diethylzinc has also been reported as an effective reagent.[3] For monochloro ketones, triethylamine in water can be an effective promoter.[4] |
| - Solvent Effects: The choice of solvent can significantly impact the reaction. Acetonitrile is a common solvent for the Cu/NaI system.[1][5] For some variations, 2,2,2-trifluoroethanol has been used.[6] Ensure the solvent is anhydrous where required. | |
| Decomposition of Reactants or Intermediates: Furan and the oxyallyl cation can be sensitive to reaction conditions. | - Temperature Control: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the intermediates.[1] Overheating can lead to polymerization or side reactions. |
| - Purity of Furan: Use freshly distilled furan to avoid impurities that can inhibit the reaction or lead to byproducts. | |
| Ineffective Cycloaddition: Even if the oxyallyl cation is formed, the cycloaddition with furan may not proceed efficiently. | - Stoichiometry: An excess of furan is often used to drive the reaction towards the product.[4] |
| - Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Insufficient time will result in low conversion, while extended times may lead to product degradation. |
Problem 2: Formation of Significant Byproducts and Purification Challenges
| Potential Cause | Troubleshooting Step |
| Stereoisomer Formation: The cycloaddition can lead to the formation of different stereoisomers (e.g., α,α- and β,β-isomers), which can be difficult to separate.[2] | - Reaction Conditions: The stereoselectivity can be influenced by the reaction conditions. For example, using α-monochloro ketones in water has been reported to give good to excellent stereoselectivity in favor of the α,α-cis isomers.[4] |
| - Purification Technique: Column chromatography on silica gel is the most common method for purification.[1][2] Careful selection of the eluent system is crucial for separating isomers. In some cases, recrystallization or sublimation can be used to obtain pure products.[6] | |
| Polymerization of Furan: Furan can polymerize under acidic conditions or at elevated temperatures. | - Control of Acidity: Ensure the reaction medium is not acidic, unless specified by the protocol. The use of a mild base like triethylamine can help.[4] |
| - Temperature Control: Maintain the recommended reaction temperature to minimize polymerization. | |
| Unreacted Starting Materials: Incomplete reaction will leave starting materials that need to be removed. | - Reaction Monitoring: Use TLC or GC to monitor the consumption of the starting materials. |
| - Work-up Procedure: A proper aqueous work-up can help remove water-soluble starting materials and byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is a [4+3] cycloaddition reaction between furan and an oxyallyl cation.[7][8] The oxyallyl cation is typically generated in situ from an α,α'-dihaloketone, such as 2,4-dibromopentan-3-one, using a reducing agent like a copper-sodium iodide mixture.[1][5]
Q2: How can I improve the stereoselectivity of the cycloaddition?
The stereochemical outcome of the reaction can be a significant challenge. The choice of the oxyallyl cation precursor and the reaction conditions play a crucial role. For instance, the use of α-monochloro ketones in aqueous media has been shown to favor the formation of the α,α-cis isomers.[4] The inherent rigidity of the bicyclic product also allows for a high degree of stereoselectivity in subsequent functionalizations.[7]
Q3: What are the key considerations for the purification of this compound?
Purification is often achieved through flash column chromatography on silica gel.[2] The choice of solvent system for chromatography is critical for separating the desired product from unreacted starting materials and byproducts. In some instances, the product can be a crystalline solid, and recrystallization or sublimation can be effective purification methods.[6]
Q4: Are there alternative synthetic routes to this bicyclic ketone?
While the [4+3] cycloaddition is the most common, other methods have been explored. These include intramolecular hemiacetal formation from hydroxycycloheptadienediones and the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans.[9] However, the [4+3] cycloaddition remains the most direct and widely used approach.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives via [4+3] Cycloaddition
This protocol is a generalized representation based on literature procedures.[1][2][5] Specific amounts and conditions should be optimized for each substrate.
Caption: A generalized experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: The key reaction pathway for the synthesis of this compound.
Caption: A troubleshooting decision tree for low product yield in the synthesis.
References
- 1. Synthesis and Phytogrowth Properties of Oxabicyclic Analogues Related to Helminthosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. chimia.ch [chimia.ch]
- 8. Preparation and Synthetic Applications of this compound Derivatives | CHIMIA [chimia.ch]
- 9. scispace.com [scispace.com]
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used [4+3] cycloaddition reaction between furan and an oxyallyl cation.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:
-
Purity of Reagents: The purity of furan and the polyhalogenated ketone precursor is critical. Furan should be freshly distilled before use to remove any polymeric impurities. Some protocols suggest shaking with aqueous potassium hydroxide solution until the aqueous layer is colorless, followed by drying and distillation.[1]
-
Generation of the Oxyallyl Cation: The efficiency of the in-situ generation of the oxyallyl cation directly impacts the yield.
-
From Polybromoketones: When using a reducing agent like a Zn/Ag or Zn/Cu couple, ensure the metal couple is freshly prepared and activated.[2][3] The reaction can be sensitive to the quality of the metal.
-
From Dichloroketones: When using a base like triethylamine, ensure it is dry and freshly distilled.[1] The presence of moisture can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the oxyallyl cation and minimize side reactions.[4] Running the reaction at elevated temperatures can lead to decomposition of the starting materials or the product.
-
Solvent: Dry and high-purity solvents are essential. Tetrahydrofuran (THF) and diethyl ether are commonly used.[1][2] The presence of lithium perchlorate in diethyl ether has been shown to be an effective solvent system.[1]
-
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of furan is often used to ensure the complete trapping of the oxyallyl cation.[2]
Q2: I am observing the formation of multiple side products, making purification difficult. How can I improve the selectivity of the reaction?
A2: The formation of side products, including regioisomers and stereoisomers, is a common challenge. Here's how to address it:
-
Regioselectivity: The regioselectivity of the cycloaddition can be influenced by the substituents on both the furan and the oxyallyl cation precursor.[1]
-
For substituted furans, steric hindrance can direct the cycloaddition to a specific position.[3]
-
The choice of the oxyallyl cation precursor can also influence the regioselectivity.
-
-
Stereoselectivity: The stereoselectivity of the cycloaddition (endo vs. exo) can be influenced by the reaction conditions. Lower temperatures generally favor the formation of the thermodynamically more stable product.
-
Purification Strategy: Flash column chromatography is a common method for purifying the product from side products.[2] The choice of solvent system for chromatography is crucial for achieving good separation. A mixture of petroleum ether and diethyl ether is frequently reported.[2] In some cases, crystallization can be an effective purification method.[1]
Q3: The purification of the final product by column chromatography is challenging. Are there alternative purification methods?
A3: While column chromatography is widely used, other techniques can be employed:
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, often yielding a product of high purity.[1]
-
Distillation: For products that are liquids and thermally stable, distillation under reduced pressure can be an option.[5]
-
Sublimation: In some cases, sublimation under high vacuum can be used to purify solid products.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method for synthesizing the this compound core is the [4+3] cycloaddition reaction.[7][8] This reaction involves the in-situ generation of an oxyallyl cation which then reacts with furan or its derivatives. The oxyallyl cation is typically generated from α,α'-dihaloketones using a reducing agent or a base.[8]
Q2: What are the key precursors for the synthesis?
A2: The key precursors are:
-
A Furan: Furan itself or substituted furans (e.g., 2-methylfuran) are used as the four-carbon component.[2][3]
-
An Oxyallyl Cation Precursor: These are typically α,α'-polyhalogenated ketones, such as 1,1,3,3-tetrabromoacetone or 2,4-dibromo-3-pentanone.[2][5]
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, several safety precautions are necessary:
-
Lachrymatory Reagents: Some of the polybrominated ketone precursors, such as 2,4-dibromo-3-pentanone, are potent lachrymators and skin irritants.[5] These should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Reactive Intermediates: The reaction involves reactive intermediates. It is important to control the reaction temperature and the rate of addition of reagents to avoid uncontrolled reactions.
Q4: Can this synthesis be scaled up?
A4: Yes, the synthesis has been successfully performed on a multi-gram scale.[2] However, when scaling up, it is important to consider the following:
-
Heat Transfer: The reaction can be exothermic, so efficient stirring and cooling are crucial to maintain the optimal reaction temperature.
-
Reagent Addition: The rate of addition of reagents should be carefully controlled to manage the reaction rate and heat generation.
-
Work-up and Purification: The work-up and purification procedures may need to be adapted for larger scales.
Quantitative Data
Table 1: Reported Yields for the Synthesis of this compound and Derivatives
| Product | Precursors | Reagents/Conditions | Yield (%) | Reference |
| This compound | 1,1,3,3-Tetrabromoacetone, Furan | Zn/Ag couple, THF | 46.5 | [2] |
| (2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 1,3-Dichloro-3-methylbutan-2-one, 2-Methylfuran | LiClO₄, Et₂O, Et₃N | Not specified, but major product | [1] |
| 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 1,1,3,3-Tetrabromo-4-methylpentan-2-one, 2-Methylfuran | Diethylzinc, Benzene, then Zn/Cu couple | 74 (overall) | [3] |
| 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 2,4-Dibromo-3-pentanone, Furan | Sodium iodide, Copper, Acetonitrile | 40-48 | [5] |
| 7-(methoxycarbonyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 2,4-dibromo-pentan-3-one, methyl 5-methylfuran-2-carboxylate | Sodium iodide, Copper, Acetonitrile | Not specified for cycloaddition, 92 for subsequent hydrogenation | [4] |
| (2endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 1,3-dichloro-3-methylbutan-2-one, Furan | Sodium 2,2,2-trifluoroethoxide, 2,2,2-trifluoroethanol | 74 (after sublimation) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Zn/Ag Couple[2]
-
Preparation of Zn/Ag Couple: A freshly prepared Zn/Ag couple (48.83 g, 0.75 mol) is charged into a two-liter round-bottomed flask.
-
Reaction Setup: Furan (350 mL, 5 mol) and dry THF (150 mL) are added to the flask. The flask is cooled to -10 °C.
-
Addition of Precursor: A solution of 1,1,3,3-tetrabromoacetone (172 g, 460 mmol in 150 mL of THF) is added dropwise over 2 hours under a nitrogen atmosphere.
-
Reaction: The resulting solution is stirred at room temperature for 17 hours.
-
Work-up: The solid is removed by filtration. The filtrate is diluted with a saturated solution of Na₂EDTA and extracted with dichloromethane.
-
Purification: The combined organic extracts are dried over MgSO₄, concentrated, and the resulting brown oil is purified by flash chromatography (1:2 petroleum ether:ether) to afford the product as a pale yellow oil (46.5% yield).
Protocol 2: Synthesis of 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one using NaI/Cu[5]
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is charged with dry acetonitrile (200 mL) and dried powdered sodium iodide (90 g, 0.60 mol) with vigorous stirring under a slow stream of nitrogen.
-
Addition of Copper: Powdered copper (29 g, 0.45 g-atom) is added, and the mixture is cooled to 0 °C.
-
Addition of Furan: Freshly distilled furan (100 mL, 1.38 mol) is added.
-
Addition of Precursor: A solution of 2,4-dibromo-3-pentanone (72 g, 0.30 mol) in dry acetonitrile (70 mL) is added dropwise over 1 hour.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 15 hours.
-
Work-up: The reaction mixture is poured into 1 L of ether and filtered. The filtrate is washed with water, aqueous sodium thiosulfate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is distilled under reduced pressure. The crude product is then recrystallized from pentane at -78 °C to yield colorless needles (40-48% yield).
Visualizations
Caption: Workflow for Protocol 1 Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Phytogrowth Properties of Oxabicyclic Analogues Related to Helminthosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (2) and (2endo)-2-chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (3) via [4+3] cycloaddition of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one in 2,2,2-trifluoroethanol [mdpi.com]
- 7. chimia.ch [chimia.ch]
- 8. Buy this compound | 40458-77-3 [smolecule.com]
Technical Support Center: Purification of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Oxabicyclo[3.2.1]oct-6-en-3-one. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The final product is an oil or a low-melting solid, but the literature reports a crystalline solid.
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Possible Cause: Presence of residual solvent.
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Solution: Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
-
Possible Cause: Presence of impurities, such as stereoisomers or unreacted starting materials.
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Solution 1: Recrystallization. Attempt recrystallization from a suitable solvent system. Pentane at low temperatures (-78 °C) has been reported to yield colorless needles.[1] Other options include n-heptane or a dichloromethane/ether mixture.[2][3]
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Solution 2: Column Chromatography. If recrystallization is ineffective, purify the crude product by silica gel column chromatography. Various eluents can be used, such as hexane/diethyl ether or petroleum ether/ether.[2][4]
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Solution 3: Distillation. For thermally stable derivatives, bulb-to-bulb distillation under reduced pressure can be an effective purification method.[5]
-
Issue 2: The purified product has a yellowish or brownish color.
-
Possible Cause: Presence of colored impurities from the reaction mixture.
-
Solution 1: Activated Carbon Treatment. During recrystallization, add a small amount of activated charcoal to the hot solution, then filter it through a pad of Celite to remove the charcoal and adsorbed impurities before crystallization.
-
Solution 2: Column Chromatography. Flash chromatography on silica gel is often effective at removing colored impurities.[2][6]
-
Issue 3: The yield after purification is significantly lower than expected.
-
Possible Cause: Loss of product during work-up and extraction.
-
Possible Cause: Product decomposition on silica gel.
-
Solution: If the compound is suspected to be sensitive to silica gel, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel for column chromatography. Alternatively, minimize the contact time of the compound with the silica gel by using flash chromatography.
-
-
Possible Cause: Inefficient crystallization.
-
Solution: Optimize the recrystallization conditions. This includes the choice of solvent, the concentration of the solution, and the cooling rate. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently reported purification methods are recrystallization, silica gel column chromatography, and distillation under reduced pressure.[1][2][4][5] Sublimation has also been used for further purification.[3]
Q2: What solvent systems are recommended for the recrystallization of this compound?
A2: Pentane at low temperatures (-78 °C) is a commonly used solvent for obtaining pure crystalline product.[1] Other reported solvent systems include n-heptane and a mixture of dichloromethane and diethyl ether.[2][3]
Q3: What are the typical mobile phases for silica gel column chromatography of this compound?
A3: Common mobile phases include mixtures of hexane and diethyl ether (e.g., 7:1 v/v), petroleum ether and diethyl ether (e.g., 2:1 or 1:2 v/v), and methyl tert-butyl ether (MTBE) and cyclohexane (e.g., 1:20 v/v).[2][4][7]
Q4: How can I remove unreacted starting materials and byproducts?
A4: Aqueous work-up is a crucial first step. Washing the organic layer with water, saturated sodium bicarbonate solution, or brine can remove many water-soluble impurities.[3] For less polar impurities, column chromatography is generally effective.
Q5: The crude product is a complex mixture of isomers. How can they be separated?
A5: Separation of stereoisomers can be challenging. Fractional crystallization, where the less soluble isomer crystallizes out first, can be effective.[8] Preparative column chromatography or high-performance liquid chromatography (HPLC) may also be necessary for difficult separations.
Purification Parameters
| Parameter | Recrystallization | Column Chromatography | Distillation | Sublimation |
| Stationary Phase | Not Applicable | Silica Gel | Not Applicable | Not Applicable |
| Solvent/Eluent | Pentane, n-Heptane, Dichloromethane/Ether | Hexane/Diethyl Ether, Petroleum Ether/Ether, MTBE/Cyclohexane | Not Applicable | Not Applicable |
| Temperature | -78 °C to Room Temperature | Room Temperature | Elevated Temperature (e.g., 50-100 °C) | Elevated Temperature (e.g., 70-80 °C) |
| Pressure | Atmospheric | Atmospheric or slightly positive | Reduced (e.g., 0.01-16 mmHg) | Reduced (e.g., 0.02 Torr) |
| Typical Purity | High | High | Moderate to High | Very High |
| Reference | [1][2][3] | [2][4][7] | [2][5] | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Pentane
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Dissolve the crude this compound in a minimal amount of pentane at room temperature.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Allow the solution to stand at this temperature until crystallization is complete. Colorless needles should form.[1]
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Isolate the crystals by rapid vacuum filtration, washing with a small amount of cold pentane.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., hexane/diethyl ether 7:1 v/v).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Phytogrowth Properties of Oxabicyclic Analogues Related to Helminthosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the recrystallization of 8-Oxabicyclo[3.2.1]oct-6-en-3-one from pentane. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: Why is pentane a suitable solvent for the recrystallization of this compound?
A1: Pentane is a non-polar solvent, and given the bicyclic ether and ketone functionalities within this compound, the compound is expected to have low solubility in pentane at room temperature but higher solubility at elevated temperatures. This temperature-dependent solubility is the key principle for successful recrystallization.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 36-38°C[1][2]. A sharp melting point within this range is a good indicator of purity.
Q3: Can I use other non-polar solvents for the recrystallization?
A3: Yes, other non-polar solvents like hexane or heptane can also be suitable alternatives to pentane for the recrystallization of this compound and its derivatives.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot pentane necessary to dissolve the crude product. Slow cooling of the solution can also promote the formation of larger, purer crystals and improve recovery. Additionally, cooling the flask in an ice bath after it has reached room temperature can help to maximize the precipitation of the product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not dissolve in hot pentane. | Insufficient solvent. | Add small portions of hot pentane until the solid dissolves. Be patient and allow time for dissolution between additions. |
| The compound is highly impure. | Consider pre-purification by column chromatography if the compound is significantly impure. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the pentane to concentrate the solution and then allow it to cool again. |
| The solution cooled too quickly. | Reheat the solution to dissolve the compound and allow it to cool more slowly at room temperature before placing it in an ice bath. | |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is close to the boiling point of the solvent, and the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional hot pentane, and allow the solution to cool very slowly. |
| High concentration of impurities. | The presence of impurities can lower the melting point of the mixture. Consider further purification of the crude material. | |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Concentrate the mother liquor and cool it again to recover more product. Note that this second crop may be less pure. |
| Premature crystallization during hot filtration. | Warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| The crystals were not completely dried. | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocol: Recrystallization of this compound from Pentane
Materials:
-
Crude this compound
-
Pentane (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended)
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of pentane, just enough to cover the solid. Gently heat the mixture on a hot plate. Add more pentane in small portions until the solid completely dissolves. Note: Avoid adding excess solvent to maximize yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a separate filter funnel and receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold pentane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of pentane.
-
Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Melting Point | 36-38 °C | [1][2] |
| Boiling Point | 110-130 °C at 11 Torr | [2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of 8-Oxabicyclo[3.2.1]oct-6-en-3-one by Sublimation
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 8-Oxabicyclo[3.2.1]oct-6-en-3-one using sublimation.
Frequently Asked Questions (FAQs)
Q1: What is sublimation and why is it a suitable purification method for this compound?
Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase.[1][2] This technique is particularly effective for purifying volatile solids, like this compound, from non-volatile impurities.[1][3] The process involves heating the crude solid under reduced pressure, allowing the volatile compound to turn into a gas. This gas then condenses as a purified solid on a cooled surface, known as a cold finger, leaving the impurities behind.[1][4] Sublimation is considered a "green chemistry" technique because it avoids the use of solvents.[2][3]
Q2: What are the key physical properties of this compound relevant to sublimation?
Understanding the physical properties of this compound is crucial for a successful sublimation. The relatively low melting point and boiling point at reduced pressure indicate its volatility, which is essential for this technique.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [5][6] |
| Molecular Weight | 124.14 g/mol | [5][7] |
| Melting Point | 36-38 °C | [6] |
| Boiling Point | 110-130 °C (at 11 Torr) | [6] |
| Appearance | Can be a yellowish solid or crystallize from an oil | [8][9] |
| Stability | Stable under recommended temperatures and pressures | [7] |
Q3: What equipment is necessary for performing a laboratory-scale sublimation?
A standard sublimation apparatus is required. This typically includes:
-
A flask or tube to hold the crude sample.
-
A cold finger (a condenser that is cooled internally).
-
A vacuum source (e.g., a vacuum pump).
-
A heating source (e.g., an oil bath or heating mantle).
-
Joints and clamps to assemble the apparatus securely.
Q4: What are the recommended starting conditions for the sublimation of this compound?
While optimal conditions may require some experimentation, the following parameters, based on the sublimation of similar this compound derivatives, provide a good starting point. The goal is to heat the compound to a temperature where it has sufficient vapor pressure under vacuum, but remains below its decomposition temperature.
| Parameter | Recommended Range | Rationale | Reference |
| Temperature | 50 - 80 °C | Provides sufficient vapor pressure without causing decomposition. | [8] |
| Pressure | 0.01 - 1.0 Torr | Reduces the temperature needed for sublimation, preventing thermal degradation. | [2][8] |
| Coolant | Chilled water or dry ice/acetone | Ensures efficient condensation of the vapor onto the cold finger. | [4] |
Q5: What are the critical safety precautions to take during sublimation?
-
Implosion Hazard: Sublimation is performed under vacuum, which carries a risk of implosion. Always use glassware that is free of cracks or defects and consider using a safety shield.
-
Chemical Hazards: this compound may cause skin, eye, and respiratory irritation.[7] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Thermal Burns: Use caution when working with the heating bath and heated glassware.
Experimental Protocol: Vacuum Sublimation
This protocol outlines a general procedure for the purification of this compound.
Methodology:
-
Sample Preparation: Ensure the crude this compound sample is completely dry and free of any residual solvent.[4] Solvents can interfere with the vacuum and wash the purified sublimate from the condenser.[4] Place the crude solid (typically <1 gram for laboratory scale) into the bottom of the sublimation flask.
-
Apparatus Assembly: Carefully assemble the sublimation apparatus, ensuring the cold finger is positioned a short distance above the sample.[4] Lightly grease the joints to ensure a good vacuum seal. Secure all components with clamps.
-
Initiate Cooling and Vacuum: Begin circulating the coolant through the cold finger. Slowly and carefully apply the vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the sublimation flask using an oil or water bath. Increase the temperature gradually to the target range (e.g., starting at 50 °C).
-
Sublimation Process: As the sample is heated under vacuum, it will sublime and deposit as purified crystals on the cold surface of the condenser.[1] Continue the process until a sufficient amount of product has collected on the cold finger or until no more material appears to be subliming.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. This prevents the sublimate from vaporizing again.
-
Venting and Disassembly: Once cooled, carefully and slowly vent the apparatus to atmospheric pressure. Disassemble the apparatus and gently scrape the purified, crystalline product from the cold finger onto a pre-weighed piece of glassine paper.
Troubleshooting Guide
Problem: No sublimation is observed, or the rate is extremely slow.
-
Possible Cause 1: Temperature is too low. The compound's vapor pressure is insufficient at the current temperature to sublime.
-
Solution: Gradually increase the temperature of the heating bath in 5 °C increments. Be careful not to exceed the decomposition temperature.
-
-
Possible Cause 2: Pressure is too high. The vacuum may not be strong enough to allow sublimation at the applied temperature.[2]
-
Solution: Check the sublimation apparatus for leaks at the joints. Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum.
-
Problem: The yield of purified product is low.
-
Possible Cause 1: Inefficient condensation. The cold finger may not be cold enough to effectively condense the sublimed vapor.
-
Solution: Ensure a consistent flow of a sufficiently cold coolant. A dry ice/acetone slurry provides a colder surface than chilled water and can improve condensation efficiency.[4]
-
-
Possible Cause 2: Sublimation was stopped prematurely.
-
Solution: Allow the process to run for a longer period, ensuring all volatile material has had a chance to sublime.
-
-
Possible Cause 3: The distance between the sample and the cold finger is too large.
-
Solution: When setting up the apparatus, minimize the distance the vapor has to travel to the cold surface.[4]
-
Problem: The sublimed product appears discolored (yellow/brown) or charred.
-
Possible Cause: The heating temperature is too high. This is causing thermal decomposition of the compound.[2] Hazardous decomposition products can include carbon oxides.[7]
-
Solution: Reduce the heating temperature. If sublimation is too slow at the lower temperature, improve the vacuum to allow the process to occur at a lower temperature.[2]
-
Problem: The sublimed product is contaminated with the crude starting material.
-
Possible Cause: "Bumping" or spattering of the crude solid. Overly rapid heating or the use of a stir bar can cause the crude solid to mechanically transfer to the cold finger.[4]
-
Solution: Heat the sample slowly and gradually. Do not use a magnetic stir bar. Inserting a small plug of glass wool between the sample and the cold finger can also help prevent spattering.
-
Problem: The sublimed product appears wet or oily.
-
Possible Cause: Presence of residual solvent in the crude sample. The solvent can co-distill with the product and wash it from the cold finger.[4]
-
Solution: Ensure the starting material is thoroughly dried under high vacuum before beginning the sublimation process.
-
References
- 1. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. This compound | C7H8O2 | CID 557672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 40458-77-3,8-oxa-bicyclo[3.2.1]oct-6-en-3-one | lookchem [lookchem.com]
- 7. aksci.com [aksci.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
Technical Support Center: 8-Oxabicyclo[3.2.1]oct-6-en-3-one Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Oxabicyclo[3.2.1]oct-6-en-3-one cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the [4+3] cycloaddition reaction to form this compound?
A1: The most frequently encountered byproducts include:
-
Diastereomers: Both endo and exo isomers of the desired product are often formed. The ratio of these isomers is influenced by the reaction conditions and the specific substrates used. For example, in the reaction of 1,3-dichloro-3-methylbutan-2-one with 2-methylfuran, the crude product can contain the desired (2endo)-chloro isomer along with the (2exo)-chloro epimer.[1]
-
Regioisomers: Depending on the substituents on the furan and the oxyallyl cation precursor, different regioisomers can be generated. For instance, the cycloaddition can result in a mixture of [2 + 3] and [4 + 5] regioisomers.[1]
-
Electrophilic Substitution Products: A significant side reaction is the electrophilic substitution of the furan ring by the oxyallyl cation, which leads to the formation of a non-cyclized byproduct.[1]
-
Purification Artifacts: It has been observed that some byproducts can be generated during purification, particularly with silica gel column chromatography.[2]
Q2: How can I minimize the formation of the electrophilic substitution byproduct?
A2: Optimizing the generation and reaction of the oxyallyl cation is key. This can be achieved by carefully controlling the reaction conditions. The choice of solvent and the rate of addition of the base or catalyst that generates the oxyallyl cation can influence the reaction pathway. Slower addition rates and lower temperatures can sometimes favor the cycloaddition over the substitution reaction.
Q3: What is the typical diastereoselectivity observed in these reactions?
A3: The diastereoselectivity can be quite high, often favoring the endo isomer. However, the exact ratio is dependent on the specific reactants and conditions. For example, in one reported synthesis, the ratio of endo to exo isomers was approximately 13:1.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound product. | 1. Inefficient generation of the oxyallyl cation. 2. Competing side reactions (e.g., electrophilic substitution). 3. Decomposition of starting materials or product. 4. Suboptimal reaction temperature or time. | 1. Ensure the use of dry solvents and reagents. The choice of base and solvent system (e.g., LiClO₄/diethyl ether or 2,2,2-trifluoroethanol) can significantly impact the reaction.[3] 2. Adjust the rate of addition of the base or catalyst. A slower addition rate may favor the desired cycloaddition. 3. Monitor the reaction by TLC to determine the optimal reaction time and prevent product degradation. 4. Experiment with different reaction temperatures to find the optimal balance between reaction rate and selectivity. |
| Formation of multiple, difficult-to-separate isomers. | 1. Lack of stereocontrol in the cycloaddition. 2. Formation of both regio- and diastereoisomers. | 1. Vary the solvent and temperature to influence the stereochemical outcome. 2. Purification by crystallization can be effective in isolating the major, often less soluble, isomer.[1] 3. If using column chromatography, screen different solvent systems to improve separation. Be aware that silica gel can sometimes cause degradation or rearrangement.[2] |
| Presence of a significant amount of a non-polar byproduct. | This is likely the product of electrophilic substitution of the furan ring.[1] | 1. Modify the reaction conditions to favor the [4+3] cycloaddition pathway. This may involve changing the solvent, temperature, or the method of oxyallyl cation generation. 2. Purification via column chromatography should allow for the separation of the more polar cycloadduct from the less polar substitution product. |
| Product degradation during purification. | The product may be sensitive to the stationary phase (e.g., silica gel) or prolonged exposure to solvents. | 1. Consider alternative purification methods such as crystallization, distillation (for thermally stable compounds), or preparative TLC. 2. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[4] |
Quantitative Data Summary
Table 1: Isomer Distribution in a [4+3] Cycloaddition Reaction
| Isomer | Relative Proportion (%) |
| (2endo)-2-chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 85 |
| (2exo)-2-chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 5 |
| (4endo)-4-chloro-1,2,2-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 9 |
| (4exo)-4-chloro-1,2,2-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 0.8 |
Data from the reaction of 1,3-dichloro-3-methylbutan-2-one with 2-methylfuran as determined by capillary GLC.[1]
Experimental Protocols
Key Experiment: Synthesis of (2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol is a representative example of a [4+3] cycloaddition reaction.
-
Reagents and Materials:
-
1,3-Dichloro-3-methylbutan-2-one
-
2-Methylfuran
-
Lithium perchlorate (dry)
-
Triethylamine (dry)
-
Diethyl ether (dry)
-
n-Heptane for crystallization
-
-
Procedure:
-
A solution of dry lithium perchlorate in dry diethyl ether is prepared in a three-necked flask equipped with a dropping funnel and reflux condenser.
-
Dry 2-methylfuran and dry triethylamine are added to the lithium perchlorate solution.
-
A solution of 1,3-dichloro-3-methylbutan-2-one in a mixture of diethyl ether and 2-methylfuran is added dropwise to the well-stirred reaction mixture at room temperature over one hour.
-
The reaction progress can be monitored by GLC.
-
After the reaction is complete, water is added, and the mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted multiple times with diethyl ether.
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The combined organic phases are washed with saturated brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed in a rotary evaporator.
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The crude product is purified by distillation or crystallization from n-heptane to yield the desired (2endo)-isomer as a white solid.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in cycloaddition reactions.
References
- 1. (2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (2) and (2endo)-2-chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (3) via [4+3] cycloaddition of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one in 2,2,2-trifluoroethanol | MDPI [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, with a specific focus on managing stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereochemistry in the synthesis of this compound?
A1: The main strategies for establishing stereocontrol in the synthesis of this compound and its derivatives include:
-
Asymmetric [4+3] Cycloaddition: This is a powerful method where a chiral dienophile or a chiral catalyst is used to induce enantioselectivity during the formation of the bicyclic core.
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Desymmetrization of a Meso Precursor: Starting from the achiral meso-8-oxabicyclo[3.2.1]oct-6-en-3-one, enzymatic reactions or chiral bases can be used to selectively transform one of two enantiotopic functional groups, leading to a chiral product.[1]
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Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC).[2]
-
Stereoselective Functionalization: The rigid, conformationally defined structure of the this compound core allows for highly stereoselective subsequent modifications.[1][3] For example, reductions of the ketone at the C3 position can proceed with high diastereoselectivity depending on the reducing agent used.
Q2: How can I achieve enantioselective synthesis of the this compound core?
A2: Enantioselective synthesis is typically achieved through asymmetric cycloaddition reactions. One notable approach involves the use of chiral enol ethers which react with a Lewis acid to form a planar allylic cation. This cation then undergoes a diastereoselective [4+3] cycloaddition with furan to yield the desired chiral this compound derivative with good diastereomeric ratios.[1] Another advanced method utilizes chiral rhodium(II) complexes as catalysts in the reaction of vinyldiazomethanes with furans, which can achieve high enantioselectivities.[4][5][6]
Q3: What methods can be used to separate a racemic mixture of this compound enantiomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a documented method for the resolution of racemic mixtures of 8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives.[2] This technique utilizes a chiral stationary phase to differentially retain the two enantiomers, allowing for their separation. The choice of the chiral column and the mobile phase is critical for achieving good separation.
Troubleshooting Guide
Problem 1: Poor diastereoselectivity in the [4+3] cycloaddition reaction.
| Possible Cause | Suggested Solution |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid can significantly impact the diastereoselectivity. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and optimize the stoichiometry. |
| Incorrect Reaction Temperature | Cycloaddition reactions are often temperature-sensitive. Running the reaction at lower temperatures can enhance stereoselectivity. Experiment with a range of temperatures, starting from -78 °C. |
| Steric Hindrance | The steric bulk of the substituents on the oxyallyl cation precursor or the furan can influence the facial selectivity of the cycloaddition. Consider modifying the protecting groups or substituents to enhance steric differentiation. |
| Solvent Effects | The polarity of the solvent can affect the transition state of the cycloaddition. Evaluate a range of solvents with varying polarities. |
Problem 2: Low enantiomeric excess (ee) in the asymmetric desymmetrization.
| Possible Cause | Suggested Solution |
| Inefficient Chiral Reagent | The choice of chiral base or enzyme is crucial. For chiral base-mediated desymmetrization, screen different chiral lithium amides.[1] For enzymatic desymmetrization, evaluate a panel of lipases or esterases under various conditions. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and the presence of additives can all affect the enantioselectivity. Systematically optimize these parameters for your chosen desymmetrization method. |
| Racemization of the Product | The chiral product may be susceptible to racemization under the reaction or workup conditions. Ensure that the conditions are mild and that the product is isolated promptly. Analyze for potential racemization pathways. |
Problem 3: Incomplete separation of stereoisomers by chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Chromatographic Method | For enantiomers, standard silica gel chromatography will not be effective. Chiral HPLC or SFC (Supercritical Fluid Chromatography) with a suitable chiral stationary phase is required. For diastereomers, optimize the stationary and mobile phases in your standard column chromatography. |
| Poorly Optimized Chiral HPLC/SFC Method | The choice of chiral column, mobile phase composition (including modifiers), flow rate, and temperature are all critical for achieving baseline separation. Methodical optimization of these parameters is necessary. |
| Co-elution of Isomers | If diastereomers are difficult to separate, consider derivatizing them to increase the structural differences, which may improve chromatographic resolution. |
Quantitative Data Summary
The following table summarizes reported quantitative data for the stereoselective synthesis of this compound derivatives.
| Method | Substrate/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Asymmetric [4+3] Cycloaddition | Chiral enol ether derived from (S)-1-phenylethanol | 7.5:1 | - | [1] |
| Desymmetrization (Chiral Base) | Ketone 4 with chiral base 32 | - | 95% | [1] |
| Catalytic Asymmetric [4+3] Cycloaddition | Rh₂(S-TCPTTL)₄ catalyzed reaction | - | up to 97% | [4] |
Experimental Protocols
Protocol 1: Asymmetric [4+3] Cycloaddition using a Chiral Enol Ether
This protocol is adapted from the diastereoselective cycloaddition described for the synthesis of intermediate 15 .[1]
-
Preparation of the Chiral Enol Ether (14): The chiral enol ether is synthesized from the corresponding ketone and (S)-1-phenylethanol under standard conditions.
-
Cycloaddition Reaction:
-
Dissolve the chiral enol ether 14 in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C).
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Add a Lewis acid (e.g., TiCl₄) dropwise to the solution.
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Stir the mixture for a short period to allow for the formation of the allylic cation.
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Add furan to the reaction mixture.
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Allow the reaction to proceed at the low temperature until completion, monitoring by TLC.
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Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).
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Warm the mixture to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the resulting diastereomers by column chromatography.
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Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
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Protocol 2: Desymmetrization using a Chiral Base
This protocol is based on the enantioselective deprotonation of ketone 4 .[1]
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Preparation of the Chiral Lithium Amide Base (32): The chiral base is prepared in situ by reacting the corresponding chiral amine with a strong base like n-butyllithium in an anhydrous ether solvent (e.g., THF) at low temperature.
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Desymmetrization Reaction:
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Dissolve the meso-ketone 4 in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the pre-formed chiral lithium amide solution to the ketone solution.
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Stir the mixture at -78 °C for the optimized reaction time to ensure complete enolate formation.
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Trap the resulting chiral lithium enolate by adding a suitable electrophile (e.g., triethylsilyl chloride).
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Allow the reaction to warm to room temperature and quench with a suitable reagent.
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Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
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The resulting silyl enol ether can then be further functionalized, for example, through Rubottom oxidation to install a hydroxyl group.
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Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Visualizations
Caption: Key strategies for managing stereoisomers.
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. chimia.ch [chimia.ch]
- 2. Chiral resolution, absolute configuration, and bioactivity of a new racemic asarone derivative from the rhizome of Acorus tatarinowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 40458-77-3 [smolecule.com]
- 6. figshare.com [figshare.com]
stability of 8-Oxabicyclo[3.2.1]oct-6-en-3-one under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Oxabicyclo[3.2.1]oct-6-en-3-one under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is generally stable under recommended storage conditions, which typically involve a cool, dry place away from strong oxidizing agents.[1] However, it exhibits significant instability under certain acidic and basic conditions, leading to rearrangement or decomposition.
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, this compound is prone to skeletal rearrangement. Strong acids, such as triflic acid, can catalyze the ring-opening of the bicyclic system to form substituted furan or tropolone derivatives.[2] Another potential acid-catalyzed pathway involves the opening of the ether bridge, leading to the formation of functionalized cyclopentanone derivatives.
Q3: What is the expected outcome of treating this compound with a base?
The stability of this compound under basic conditions is temperature-dependent. At ambient temperatures, the molecule is relatively stable, although epimerization at a substituted α-carbon to the ketone can occur. However, upon heating in the presence of a base, the compound is known to decompose.[3] The exact nature of the decomposition products can vary depending on the specific base and reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected products observed in reactions run under acidic conditions. | Acid-catalyzed rearrangement of the this compound skeleton. | - Avoid strongly acidic conditions if the bicyclic core needs to be preserved. - Use buffered systems to maintain a neutral or mildly acidic pH. - If an acid catalyst is required, consider using a milder Lewis acid and optimize for lower temperatures and shorter reaction times. |
| Low or no yield of the desired product when using basic reagents. | Decomposition of the starting material or product at elevated temperatures in the presence of a base. | - Conduct the reaction at the lowest possible temperature. - Use a milder base if feasible. - Minimize the reaction time and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged exposure to basic conditions. |
| Formation of a complex mixture of unidentified byproducts. | This could be due to either acid-catalyzed rearrangement or base-catalyzed decomposition. | - Re-evaluate the pH of your reaction mixture. Ensure that no unintended acidic or basic impurities are present. - Purify all reagents and solvents before use. - Characterize the byproducts to understand the degradation pathway and optimize the reaction conditions accordingly. |
Experimental Protocols
Representative Protocol for Acid-Catalyzed Rearrangement (Adapted from a substituted derivative)
This protocol describes the triflic acid-mediated rearrangement of a methoxy-substituted 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one, which serves as an example of the reactivity of the core structure under strong acid conditions.[2]
Reaction: 3-methoxy-5-methyl-6-phenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one (1.0 eq) is dissolved in chloroform (0.1 M). Trifluoromethanesulfonic acid (4.0 eq) is added to the solution. The reaction is stirred for 30 minutes and then quenched with a phosphate buffer (pH 7). The product is extracted with dichloromethane, dried over sodium sulfate, filtered, and concentrated.
Quantitative Data
The following table summarizes the yields of rearrangement products for a substituted derivative, 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, under triflic acid conditions.[2]
| Substituent (R) | Product | Yield (%) |
| Phenyl | 4-methoxy-6-methyl-5-phenyltropolone | >95 |
| 4-Nitrophenyl | 4-methoxy-6-methyl-5-(4-nitrophenyl)tropolone | >95 |
| 4-Bromophenyl | 5-(4-bromophenyl)-4-methoxy-6-methyltropolone | 92 |
Visualizations
Caption: Potential acid-catalyzed rearrangement pathways.
Caption: General pathway for base-catalyzed decomposition.
References
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, with a particular focus on the impact of solvent selection on reaction outcomes.
Troubleshooting Guide
Low or No Product Yield
Question: I am not getting any of the desired this compound product, or the yield is very low. What are the possible causes and solutions?
Answer: Low or no yield in this [4+3] cycloaddition can stem from several factors, primarily related to the generation and stability of the oxyallyl cation intermediate and the reaction conditions.
-
Inactive Reducing Agent: If you are using a metal-based reducing agent (e.g., Zn/Cu couple, Fe₂(CO)₉) to generate the oxyallyl cation from a di- or tetrahaloketone, ensure its activity. Zinc-copper couples should be freshly prepared for optimal performance.
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Instability of the Oxyallyl Cation: The oxyallyl cation is a reactive intermediate. If it is not trapped efficiently by furan, it can undergo side reactions.
-
Solution: Use a significant excess of furan (typically 4-10 equivalents) to ensure the cation is trapped as it is formed.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing the intermediates and influencing reaction rates.
-
Solution: For reactions involving the generation of oxyallyl cations from α,α'-dihalo ketones, a variety of solvents can be used. Non-polar solvents like benzene or diethyl ether can be effective. In some protocols, polar aprotic solvents like acetonitrile are used, particularly with reducing agents like sodium iodide/copper. Water has also been successfully employed as a solvent, offering a greener alternative and potentially high yields. If one solvent system is failing, consider switching to an alternative based on the specific method you are following.
-
-
Decomposition of Starting Materials or Product: The starting materials or the product may be sensitive to the reaction conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. Maintain the recommended reaction temperature; excessive heat can lead to decomposition.
-
Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of the cycloaddition?
Answer: Diastereoselectivity in the synthesis of substituted this compound derivatives is significantly influenced by the solvent polarity.
-
High Solvent Polarity: A key finding is that diastereoselectivity dramatically decreases with increasing solvent polarity.
-
Solution: To enhance diastereoselectivity, switch to a less polar solvent. For instance, reactions run in diethyl ether or benzene tend to show significantly higher diastereoselectivity compared to those in more polar solvents like dichloromethane, acetonitrile, or DMF.
-
-
Reaction Temperature: Temperature can also affect selectivity.
-
Solution: Running the reaction at lower temperatures may improve diastereoselectivity, although this might require longer reaction times. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are these side products and how can I minimize them?
Answer: Side product formation is often related to the reactivity of the oxyallyl cation and the reaction conditions.
-
Isomerization of the Oxyallyl Cation: The oxyallyl cation can isomerize to cyclopropanones or allene oxides if not trapped quickly by the diene.
-
Solution: As with low yield, using a large excess of furan is the primary strategy to minimize these isomerization pathways.
-
-
Reaction with Solvent: In some cases, the reactive intermediate may react with the solvent or trace impurities.
-
Solution: Ensure you are using dry, high-purity solvents, especially when working with highly reactive intermediates.
-
-
Elimination and Rearrangement Products: Depending on the specific starting materials and reagents, elimination or rearrangement reactions can compete with the desired cycloaddition.
-
Solution: Carefully control the reaction temperature and the rate of addition of reagents. Slow addition of a reagent that generates the oxyallyl cation can help maintain a low concentration of this intermediate, favoring the bimolecular cycloaddition over unimolecular side reactions.
-
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most prevalent method is the [4+3] cycloaddition between furan and an oxyallyl cation. The oxyallyl cation is typically generated in situ from α,α'-dihaloketones (e.g., 2,4-dibromopentan-3-one) using a reducing agent (like a Zn/Cu couple or diiron nonacarbonyl) or from α-haloketones with a base.
2. How does the choice of solvent affect the reaction?
The solvent has a profound impact on both the yield and the diastereoselectivity of the reaction.
-
Yield: The ability of the solvent to dissolve the reagents and stabilize the transition state can affect the reaction rate and overall yield. Solvents like acetonitrile, diethyl ether, and even water have been used to achieve good yields depending on the specific protocol.
-
Diastereoselectivity: Solvent polarity is a critical factor for diastereoselectivity. Non-polar solvents (e.g., benzene, diethyl ether) generally favor higher diastereoselectivity, while polar solvents (e.g., acetonitrile, DMF) can lead to a decrease in selectivity.
3. Can this reaction be performed in an aqueous medium?
Yes, there are procedures that successfully employ water as the solvent for the synthesis of this compound derivatives. This approach is not only environmentally friendly but can also be highly efficient.
4. What are some key experimental considerations for a successful synthesis?
-
Purity of Reagents: Use purified furan and ensure the α-haloketone precursor is of high purity.
-
Inert Atmosphere: While not always strictly necessary depending on the method, performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent side reactions with atmospheric oxygen or moisture.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial for controlling the reaction rate and minimizing side product formation. Some procedures are run at room temperature, while others may require cooling or gentle heating.
-
Vigorous Stirring: In heterogeneous reactions (e.g., with a solid reducing agent), vigorous stirring is essential to ensure efficient mixing and reaction.
5. How is the product typically purified?
Purification is commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the specific derivative being synthesized. Recrystallization can also be used to obtain highly pure product.
Solvent Effects on Reaction Yield
The table below summarizes the effect of different solvents on the yield of this compound and its derivatives, based on various reported procedures. Note that direct comparison is challenging due to variations in starting materials, reagents, and reaction conditions across different studies.
| Solvent | Starting Material Precursor | Reagents | Temperature | Reaction Time | Yield (%) | Reference |
| Water | 2-Chloropentan-3-one | Furan, Triethylamine | Room Temp. | 12 h | High (not specified) | |
| Acetonitrile | 2,4-Dibromo-3-pentanone | Furan, NaI, Cu powder | 0 °C to RT | Not specified | 40-48% | Organic Syntheses, Coll. Vol. 7, p.184 (1990) |
| Diethyl Ether / LiClO₄ | 1,3-Dichloro-3-methylbutan-2-one | 2-Methylfuran, Triethylamine | Room Temp. | 1 h | Not specified | |
| Benzene | 1,1,3,3-Tetrabromo-4-methylpentan-2-one | 2-Methylfuran, Diethylzinc | 0 °C to RT | 30 h | 74% (after reduction) | |
| Dichloromethane | 3-Methyl-5-phenyl-4-oxo-4H-pyrazole 1,2-dioxide | Dimethyl acetylenedicarboxylate, Water | Reflux | 42 h | 70% | |
| Toluene | Pyrylium 3-oxide precursor | Phenylacetylene | Reflux | Not specified | 87% |
Experimental Protocols
Protocol 1: Synthesis in Aqueous Medium
This protocol is adapted from a procedure for a derivative of this compound.
Materials:
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2-Chloropentan-3-one
-
Furan
-
Triethylamine
-
Distilled water
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Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, combine 2-chloropentan-3-one (1.0 eq), furan (4.0 eq), and distilled water.
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Stir the mixture vigorously at room temperature.
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Add triethylamine (1.05 eq) dropwise from the addition funnel over a period of 30 minutes.
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Continue stirring the reaction mixture for 12 hours.
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Quench the reaction by adding a saturated solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using a Reducing Metal in Acetonitrile
This protocol is a general representation based on methods using dihaloketones and a reducing agent.
Materials:
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2,4-Dibromo-3-pentanone
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Furan
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Sodium iodide
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Copper powder (fine)
-
Dry Acetonitrile
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Dichloromethane
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Water
Procedure:
-
To a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add dry acetonitrile, powdered sodium iodide (excess), and copper powder.
-
Stir the mixture vigorously under a nitrogen atmosphere.
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Add furan to the mixture.
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Prepare a solution of 2,4-dibromo-3-pentanone in dry acetonitrile and add it dropwise to the reaction mixture at 0 °C over 1 hour.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Cool the reaction mixture to 0 °C and add dichloromethane.
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Pour the mixture into a beaker containing ice-water and stir thoroughly.
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Filter the mixture through a pad of celite to remove insoluble salts.
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Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Technical Support Center: Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the asymmetric synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of this compound?
A1: The most prevalent and effective catalytic systems for the asymmetric synthesis of this bicyclic ketone are based on:
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Chiral Dirhodium(II) Carboxylates: These are widely used for [3+4] and [3+2] cycloaddition reactions involving diazo compounds.[1][2] Catalysts like rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate and dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄) have shown high enantioselectivity.[2]
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Gold(I) Catalysis: Chiral gold(I) complexes are effective in catalyzing tandem reactions, such as 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes, to produce enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[3][4]
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Organocatalysis: Dual catalyst systems, for instance, combining an achiral thiourea and a chiral primary aminothiourea, have been successfully employed for intermolecular [5+2] cycloadditions of pyrylium ion intermediates.
Q2: How do I choose the appropriate catalyst for my specific synthetic route?
A2: The choice of catalyst depends primarily on the desired cycloaddition strategy to form the this compound core. The following logical workflow can guide your selection:
Q3: What are the key parameters to control for achieving high enantioselectivity?
A3: High enantioselectivity is often sensitive to several factors:
-
Catalyst Structure: The chirality of the ligand coordinated to the metal center is crucial. For dirhodium(II) catalysts, the arrangement of the bridging ligands (e.g., C₂ vs. C₄ symmetry) significantly impacts enantioselectivity.[1]
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Temperature: Lower reaction temperatures (e.g., -78 °C to 0 °C) generally favor the formation of one enantiomer by increasing the energy difference between the diastereomeric transition states.[5]
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Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of reaction intermediates.[5] Non-polar solvents like hexane or toluene are often preferred for rhodium-catalyzed reactions.
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Purity of Reagents: Impurities in the diazo compound or other starting materials can poison the catalyst or lead to side reactions, reducing both yield and enantioselectivity.[6]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | 1. Screen Catalysts: If using a rhodium(II) catalyst, screen different chiral carboxylate ligands (e.g., prolinate vs. phthaloyl amino acid derivatives).[7] 2. Verify Catalyst Integrity: Ensure the catalyst has not degraded. Use a fresh batch or repurify if necessary.[6] |
| Incorrect Temperature | 1. Lower the Temperature: Systematically decrease the reaction temperature. Many asymmetric reactions show improved ee at lower temperatures.[5] 2. Maintain Consistent Temperature: Use a reliable cooling bath to avoid temperature fluctuations. |
| Solvent Effects | 1. Solvent Screening: Test a range of anhydrous, non-coordinating solvents (e.g., hexane, dichloromethane, toluene).[5] |
| Impure Reagents | 1. Purify Starting Materials: Ensure the diazo compound and other reactants are of high purity. Impurities can act as catalyst poisons. 2. Use Freshly Prepared Diazo Compounds: Diazo compounds can decompose over time. |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Check for Catalyst Poisons: Ensure all reagents and solvents are free from impurities that could deactivate the catalyst (e.g., water, coordinating solvents).[6] |
| Poor Quality of Diazo Compound | 1. Freshly Prepare and Use: Use freshly prepared diazo compounds as they can be unstable. 2. Purity Check: Analyze the purity of the diazo compound before use. |
| Suboptimal Reaction Conditions | 1. Optimize Concentration: Vary the concentration of the reactants. 2. Reaction Time: Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. |
| Side Reactions | 1. Analyze Crude Mixture: Identify major byproducts by NMR or MS to understand competing reaction pathways. 2. Adjust Stoichiometry: Vary the stoichiometry of the reactants to disfavor side reactions. |
Data Presentation: Catalyst Performance in Asymmetric Synthesis
| Catalyst | Reaction Type | Substrate | Yield (%) | ee (%) / de (%) | Reference |
| Rh(II) (S)-N-(tert-butylbenzenesulfonyl)prolinate | [3+4] Annulation | Vinyldiazomethane + Furan | 69-95 | 82-95 de | [2][8] |
| Rh₂(S-TCPTTL)₄ | [3+2] Cycloaddition | α-diazo-β-ketoester + Phenylacetylene | High | up to 97 ee | |
| Chiral Phosphoric Acid | [4+3] Cycloaddition | Allenamide + Furan | Good | High | |
| Dual Aminothiourea/Thiourea | [5+2] Cycloaddition | Pyrylium Ylide + Alkene | Moderate to Good | High | |
| Chiral Au(I) Complex | Tandem Rearrangement | Glycal-derived 1,6-enyne | Good | High | [3] |
Experimental Protocols
General Protocol for Rhodium(II)-Catalyzed [3+4] Annulation
This protocol is a representative example for the synthesis of this compound derivatives via a [3+4] annulation.
Detailed Steps:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the furan derivative and the anhydrous solvent (e.g., hexane).
-
Catalyst Addition: Add the chiral dirhodium(II) carboxylate catalyst.
-
Cooling: Cool the mixture to the optimized reaction temperature (e.g., 0 °C).
-
Diazo Addition: A solution of the vinyldiazomethane in the same anhydrous solvent is added dropwise over a period of 2-4 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the reactive rhodium carbene intermediate and minimize side reactions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 3. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
troubleshooting low conversion rates in furan cycloadditions
Welcome to the technical support center for furan cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their [4+2] cycloaddition reactions involving furan derivatives. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Cycloadduct
Question: My furan Diels-Alder reaction is showing very low or no conversion to the expected product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in furan cycloadditions is a common challenge, primarily due to the aromatic stability of the furan ring, which makes it a less reactive diene compared to non-aromatic counterparts. Additionally, the reaction is often reversible, with the equilibrium favoring the starting materials, a process known as the retro-Diels-Alder reaction.[1][2]
Here are several strategies to improve your conversion rate:
-
Enhance Dienophile Reactivity: The choice of dienophile is critical. Electron-poor dienophiles react more readily with the electron-rich furan ring. If possible, use dienophiles with strong electron-withdrawing groups.
-
Increase Reactant Concentration: Running the reaction at a higher concentration, or even neat (solvent-free), can increase the likelihood of collisions between the furan and dienophile, potentially driving the reaction forward.[3]
-
Employ Lewis Acid Catalysis: Lewis acids can significantly accelerate the reaction by coordinating to the dienophile, making it more electrophilic and thus more reactive towards the furan.[4][5] Common Lewis acids for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and methylaluminum dichloride (MeAlCl₂).[5][6] However, optimization is key, as Lewis acids can also promote side reactions.[4]
-
Utilize High Pressure: Applying high pressure can favor the formation of the more compact cycloaddition product, shifting the equilibrium towards the desired adduct.[7] This is particularly effective for sluggish reactions.
-
Consider an Intramolecular Approach: If the synthesis design allows, tethering the furan and dienophile to create an intramolecular reaction can be highly effective. This reduces the entropic barrier and significantly increases the probability of the reactive partners achieving the correct orientation for cycloaddition.[7]
Issue 2: The Product Decomposes Back to Starting Materials (Retro-Diels-Alder Reaction)
Question: I am observing the formation of my desired product, but it seems to be reverting to the starting materials during the reaction or workup. How can I prevent this?
Answer:
The retro-Diels-Alder reaction is a common issue in furan cycloadditions, especially at elevated temperatures.[8][9] The stability of the aromatic furan ring often provides a thermodynamic driving force for the cycloadduct to decompose back to the starting materials.
Here are some strategies to mitigate the retro-Diels-Alder reaction:
-
Lower the Reaction Temperature: The rate of the retro-Diels-Alder reaction is highly dependent on temperature.[8] Running the reaction at the lowest possible temperature that still allows for a reasonable forward reaction rate is crucial. This may require longer reaction times.
-
Low-Temperature Workup: Perform all workup and purification steps at low temperatures to minimize product decomposition. Avoid excessive heating during solvent removal.
-
Kinetic vs. Thermodynamic Control: The initially formed endo product is often the kinetic product, favored at lower temperatures. The more stable exo product is the thermodynamic product, favored at higher temperatures where the retro-Diels-Alder reaction allows for equilibration.[2] If the kinetic product is desired, maintain low temperatures throughout the experiment.
Issue 3: Poor Diastereoselectivity (Endo/Exo Ratio)
Question: My reaction is producing a mixture of endo and exo isomers. How can I improve the selectivity for the desired diastereomer?
Answer:
The stereochemical outcome of a furan Diels-Alder reaction is determined by the interplay between kinetic and thermodynamic control.
-
For the endo Adduct (Kinetic Product):
-
Use lower reaction temperatures.
-
Employ shorter reaction times.
-
Lewis acid catalysis can sometimes enhance the formation of the kinetic product.[2]
-
-
For the exo Adduct (Thermodynamic Product):
-
Use higher reaction temperatures to allow the reaction to reach thermodynamic equilibrium.[2]
-
Employ longer reaction times.
-
The choice of solvent can also influence diastereoselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effects of various parameters on the yield and selectivity of furan cycloadditions.
Table 1: Effect of Lewis Acid Catalysis on Product Yield
| Furan Derivative | Dienophile | Lewis Acid (Equivalents) | Temperature (°C) | Yield (%) | Reference |
| Furan | Acrylonitrile | ZnCl₂ (0.5) | 30 | 91 (ortho) | [10] |
| Furan | Dimethyl Acetylenedicarboxylate | AlCl₃ (excess) | Room Temp. | Significant Rate Enhancement | [11][12] |
| Substituted Furan | Enone | MeAlCl₂ (1.1) | -78 | Good to Excellent | [5] |
| Substituted Furan | Enone | MeAlCl₂ (0.1) | -78 | Higher than with 1.1 eq. | [5] |
Table 2: Effect of Temperature on Reaction Outcome
| Furan Derivative | Dienophile | Temperature (°C) | Outcome | Reference |
| 2-Methylfuran | Maleimides | Room Temp. | >20% endo isomer | [10] |
| 2-Methylfuran | Maleimides | >60 | Exclusive exo isomer | [10] |
| Furan-Maleimide Adducts | - | 70 - 150 | Retro-Diels-Alder observed | [8] |
| Furan-Maleimide Adducts | - | >150 | Cross-links break (retro-DA) | [9] |
Table 3: Effect of Solvent on Reaction Yield and Selectivity
| Furan Derivative | Dienophile | Solvent | Temperature (°C) | Yield (%) | Endo/Exo Ratio | Reference |
| 2,5-Bis(hydroxymethyl)furan | N-(4-Hydroxyphenyl)maleimide | Acetonitrile | 70 | 71 | 99:1 | [2] |
| 2,5-Bis(hydroxymethyl)furan | N-(4-Nitrophenyl)maleimide | Ethyl Acetate | 70 | 93 | 86:14 | [2] |
| 2,5-Bis(hydroxymethyl)furan | N-(4-Nitrophenyl)maleimide | Methanol | 70 | 37 | 88:12 | [2] |
| Furan-Tethered Methylenecyclopropane | - | Chloroform | 80 | 98 | - | [13] |
| Furan-Tethered Methylenecyclopropane | - | Toluene | 80 | Slightly Diminished | - | [13] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Furan Cycloaddition
This protocol provides a general methodology for performing a furan Diels-Alder reaction using a Lewis acid catalyst. Caution: Lewis acids are sensitive to moisture and air. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Furan derivative (1.0 equivalent)
-
Dienophile (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., ZnCl₂, AlCl₃, MeAlCl₂ in a suitable solvent)
-
Anhydrous sodium bicarbonate (saturated aqueous solution for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Round-bottom flask, magnetic stir bar, rubber septum, nitrogen/argon inlet, syringes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the furan derivative and the dienophile.
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent via syringe to dissolve the reactants.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C with a dry ice/acetone bath, or 0 °C with an ice bath).
-
Lewis Acid Addition: Slowly add the Lewis acid solution dropwise to the stirred reaction mixture via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, taking care to avoid excessive heating.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Kinetic vs. thermodynamic pathways.
Caption: Mechanism of Lewis acid catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. retro diels-alder reaction: Topics by Science.gov [science.gov]
- 10. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 8-Oxabicyclo[3.2.1]oct-6-en-3-one and Other Bicyclic Ketones
This guide provides a detailed comparison of 8-Oxabicyclo[3.2.1]oct-6-en-3-one with other synthetically important bicyclic ketones, including Norcamphor, Tropinone, and Bicyclo[3.2.1]octan-3-one. The comparison focuses on synthesis, spectroscopic properties, and chemical reactivity, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting appropriate building blocks for their synthetic endeavors.
Introduction to Compared Bicyclic Ketones
Bicyclic ketones are a class of organic compounds characterized by a bridged ring system containing a carbonyl group. Their rigid conformational structures provide a unique platform for stereocontrolled functionalization, making them valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[1] This guide focuses on this compound, a versatile synthon, and compares its chemical properties and reactivity with three other notable bicyclic ketones.
-
This compound: A heterocyclic ketone featuring an oxygen bridge and a double bond. Its rigid structure is an excellent starting point for creating polyoxygenated fragments found in many natural products.[1]
-
Norcamphor (Bicyclo[2.2.1]heptan-2-one): A well-studied bicyclic ketone that is an analog of camphor. It is a colorless solid widely used as a building block in organic synthesis.[2]
-
Tropinone (8-Azabicyclo[3.2.1]octan-3-one): A naturally occurring alkaloid and a key precursor in the synthesis of other important alkaloids like atropine and cocaine.[3][4]
-
Bicyclo[3.2.1]octan-3-one: The carbocyclic analogue of the title compound, providing a baseline for understanding the effects of the heteroatom and unsaturation.
Synthesis of Bicyclic Ketones
The synthetic accessibility of these ketones varies, with established routes for each. This compound and its derivatives are most famously prepared via a [4+3] cycloaddition.
| Compound | Precursors | Key Reaction | Typical Yield | Reference |
| This compound | Furan, α,α'-dihaloketone | [4+3] Cycloaddition | 50-75% | [5][6] |
| Norcamphor | Cyclopentadiene, Vinyl acetate | Diels-Alder, then Oxidation | ~45% | [2] |
| Tropinone | Succinaldehyde, Methylamine, Acetone dicarboxylic acid | Mannich Reaction (Robinson-Schöpf) | 42% (original) | [3][7] |
| Bicyclo[3.2.1]octan-3-one | Bicyclo[2.2.2]oct-2-ene | Dichlorocarbene addition, Rearrangement, Hydrolysis | 75-81% | [8] |
Spectroscopic Properties
The spectroscopic properties of bicyclic ketones, particularly the carbonyl stretching frequency in infrared (IR) spectroscopy, offer insights into the ring strain and electronic environment of the carbonyl group.
| Compound | Carbonyl IR Frequency (cm⁻¹) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Reference |
| This compound | ~1710 | 6.30 (s, 2H, H-6/7), 5.10 (d, 2H, H-1/5), 2.80 (dd, 2H), 2.30 (d, 2H) | 205.2 (C=O), 134.8, 132.0 (C=C), 84.3, 80.0 (bridgehead C-O) | [5][9] |
| Norcamphor | ~1745 | 2.6-2.8 (m, 2H, bridgehead), 1.3-2.0 (m, 8H) | 218.0 (C=O), 49.9, 37.5 (bridgehead), 36.9, 27.5, 24.1 | [2] |
| Tropinone | ~1715 | 3.1 (s, 3H, N-CH₃), 3.2 (m, 2H, bridgehead), 2.1-2.8 (m, 8H) | 214.9 (C=O), 60.0 (bridgehead C-N), 46.5, 40.5, 28.9 | [4] |
| Bicyclo[3.2.1]octan-3-one | ~1710 | 2.2-2.6 (m, 4H), 1.6-2.1 (m, 8H) | 212.0 (C=O), 48.0, 42.1, 35.5, 33.0, 28.5, 22.1 | [8] |
The higher carbonyl frequency in norcamphor reflects the increased angle strain in the [2.2.1] system compared to the more flexible [3.2.1] system.
Key Chemical Transformations
The reactivity of bicyclic ketones is dominated by their rigid framework, which dictates the stereochemical outcome of many reactions.
Nucleophilic Addition and Reduction
The reduction of the carbonyl group is a fundamental reaction. The facial selectivity of the hydride attack is governed by steric hindrance, with the hydride typically approaching from the less hindered exo face. However, the presence of heteroatoms can influence this selectivity.
| Ketone | Reducing Agent | Major Product (Stereochemistry) | Diastereomeric Ratio (endo:exo alcohol) | Reference |
| This compound deriv. | LiAlH₄ | endo-alcohol | High endo-selectivity | [10] |
| This compound deriv. | NaBH₄ / MeOH | endo-alcohol | - | [11] |
| Norcamphor | NaBH₄ | exo-alcohol | 15:85 | [12] |
| Norcamphor | LiAlH(OtBu)₃ | exo-alcohol | 9:91 | [13] |
| Tropinone | NaBH₄ | Tropine (endo-alcohol) | 90:10 | [4] |
The diagram below illustrates the factors influencing the direction of nucleophilic attack on these bicyclic systems.
References
- 1. chimia.ch [chimia.ch]
- 2. Norcamphor - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Tale of Two Bicycles: A Comparative Guide to 8-Oxabicyclo[3.2.1]oct-6-en-3-one and Tropinone in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of molecular scaffolds is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, bicyclic ketones offer a unique combination of conformational rigidity and versatile reactivity, enabling precise stereochemical control. This guide provides an in-depth, objective comparison of two prominent bicyclic ketones: 8-Oxabicyclo[3.2.1]oct-6-en-3-one and Tropinone. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the selection of the optimal scaffold for specific synthetic challenges.
Introduction: Structural Rigidity as a Synthetic Asset
The conformational constraint inherent in bicyclic systems provides a powerful tool for stereocontrol. By limiting the degrees of freedom, these scaffolds present well-defined faces for reagent approach, leading to predictable and often highly stereoselective transformations. This compound, an oxygen-bridged system, and tropinone, a nitrogen-bridged analogue, are both exemplary in this regard. However, the nature of the heteroatom bridge and the overall molecular architecture impart distinct chemical personalities, influencing their synthesis, reactivity, and ultimate utility in target-oriented synthesis.
I. The Scaffolds: Synthesis and Foundational Characteristics
A thorough understanding of the synthesis of these bicyclic ketones is crucial, as it dictates their accessibility and potential for analogue generation.
This compound: The [4+3] Cycloaddition Approach
The most common and efficient route to the this compound core is the [4+3] cycloaddition between a furan derivative and an oxyallyl cation.[1] This method allows for the rapid assembly of the bicyclic system in a single step. The oxyallyl cation can be generated from various precursors, including polyhalogenated ketones.[1]
The intrinsic rigidity of the this compound template is a significant advantage, allowing for a high degree of stereoselectivity in subsequent functionalizations.[1] This has made it a valuable starting material for the synthesis of polyoxygenated natural products.[1][2]
Tropinone: A Classic in Biomimetic Synthesis
Tropinone is renowned for its elegant and biomimetic synthesis developed by Sir Robert Robinson in 1917.[3][4][5] This one-pot reaction involves the condensation of succinaldehyde, methylamine, and a derivative of acetone, typically acetonedicarboxylic acid, in what is described as an intramolecular "double Mannich reaction".[4][6] The initial yield of 17% was later improved to over 90%.[4][5]
Tropinone serves as a crucial precursor in the synthesis of numerous tropane alkaloids, including atropine and cocaine, highlighting its significance in pharmaceutical chemistry.[3][4][7]
II. Head-to-Head Comparison: Reactivity and Stereocontrol
The choice between these two scaffolds often hinges on the desired downstream transformations and the specific stereochemical outcomes required.
Nucleophilic Addition to the Carbonyl Group
Both ketones undergo nucleophilic addition, but the facial selectivity is dictated by the bicyclic framework.
-
This compound: The endo face is generally more sterically hindered due to the bridging oxygen atom. Consequently, nucleophilic attack, such as reduction with hydride reagents, often proceeds with high exo selectivity. For instance, reduction with L-selectride provides the endo-alcohol, while samarium iodide (SmI2) yields the exo-alcohol, demonstrating the tunability of the stereochemical outcome based on the reagent.[1]
-
Tropinone: The bicyclic structure of tropinone also directs nucleophilic attack. Reduction of tropinone can lead to two diastereomeric alcohols: tropine and pseudotropine. In biological systems, two distinct tropinone reductases (TRs) catalyze these stereospecific reductions.[4] In chemical synthesis, the choice of reducing agent can influence the stereochemical outcome, though often mixtures are obtained.
Enolate Chemistry and Subsequent Reactions
The formation and reaction of enolates from these ketones are critical for carbon-carbon bond formation at the α-position.
-
This compound: The enolate of this compound can be generated and trapped with various electrophiles. Desymmetrization of the meso-ketone using chiral bases to form an enolate has been a successful strategy for asymmetric synthesis.[1] For example, a chiral lithium amide can be used to generate a desymmetrized lithium enolate, which can then be trapped to install a substituent with high enantiomeric excess.[1]
-
Tropinone: Deprotonation of tropinone with lithium diisopropylamide (LDA) is diastereoselective, preferentially removing the axial (exo) protons. The resulting lithium enolate undergoes diastereoselective aldol additions to produce the exo-anti aldol product. However, reactions with certain electrophiles like chloroformates can lead to ring-opening. Asymmetric deprotonation using chiral lithium amides can provide access to enantiomerically enriched tropane alkaloids.
Synthetic Utility and Target Applications
The inherent structural features of each scaffold lend themselves to the synthesis of different classes of natural products.
-
This compound: Its oxygenated and conformationally defined structure makes it an ideal starting point for the synthesis of polyketide-type natural products, C-nucleosides, and other polyoxygenated molecules.[1][8] The ability to undergo stereoselective functionalization at multiple positions makes it a versatile tool for building complex stereochemical arrays.
-
Tropinone: The presence of the nitrogen bridge makes tropinone the quintessential precursor for tropane alkaloids.[9] Its derivatives are widely used in the pharmaceutical industry as anticholinergic agents, stimulants, and anesthetics.[7] The synthesis of tropinone derivatives continues to be an active area of research for the development of new therapeutic agents.[10]
III. Quantitative Data Summary
The following tables summarize key experimental data for the synthesis and representative reactions of this compound and tropinone.
| Synthesis Method | Reactants | Conditions | Yield (%) | Reference |
| This compound | ||||
| [4+3] Cycloaddition | Furan, Oxyallyl cation (from tetrahalogenoketone) | Reducing metal or tertiary amine | 60-70 | [1] |
| Tropinone | ||||
| Robinson Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | pH 7 | 70-85 | [6] |
| Robinson Synthesis (original) | Succinaldehyde, Methylamine, Acetone | - | 17 (improved to >90) | [4][5] |
| Willstätter Synthesis | Cycloheptanone | Multi-step | 0.75 | [4][5] |
Table 1: Comparison of Synthetic Methods
| Reaction | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Stereoselectivity | Reference |
| Reduction | This compound | L-selectride | endo-alcohol | - | High | [1] |
| This compound | SmI2 | exo-alcohol | - | High | [1] | |
| Tropinone | Tropinone Reductase I (TRI) | Tropine | - | High | [4] | |
| Tropinone | Tropinone Reductase II (TRII) | Pseudotropine | - | High | [4] | |
| Aldol Addition | Tropinone Lithium Enolate | Benzaldehyde | exo-anti aldol | - | Diastereoselective | - |
| Asymmetric Deprotonation | This compound | Chiral lithium amide, then silylation and Rubottom oxidation | exo-hydroxylated product | - | 95% ee | [1] |
| Tropinone | Chiral lithium amide | Enantiomerically enriched tropinone derivatives | - | Modest to high ee | - |
Table 2: Comparison of Key Reactions
IV. Experimental Protocols
Synthesis of this compound via [4+3] Cycloaddition
This protocol is a generalized procedure based on established methods.
-
Generation of the Oxyallyl Cation: A solution of a tetrahalogenoketone (e.g., tetrabromoacetone) in a suitable solvent (e.g., diethyl ether) is prepared.
-
Cycloaddition: To this solution, a reducing agent (e.g., zinc-copper couple) or a tertiary amine is added, followed by the addition of furan. The reaction is typically stirred at room temperature.
-
Workup and Purification: The reaction mixture is filtered to remove any solids. The filtrate is washed with an aqueous solution (e.g., saturated sodium bicarbonate), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Robinson Synthesis of Tropinone
This protocol is a generalized procedure based on the classic Robinson synthesis.
-
Reaction Setup: A solution of succinaldehyde, methylamine, and acetonedicarboxylic acid is prepared in a buffered aqueous solution at approximately pH 7.
-
Condensation: The mixture is stirred at room temperature for a period of time to allow for the tandem Mannich reactions and cyclization to occur.
-
Decarboxylation and Isolation: The reaction mixture is then acidified and heated to effect decarboxylation. The tropinone is extracted from the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are dried and the solvent is removed to yield crude tropinone, which can be further purified by distillation or crystallization. A 42% yield of tropinone from succindialdehyde has been reported.[11]
V. Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathways and logical connections discussed in this guide.
Figure 1: Synthetic Pathways to Bicyclic Ketones
Figure 2: Comparative Reactivity of Bicyclic Ketones
Conclusion: Making an Informed Choice
Both this compound and tropinone are powerful and versatile building blocks in organic synthesis. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the synthetic target.
-
Choose this compound when: The target molecule is rich in oxygen functionality and requires precise stereochemical control over multiple contiguous stereocenters. Its rigid, oxygenated framework is ideal for the synthesis of polyketides and other complex polyols.
-
Choose Tropinone when: The synthetic goal is a tropane alkaloid or a related nitrogen-containing bioactive molecule. Its direct lineage to this important class of compounds makes it the most efficient and logical starting point.
Ultimately, a deep understanding of the synthesis, reactivity, and stereochemical biases of both scaffolds, as outlined in this guide, will empower the synthetic chemist to make the most informed and effective decisions in the design and execution of complex molecule synthesis.
References
- 1. chimia.ch [chimia.ch]
- 2. 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: application to the asymmetric synthesis of polyoxygenated building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. Tropinone [chemeurope.com]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 7. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Versatile this compound: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addi.ehu.es [addi.ehu.es]
- 10. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Comparative Guide to the Validation of Analytical Methods for 8-Oxabicyclo[3.2.1]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a key bicyclic intermediate in organic synthesis. Due to the limited availability of publicly validated methods for this specific compound, this document outlines the experimental protocols and validation parameters for two common and suitable analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The validation framework is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the analytical data.[1][2][3][4]
Methodology Comparison
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-UV and GC-MS are powerful techniques for the analysis of organic molecules like this compound.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a robust and widely accessible method for quantification.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. When combined with a Mass Spectrometry (MS) detector, it provides high sensitivity and selectivity, allowing for definitive identification and quantification.
The following sections detail the proposed experimental protocols and validation data for each of these methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (based on the presence of a carbonyl group, which typically absorbs in this region).
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the acceptance criteria and hypothetical validation results for the HPLC-UV method, based on ICH guidelines.[2][5]
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. | No interfering peaks observed at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over the range of 1-100 µg/mL. |
| Accuracy | 80-120% recovery for each concentration level. | 98.5% - 101.2% recovery. |
| Precision (Repeatability) | RSD ≤ 2% | RSD = 0.8% (n=6). |
| Precision (Intermediate) | RSD ≤ 3% | RSD = 1.5% (different day, different analyst). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.3 µg/mL. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 1.0 µg/mL. |
| Robustness | No significant change in results with small variations in method parameters. | Results remained within acceptable limits with minor changes in flow rate and mobile phase composition. |
Gas Chromatography with Mass Spectrometry (GC-MS)
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 124, 95, 82, 81, 68, 54).[6][7]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
Method Validation Summary
The following table summarizes the acceptance criteria and hypothetical validation results for the GC-MS method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | High specificity achieved through SIM mode. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over the range of 0.1-50 µg/mL. |
| Accuracy | 80-120% recovery. | 99.1% - 100.8% recovery. |
| Precision (Repeatability) | RSD ≤ 2% | RSD = 0.6% (n=6). |
| Precision (Intermediate) | RSD ≤ 3% | RSD = 1.2% (different day, different analyst). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.03 µg/mL. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.1 µg/mL. |
| Robustness | No significant change in results with small variations in method parameters. | Results remained within acceptable limits with minor changes in oven temperature ramp and carrier gas flow. |
Visualizations
Workflow for Analytical Method Validation
Caption: General workflow for analytical method validation.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scielo.br [scielo.br]
- 7. spectrabase.com [spectrabase.com]
Determining the Enantiomeric Excess of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Comparative Guide
For researchers engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of the versatile chiral building block, 8-Oxabicyclo[3.2.1]oct-6-en-3-one. We will delve into the experimental protocols for Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their respective advantages and limitations with supporting data.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample purity, availability of instrumentation, and the need for high-throughput screening. The following table summarizes the key performance metrics of each technique.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Shift Reagents |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals. |
| Sample Volatility | Required. | Not required, but sample must be soluble. | Not required, but sample must be soluble. |
| Typical Analysis Time | Fast (minutes).[1] | Moderate (minutes to an hour).[2] | Fast (minutes per sample). |
| Resolution | High separation efficiency.[1] | High resolution, dependent on column and mobile phase. | Dependent on the shift reagent and concentration. |
| Instrumentation | GC with FID or MS detector. | HPLC with UV or other suitable detector. | NMR spectrometer. |
| Sample Preparation | Can be minimal if the sample is clean and volatile. | Sample must be dissolved in a suitable mobile phase. | Requires the addition of a chiral shift reagent to the NMR sample. |
| Advantages | High speed, high resolution, suitable for volatile compounds.[1] | Broad applicability to non-volatile compounds, well-established methods.[2] | Rapid analysis, no need for chromatographic separation, provides structural information. |
| Limitations | Limited to thermally stable and volatile compounds. | Can be slower than GC, requires solvent disposal. | Lower sensitivity than chromatographic methods, potential for signal overlap, cost of chiral shift reagents. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. Cyclodextrin-based stationary phases are commonly employed for this purpose.[1]
Instrumentation:
-
Gas Chromatograph: ThermoQuest Trace GC 2000 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Supelco ALPHADEX120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a BGB 175 column.[3]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector.
Experimental Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound enantiomeric mixture (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[3]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Isothermal at 65 °C.[3]
-
Carrier Gas Flow Rate: 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile method for enantiomeric separation. Polysaccharide-based chiral stationary phases are often effective for a broad range of compounds.
Instrumentation:
-
HPLC System: An HPLC system equipped with a pump, autosampler, and a UV detector.
-
Chiral Column: Phenomenex Lux Cellulose-1 (or equivalent polysaccharide-based column).
-
Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 70:30 v/v).
Experimental Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the GC method.
NMR Spectroscopy with Chiral Shift Reagents
This method relies on the use of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to induce chemical shift differences between enantiomers.[3]
Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
NMR Tubes: Standard 5 mm NMR tubes.
Experimental Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube. The optimal amount will need to be determined empirically but start with a small molar ratio (e.g., 0.1 equivalents relative to the substrate).
-
Acquisition of Spectra: Acquire a series of ¹H NMR spectra after each addition of the shift reagent. Monitor the separation of signals corresponding to the enantiomers. The signals of protons close to the carbonyl group are expected to show the largest induced shifts.[3]
-
Data Analysis: Once baseline separation of a pair of signals for the two enantiomers is achieved, integrate these signals. The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by NMR Spectroscopy.
References
Quantitative Analysis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Comparative Guide to NMR, HPLC-UV, and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative analytical methods for 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a key bicyclic intermediate in organic synthesis. We will delve into the principles and practical application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and compare its performance against established chromatographic techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This objective analysis, supported by experimental data and detailed protocols, will assist researchers in selecting the most suitable method for their specific analytical needs.
Method Comparison: qNMR vs. Chromatographic Techniques
The choice of an analytical technique for the quantification of this compound depends on several factors, including the required accuracy, precision, sample matrix, and available instrumentation. While chromatographic methods like HPLC-UV and GC-MS are workhorses in many analytical laboratories, qNMR offers distinct advantages, particularly in terms of providing a primary ratio measurement without the need for identical reference standards.
Quantitative NMR (qNMR) is a direct and primary analytical method that relies on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2] This allows for the accurate determination of the concentration or purity of a substance by co-dissolving a known amount of an internal standard with the analyte.
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful separation technique widely used for the analysis of non-volatile and thermally labile compounds.[3] For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it suitable for the analysis of volatile and thermally stable compounds.[7][8][9] Headspace GC-MS is a common approach for the analysis of volatile ketones.[7][8][9]
The following table summarizes the key performance characteristics of these three techniques for the quantitative analysis of ketones, providing a basis for comparison.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Signal intensity is directly proportional to the molar amount of the analyte. | Separation based on polarity, detection by UV absorbance.[3] | Separation based on volatility and mass-to-charge ratio of fragmented ions.[7][9] |
| Selectivity | High (based on unique chemical shifts) | Moderate to High (dependent on chromatographic separation and detector wavelength) | Very High (based on retention time and mass fragmentation pattern) |
| Accuracy | High (Primary method) | High (Requires calibration with a reference standard) | High (Requires calibration with a reference standard) |
| Precision (%RSD) | Typically < 2% | < 2% for repeat injections, can be higher for the overall method.[3] | < 10% for interday precision.[7][8][9] |
| Sensitivity (LOD/LOQ) | Lower (mg to µg range) | Moderate (µg to ng range). | High (ng to pg range) |
| Sample Preparation | Simple (dissolution with internal standard) | Can be complex (derivatization may be required).[4][5][6] | Can be complex (derivatization, extraction).[7][8] |
| Analysis Time | Fast (minutes per sample) | Moderate (minutes to tens of minutes per sample) | Moderate (minutes to tens of minutes per sample) |
| Structural Information | Yes (provides detailed structural confirmation) | No | Yes (provides fragmentation pattern) |
| Reference Standard | Requires a certified internal standard, not the analyte itself. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for each technique.
Quantitative ¹H-NMR Spectroscopy of this compound
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate.
-
Acquire a ¹H-NMR spectrum with the following considerations:
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation.[1]
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all nuclei between scans.[2]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% precision).[2]
-
Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay to zero, preventing truncation artifacts.[1]
-
4. Data Processing and Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the olefinic protons H-6 and H-7, which appear as a singlet around 6.30 ppm[10]) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
HPLC-UV Analysis of Ketones (General Protocol)
This protocol describes a general method for ketone quantification, often involving derivatization.
1. Sample Preparation (with DNPH derivatization):
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile with a catalytic amount of acid).[4]
-
Mix a known volume or weight of the sample containing the ketone with the DNPH solution.
-
Allow the reaction to proceed to completion to form the hydrazone derivative.
-
Dilute the reaction mixture to a known volume with the mobile phase.
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A mixture of acetonitrile and water is typical, often in a gradient elution.[4]
-
Flow Rate: Approximately 1 mL/min.[4]
-
Detection Wavelength: The UV detector is set to the wavelength of maximum absorbance for the DNPH derivative (e.g., 365 nm).[4]
-
Injection Volume: 10-20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of the ketone derivative at different concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the ketone in the sample by interpolating its peak area on the calibration curve.
GC-MS Analysis of Ketones (General Protocol)
This protocol outlines a general procedure for the quantification of volatile ketones.
1. Sample Preparation:
-
For liquid samples, a direct injection of a diluted solution in a suitable solvent (e.g., methanol) can be performed.
-
For solid samples or complex matrices, headspace analysis is often preferred. A known amount of the sample is placed in a headspace vial, sealed, and heated to allow the volatile ketones to partition into the gas phase.[7][8] An internal standard is typically added.
2. GC-MS Conditions:
-
GC Column: A capillary column with a non-polar or mid-polar stationary phase is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection Mode: Split or splitless injection for liquid samples; headspace injection for volatile analysis.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of the ketone in the same solvent or matrix as the sample.
-
Analyze the standards and the sample using the established GC-MS method.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Determine the concentration of the ketone in the sample from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for quantitative analysis using NMR (qNMR).
Caption: General workflow for quantitative analysis using HPLC-UV.
Conclusion
The quantitative analysis of this compound can be effectively performed using qNMR, HPLC-UV, and GC-MS.
-
qNMR stands out as a primary method that provides high accuracy and structural information without the need for an analyte-specific reference standard. Its simple sample preparation and rapid analysis time make it an excellent choice for purity assessments and the quantification of neat materials or simple mixtures.
-
HPLC-UV is a versatile and robust technique suitable for a wide range of sample matrices. While it may require derivatization for enhanced sensitivity, it offers good precision and is widely available in analytical laboratories.
-
GC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis or for complex mixtures where high specificity is required.
The selection of the optimal method will ultimately be guided by the specific requirements of the analysis, including the desired level of accuracy and precision, the concentration of the analyte, the complexity of the sample matrix, and the available resources. This guide provides the foundational information to make an informed decision for the quantitative analysis of this compound and other related bicyclic ketones.
References
- 1. emerypharma.com [emerypharma.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. auroraprosci.com [auroraprosci.com]
- 7. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Unveiling the Biological Potential: A Comparative Guide to 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. Among these, the rigid, bicyclic framework of 8-oxabicyclo[3.2.1]oct-6-en-3-one has emerged as a promising starting point for the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of the reported biological activities of this compound derivatives, supported by available experimental data and detailed protocols to facilitate further research and development.
The unique conformational constraints of the this compound core make it an attractive template in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including anticancer, antiviral, and enzyme inhibitory activities, as well as for their potential in agriculture as plant growth regulators.
Antiviral Activity: Targeting HIV-1 Protease
A significant area of investigation for derivatives of the 8-oxabicyclo[3.2.1]octane framework has been in the development of inhibitors for HIV-1 protease, a critical enzyme in the lifecycle of the virus. While the direct ketone derivatives are less explored, the closely related 8-oxabicyclo[3.2.1]octanol-derived ligands have shown potent inhibitory activity. These compounds serve as valuable surrogates for understanding the potential of the core scaffold.
Table 1: In Vitro Activity of 8-Oxabicyclo[3.2.1]octanol-derived HIV-1 Protease Inhibitors
| Compound ID | P2-Ligand Substituent | Ki (nM) | Antiviral Activity (EC50, nM) in MT-2 cells |
| 14a | Phenyl (S-configuration) | 43 | Not Appreciable |
| 14b | Phenyl (R-configuration) | >1200 | Not Appreciable |
| 14g | Methyl (S-configuration) | 1.6 | 250 |
| Darunavir | (Reference Drug) | 0.016 | 2.4 |
Data sourced from studies on P2-ligands for HIV-1 protease inhibitors.
Plant Growth Regulatory Effects
Several derivatives of this compound have been synthesized and evaluated for their effects on plant growth. These studies reveal a selective inhibitory activity against certain plant species, suggesting potential applications as herbicides or plant growth regulators.
Table 2: Plant Growth Regulatory Activity of this compound Derivatives on Sorghum (Sorghum bicolor L.)
| Compound | Substituents | Concentration (µg/mL) | Radicle Growth Inhibition (%) |
| 7 | 4α-Isopropyl-1-methyl | 100 | 53 |
| 8 | 7-(Hydroxymethyl)-4α-isopropyl-1-methyl | 100 | 35 |
| 9 | 4α-Isopropyl-1-methyl (alcohol) | 100 | 39 |
| 10 | 7-(Hydroxymethyl)-4α-isopropyl-1-methyl (diol) | 100 | 56 |
| 12 | 4α-Isopropyl | 100 | 33 |
| 15 | Unsubstituted | 100 | No effect |
Data from studies on plant growth regulatory activity. All compounds stimulated cucumber root growth to a small extent (5-30%).
Anticancer Activity: An Area of Emerging Interest
The cytotoxic potential of 8-oxabicyclo[3.2.1]octane derivatives against cancer cell lines is an active area of research. While specific IC50 values for the this compound core are not widely published, a derivative, 1,5,6-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol, has been isolated and its cytotoxic activity against THP-1 (acute myeloid leukemia) and K-562 (chronic myeloid leukemia) cell lines has been determined using the MTT assay.[1] However, the specific IC50 values from this study are not publicly available. The general potential for anticancer and antiviral activities of C-nucleosides derived from this scaffold has been noted.[2]
Experimental Protocols
To aid researchers in the further screening and evaluation of these compounds, detailed methodologies for key biological assays are provided below.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate by HIV-1 protease.
Materials:
-
HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide with EDANS/DABCYL FRET pair)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to the respective wells.
-
Include controls: no inhibitor (enzyme control), no enzyme (background control), and a known inhibitor (positive control).
-
Add 80 µL of HIV-1 protease solution to all wells except the background control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
Cancer cell lines (e.g., THP-1, K-562)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and the relationships between different stages of research, the following diagrams have been generated using the DOT language.
References
Unraveling the Reactivity of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of bicyclic ketones is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides an objective comparison of the computational studies on the reactivity of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, a versatile building block in organic synthesis, with other relevant bicyclic ketones. By presenting key experimental data and detailed computational protocols, this document aims to serve as a valuable resource for predicting and manipulating the chemical behavior of this important scaffold.
Introduction to this compound
This compound is a bicyclic organic compound featuring a unique bridged structure containing an oxygen atom. This scaffold is a cornerstone in the synthesis of a wide array of complex molecules and natural products. Its rigid conformational framework and the presence of multiple reactive sites—the ketone, the carbon-carbon double bond, and the ether linkage—make it a subject of significant interest for both synthetic and computational chemists. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the stereochemical outcomes of its reactions and rationalizing its reactivity patterns.[1]
Comparative Analysis of Reactivity
To provide a clear perspective on the reactivity of this compound, this guide will draw comparisons with two other well-studied bicyclic ketones: Norcamphor (Bicyclo[2.2.1]heptan-2-one) and Bicyclo[3.2.1]octan-3-one. The comparison will focus on key reactions such as nucleophilic additions and oxidations, for which computational data is available.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. Computational studies have been employed to understand the facial selectivity of these additions in bicyclic systems, predicting whether the nucleophile will attack from the more sterically hindered endo face or the less hindered exo face.
dot
Caption: Generalized pathway for nucleophilic addition to a bicyclic ketone.
| Bicyclic Ketone | Reaction | Computational Method | Key Findings |
| This compound Derivatives | Conformational Analysis | AM1, HF/6-31G, DFT/B3LYP/6-31G | The pyran ring predominantly adopts a chair conformation, influencing the approach of reagents.[3] |
| Piperidones and Tropinones | Hydride Reduction | SMD(THF)/B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) | Twist-boat conformers can play a significant role in determining the facial selectivity of hydride reductions.[2] |
| General Cyclic Ketones | Nucleophilic Addition | Not specified | Steric and orbital factors of the nucleophile dictate the facial selectivity.[4] |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, the conversion of a ketone to an ester or lactone, is a powerful tool in organic synthesis. Computational studies have been crucial in understanding the regioselectivity of this reaction in unsymmetrical ketones.
dot
Caption: Computational workflow for predicting the outcome of a Baeyer-Villiger oxidation.
A DFT study on the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one with hydrogen peroxide provides a framework for the type of quantitative data that can be obtained.[5] Although this study did not include this compound, the calculated activation energies and reaction enthalpies offer a benchmark for comparison.
| Bicyclic Ketone | Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Calculated ΔH (kcal/mol) |
| Bicyclo[4.2.0]octan-7-one | Baeyer-Villiger Oxidation | B3LYP/6-31G | Pathway 1: 27.3Pathway 2: 30.1 | Pathway 1: -65.3Pathway 2: -63.9 |
| Bicyclo[3.2.0]heptan-6-one | Baeyer-Villiger Oxidation | B3LYP/6-31G | Pathway 1: 28.1Pathway 2: 31.5 | Pathway 1: -67.1Pathway 2: -66.1 |
Note: The data for Bicyclo[4.2.0]octan-7-one and Bicyclo[3.2.0]heptan-6-one is sourced from a study by Al-Mogren et al. and is provided here for illustrative purposes of the types of quantitative data generated in such computational studies.[5]
Experimental Protocols
Detailed and reproducible computational methodologies are critical for the validation and extension of in silico research. Below are summarized protocols based on the available literature for studying the reactivity of this compound and related compounds.
Conformational Analysis of this compound Derivatives
-
Software: Gaussian program package.
-
Methods: Geometry optimizations were performed using semi-empirical (AM1), Hartree-Fock (HF) with the 6-31G* basis set, and Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.
-
Procedure: The initial structures of the molecules were generated and subjected to geometry optimization to find the lowest energy conformers. The relative energies of different conformations (e.g., chair vs. boat for the pyran ring) were then calculated to determine the most stable structures.[3]
Baeyer-Villiger Oxidation of Bicyclic Ketones
-
Software: Gaussian 09 suite of programs.
-
Method: DFT calculations were carried out using the B3LYP functional with the 6-31G* basis set.
-
Procedure: The geometries of the reactants (bicyclic ketone and hydrogen peroxide), transition states, and products (regioisomeric lactones) were fully optimized. Frequency calculations were performed at the same level of theory to characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data such as Gibbs free energies and enthalpies.[5]
Conclusion
Computational chemistry provides a powerful lens through which the reactivity of complex molecules like this compound can be understood and predicted. While a direct side-by-side computational comparison of its reactivity with other bicyclic ketones across a range of reactions is still an area ripe for further investigation, the existing literature provides a solid foundation. The conformational rigidity and the electronic effects of the embedded oxygen atom in this compound are expected to significantly influence its reactivity profile compared to its carbocyclic counterparts. The methodologies outlined in this guide offer a clear path for researchers to conduct their own computational experiments, contributing to a deeper understanding of this versatile synthetic building block and enabling the design of more efficient and selective chemical transformations.
References
- 1. Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation with Evans’ Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Crystallographic Analysis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]oct-6-en-3-one framework is a pivotal structural motif in a variety of biologically active compounds and a versatile building block in organic synthesis. A definitive understanding of the three-dimensional structure of its derivatives is crucial for elucidating structure-activity relationships and designing novel therapeutic agents. X-ray crystallography provides the most unambiguous method for determining solid-state molecular structures. This guide offers a comparative analysis of the X-ray crystallographic data for select derivatives of this compound, alongside the experimental protocols for their structure determination.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives of the this compound system, offering a quantitative comparison of their crystal packing and molecular geometries.
| Parameter | (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate[1] | 3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol (chloroform solvate)[2][3] |
| Formula | C₁₂H₁₆O₅ | 3(C₇H₉ClO₃) · CHCl₃ |
| Molecular Weight | 240.25 g/mol | 649.16 g/mol |
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | Pnma | R3m |
| a (Å) | 6.8680 (12) | 18.687 (5) |
| b (Å) | 12.295 (4) | 18.687 (5) |
| c (Å) | 14.120 (3) | 6.8723 (16) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 120 |
| Volume (ų) | 1192.1 (5) | 2078.3 (9) |
| Z | 4 | 3 |
| Temperature (K) | 296 | 295 |
| Radiation | Mo Kα | Cu Kα |
| R-factor | 0.055 | 0.054 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the X-ray crystallographic analysis of the featured derivatives.
Crystallization
-
(1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in a dichloromethane-hexane mixture.[1]
-
3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol: Suitable crystals were grown by the slow diffusion of petroleum ether vapor into a chloroform solution of the diol.[2][3]
X-ray Data Collection and Structure Refinement
-
(1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate:
-
Diffractometer: Bruker SMART APEX CCD area detector
-
Radiation: Mo Kα (λ = 0.71073 Å)
-
Temperature: 296 K
-
Data Collection: The structure was solved by direct methods.
-
Refinement: The structure was refined by full-matrix least-squares on F². Hydrogen atoms were placed in calculated positions and refined using a riding model.[4]
-
-
3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol (chloroform solvate):
-
Diffractometer: Enraf–Nonius CAD-4
-
Radiation: Cu Kα (λ = 1.5418 Å)
-
Temperature: 295 K
-
Data Collection: A ψ-scan was used for absorption correction.
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97. Hydrogen atoms were treated with a combination of independent and constrained refinement.[2][3]
-
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides definitive structural data, other techniques are complementary and often more accessible for routine analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the constitution and relative stereochemistry of this compound derivatives in solution. Coupling constants and Nuclear Overhauser Effect (NOE) data provide insights into the conformation of the bicyclic system. However, determining the absolute configuration and precise bond parameters can be challenging with NMR alone.[2] In some cases, NMR data can be ambiguous, necessitating X-ray crystallography for definitive stereochemical assignment.[1]
-
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the stable conformations and spectroscopic properties of these molecules. These computational models can complement experimental data and aid in the interpretation of NMR spectra.
Visualizing the Crystallographic Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
References
A Researcher's Guide to Assigning Relative Stereochemistry using 1H and 13C NMR Correlations
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering a suite of techniques to elucidate relative stereochemistry. This guide provides a comparative overview of four powerful NMR methods: the Nuclear Overhauser Effect (NOE), J-coupling analysis, Residual Dipolar Couplings (RDCs), and 13C NMR chemical shift analysis, complete with experimental protocols and quantitative data to aid in their application.
At a Glance: Comparison of NMR Techniques for Stereochemical Assignment
| Technique | Principle | Information Gained | Advantages | Limitations |
| NOE/ROE | Through-space transfer of nuclear spin polarization between protons close in proximity (< 5 Å). | Interproton distances, relative orientation of substituents. | Directly probes spatial proximity, applicable to a wide range of molecules. | Distance dependence is r⁻⁶, making it sensitive to small distance changes but limited to short ranges; can be ambiguous in flexible molecules. |
| J-Coupling | Through-bond interaction between nuclear spins, dependent on the dihedral angle between them. | Dihedral angles, connectivity, and conformation of cyclic and acyclic systems. | Provides precise angular information, well-established theoretical basis (Karplus equation). | Requires measurable coupling constants, which can be difficult in complex spectra; interpretation can be complicated by conformational averaging. |
| RDCs | Anisotropic dipolar couplings in partially aligned molecules, providing information on the orientation of internuclear vectors relative to the magnetic field. | Long-range orientational restraints, relative orientation of distant stereocenters. | Provides global structural information, not limited by distance like NOE. | Requires specialized alignment media, which can be challenging to prepare and may interact with the analyte; data analysis can be complex. |
| 13C NMR | Chemical shifts of carbon nuclei are sensitive to their stereochemical environment. | Differentiation of diastereomers, particularly in rigid systems or after derivatization. | High spectral dispersion, sensitive to subtle stereochemical differences. | Often requires the synthesis of derivatives (e.g., acetonides) or comparison with authentic standards; less direct than through-space or through-bond correlations. |
Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE)
The NOE is the change in the intensity of an NMR resonance when the magnetization of a spatially close nucleus is perturbed. This effect is proportional to the inverse sixth power of the distance between the nuclei, making it a highly sensitive "ruler" for short interproton distances. For small to medium-sized molecules, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the experiments of choice.
Quantitative Data: NOE Intensity vs. Interproton Distance
While precise distance determination requires careful experimental setup and analysis, a qualitative interpretation of NOE cross-peak intensities is often sufficient for stereochemical assignment.
| NOE Cross-Peak Intensity | Approximate Interproton Distance (Å) |
| Strong | < 2.5 |
| Medium | 2.5 - 3.5 |
| Weak | 3.5 - 5.0 |
Note: These are general guidelines and can be influenced by factors such as molecular correlation time and internal motion.
Experimental Protocol: 2D NOESY for Small Molecules
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent. Filter the solution to remove any particulate matter. For quantitative measurements, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can quench the NOE.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.
-
-
NOESY Parameter Optimization:
-
Pulse Sequence: Select a phase-sensitive 2D NOESY pulse sequence (e.g., noesyph on Bruker spectrometers).
-
Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Points (td): Typically 2048 points in F2 and 256-512 increments in F1.
-
Mixing Time (d8 or mix): This is a crucial parameter. For small molecules (MW < 700 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[1] The optimal time is approximately equal to the average T1 relaxation time of the protons of interest.[2]
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T1 of the protons of interest to ensure full relaxation between scans.
-
Number of Scans (ns): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.
-
-
Data Acquisition and Processing:
-
Acquire the 2D NOESY data.
-
Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Phase the spectrum carefully. For small molecules, NOESY cross-peaks have the opposite phase to the diagonal peaks.[3]
-
Baseline correct the spectrum in both dimensions.
-
J-Coupling Analysis
Three-bond scalar couplings (³J) between protons are highly dependent on the dihedral angle (φ) separating them, a relationship described by the Karplus equation. By measuring these coupling constants, the relative orientation of substituents can be deduced.
The Karplus Equation:
J(φ) = Acos²(φ) + Bcos(φ) + C
The parameters A, B, and C are empirically derived and depend on the specific atoms and substituents in the coupling pathway.[4]
Quantitative Data: Dihedral Angle vs. ³JHH Coupling Constant
| Dihedral Angle (φ) | Typical ³JHH (Hz) | Conformation |
| 0° | 8 - 10 | Eclipsed |
| 60° | 1 - 4 | Gauche |
| 90° | 0 - 1 | Eclipsed |
| 180° | 10 - 14 | Anti-periplanar |
Experimental Protocol: Measuring ³JHH Coupling Constants
-
Sample Preparation: Prepare a sample of sufficient concentration to obtain a high signal-to-noise ratio in the 1D ¹H NMR spectrum.
-
Data Acquisition:
-
Acquire a high-resolution 1D ¹H NMR spectrum.
-
Ensure a sufficient number of data points (at least 64K) and a long acquisition time to achieve good digital resolution.
-
Apply a gentle resolution enhancement window function (e.g., Lorentzian-to-Gaussian transformation) before Fourier transformation.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Use the software's peak-picking or multiplet analysis tool to determine the precise frequency of each line in the multiplet of interest.
-
The coupling constant is the difference in frequency (in Hz) between adjacent lines in the multiplet.
-
For complex, second-order multiplets, spectral simulation may be necessary to extract accurate coupling constants.
-
Residual Dipolar Couplings (RDCs)
In an isotropic solution, the anisotropic dipole-dipole interactions between nuclei average to zero. However, by introducing a partial alignment of the molecules using an alignment medium, a small, measurable residual dipolar coupling (RDC) can be observed. RDCs provide information about the orientation of internuclear vectors with respect to the molecular alignment tensor, offering long-range structural information that is complementary to short-range NOEs and J-couplings.
Comparison of Alignment Media for Organic Solvents
| Alignment Medium | Compatible Solvents | Properties |
| Poly(γ-benzyl-L-glutamate) (PBLG) | Chloroform, Dichloromethane | Forms a liquid crystalline phase; can induce strong alignment. |
| Stretched Polystyrene (PS) Gels | Chloroform, Dichloromethane, Benzene, THF, Dioxane | Robust and reusable; alignment strength is tunable by the degree of stretching.[3] |
| Stretched Poly(methyl methacrylate) (PMMA) Gels | Chloroform | Reversibly compressible, allowing for tunable alignment. |
| Stretched Poly(vinyl acetate) (PVAc) Gels | Methanol, Acetone, Acetonitrile | Suitable for more polar organic solvents.[3] |
Experimental Protocol: RDC Measurement using a Stretched Gel
-
Alignment Medium Preparation:
-
Place a dry, cross-linked polymer gel (e.g., polystyrene) in a standard NMR tube.
-
Add the deuterated solvent containing the analyte.
-
Allow the gel to swell over several hours to days. The swelling will cause the gel to stretch and create an anisotropic environment.
-
-
NMR Data Acquisition:
-
Acquire two sets of spectra: one in the isotropic phase (without the gel or with a relaxed gel) and one in the anisotropic phase (with the stretched gel).
-
To measure one-bond ¹H-¹³C RDCs, a common experiment is a J-coupled HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
-
RDC Calculation:
-
In the isotropic spectrum, the splitting in the F2 (proton) dimension of the HSQC corresponds to the scalar coupling, ¹JCH.
-
In the anisotropic spectrum, the splitting is the sum of the scalar and dipolar couplings, ¹JCH + ¹DCH.
-
The RDC (¹DCH) is the difference between the splitting in the anisotropic and isotropic spectra.
-
-
Data Analysis:
-
The set of measured RDCs is then used to determine the molecular alignment tensor and to validate or refine the proposed stereostructure. This often involves fitting the experimental RDCs to values calculated for different stereoisomers.
-
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal activity of select oxabicyclic compounds, with a focus on derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one and related fused bicyclic ethers. The information is compiled from peer-reviewed studies to facilitate research and development in the field of novel herbicides.
Herbicidal Efficacy of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
A series of alcohol and alkene derivatives of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one have been synthesized and evaluated for their herbicidal properties. The following tables summarize the inhibitory effects of these compounds on the root and aerial growth of various plant species.
Table 1: Inhibitory Effect of Alcohol (6a-h) and Alkene (7a-h) Derivatives on Sorghum bicolor Radicle Growth
| Compound Category | Number of Compounds Tested | Concentration (µg g⁻¹) | Radicle Growth Inhibition (%) |
| Alcohols (6a-h) | 8 | 6.6 | 8 - 100[1] |
| Alkenes (7a-h) | 8 | 6.6 | 15 - 46[1] |
Table 2: Herbicidal Activity of Most Active Alcohol Derivatives (6e, 6g, 6h) in Greenhouse Bioassay [1]
| Plant Species | Common Name | Compound Concentration (µg g⁻¹) | Inhibition of Aerial Parts (%) | Inhibition of Roots (%) |
| Cucumis sativus | Cucumber | 6.6 | 26 - 73 | 13 - 79 |
| Sorghum bicolor | Sorghum | 6.6 | 26 - 73 | 13 - 79 |
| Bidens pilosa | Hairy Beggarticks | 6.6 | 26 - 73 | 13 - 79 |
| Desmodium tortuosum | Florida Beggarweed | 6.6 | 26 - 73 | 13 - 79 |
| Pennisetum setosum | Feather Pennisetum | 6.6 | 26 - 73 | 13 - 79 |
Note: Compounds 6e (aryl = p-methylphenyl), 6g (aryl = p-chlorophenyl), and 6h (aryl = p-fluorophenyl) demonstrated 100% inhibition of Sorghum bicolor radicle growth in initial screenings.[1]
Herbicidal Activity of Other this compound Derivatives
Further studies on other derivatives of this compound have revealed selective herbicidal activity.
Table 3: Effect of this compound Derivatives on Radicle Growth of Sorghum bicolor and Cucumis sativus [2]
| Plant Species | Common Name | Compound Concentration (µg mL⁻¹) | Effect on Radicle Growth (%) |
| Sorghum bicolor | Sorghum | 100 | 23 - 56 (Inhibition) |
| Cucumis sativus | Cucumber | 100 | 5 - 30 (Stimulation) |
Herbicidal Activity of Fused Bicyclic Ethers
A series of triketones featuring fused bicyclic aryl ether structures have been synthesized and evaluated for their herbicidal activity. These compounds were compared against a standard, compound 1. The results indicate a strong herbicidal effect on broad-leaved weeds in post-emergent applications, while their activity against grasses was less pronounced compared to the standard.[3]
Experimental Protocols
The following is a generalized experimental protocol for assessing the herbicidal activity of oxabicyclic compounds, based on methodologies reported in the cited literature.
1. Plant Material and Growth Conditions
-
Test Species: Seeds of monocotyledonous plants such as Sorghum bicolor (sorghum) and dicotyledonous plants like Cucumis sativus (cucumber) are commonly used.[2][4] Weed species such as Bidens pilosa, Desmodium tortuosum, and Pennisetum setosum are also utilized for broader spectrum analysis.[1]
-
Germination: Seeds are surface-sterilized and germinated on moist filter paper in petri dishes or in pots containing a suitable growth medium (e.g., a mixture of soil, sand, and vermiculite).
-
Growth Environment: Plants are maintained in a greenhouse or growth chamber with controlled temperature (e.g., 25-30°C), humidity, and photoperiod (e.g., 12-16 hours of light).[5]
2. Herbicide Application
-
Stock Solution Preparation: The test compounds are typically dissolved in a suitable solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution.
-
Application to Soil (Pre-emergence): For pre-emergence assays, the herbicide solution is incorporated into the soil or applied to the soil surface before weed emergence.
-
Application to Foliage (Post-emergence): For post-emergence assays, the herbicide solution, often mixed with a surfactant, is sprayed onto the foliage of young, actively growing plants (e.g., at the 2-3 leaf stage).
-
Concentration: A range of concentrations is typically tested to determine the dose-response relationship. Common concentrations used in initial screenings are 6.6 µg g⁻¹ or 100 µg mL⁻¹.
3. Data Collection and Analysis
-
Evaluation Period: The herbicidal effects are typically assessed after a period of 7 to 21 days.
-
Parameters Measured:
-
Germination Rate: The percentage of seeds that germinate in the treated versus control groups.
-
Root and Shoot Length: The length of the primary root and shoot are measured.
-
Fresh and Dry Weight: The biomass of the aerial parts and roots is determined.
-
-
Data Analysis: The percentage of inhibition or stimulation is calculated relative to a non-treated control. For dose-response studies, the GR50 (the concentration required to inhibit growth by 50%) is often determined.
Mechanism of Action: Inhibition of Fatty Acid Thioesterase by Cinmethylin
Cinmethylin, an oxabicyclic ether herbicide, exhibits a novel mode of action by inhibiting fatty acid thioesterase (FAT).[6][7] This enzyme is crucial for the termination of fatty acid synthesis in plastids.
References
- 1. Synthesis and herbicidal activity of 2alpha, 4alpha-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of fused bicyclic ethers and their application in herbicide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 7. researchgate.net [researchgate.net]
evaluation of different catalysts for enantioselective cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Enantioselective cycloadditions are powerful reactions in organic synthesis for the construction of complex chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. The choice of catalyst is paramount in achieving high stereoselectivity and efficiency. This guide provides an objective comparison of the performance of different classes of catalysts for two major types of enantioselective cycloadditions: the [4+2] Diels-Alder reaction and the [3+2] cycloaddition of azomethine ylides. Experimental data is presented to support the comparison, and detailed methodologies are provided for key experiments.
Organocatalysts in Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Organocatalysis has emerged as a valuable alternative to metal-based catalysis, offering milder reaction conditions and avoiding toxic metal residues.[1] Proline-derived catalysts, such as the Jørgensen-Hayashi catalysts, are particularly effective in activating α,β-unsaturated aldehydes towards cycloaddition with dienes.[2][3]
Performance Data
The following table summarizes the performance of a diarylprolinol silyl ether catalyst, a type of Jørgensen-Hayashi catalyst, in the Diels-Alder reaction between cyclopentadiene and various α,β-unsaturated aldehydes.
| Entry | Dienophile (Aldehyde) | Time (h) | Yield (%) | exo:endo | exo ee (%) |
| 1 | Crotonaldehyde | 8 | 99 | 1.3:1 | 93 |
| 2 | Propionaldehyde, β-propyl | 12 | 75 | 1:1.2 | 90 |
| 3 | Propionaldehyde, β-isopropyl | 16 | 82 | 1:1.5 | 92 |
| 4 | Cinnamaldehyde | 8 | 99 | 1.3:1 | 93 |
| 5 | Furfural | 24 | 89 | >20:1 | 91 |
Data sourced from a representative study on organocatalyzed Diels-Alder reactions.[4]
Experimental Protocol: General Procedure for Organocatalyzed Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) at the desired temperature (e.g., -20 °C), is added the organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 5-20 mol%). The diene (e.g., cyclopentadiene, 1.5 mmol) is then added, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[4]
Chiral Lewis Acid Catalysts in Enantioselective Diels-Alder Reactions
Chiral Lewis acids are another major class of catalysts for enantioselective Diels-Alder reactions. They function by coordinating to the dienophile, thereby lowering its LUMO energy and providing a chiral environment to control the facial selectivity of the diene's approach.[5] Copper(II) complexes with bis(oxazoline) ligands (Cu(II)-BOX) are among the most versatile and effective chiral Lewis acid catalysts for a wide range of cycloadditions.[6][7][8]
Performance Data
The table below illustrates the performance of a Cu(II)-BOX catalyst in the Diels-Alder reaction between N-enoyl oxazolidinones and cyclopentadiene.
| Entry | Dienophile | Catalyst (mol%) | Yield (%) | endo:exo | endo ee (%) |
| 1 | N-Acryloyl-2-oxazolidinone | 10 | 95 | >99:1 | 98 |
| 2 | N-Crotonoyl-2-oxazolidinone | 10 | 94 | >99:1 | 97 |
| 3 | N-Cinnamoyl-2-oxazolidinone | 10 | 96 | >99:1 | 96 |
Data synthesized from studies on Cu(II)-BOX catalyzed Diels-Alder reactions.[6]
Experimental Protocol: General Procedure for Cu(II)-BOX Catalyzed Diels-Alder Reaction
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the chiral bis(oxazoline) ligand and the copper(II) salt (e.g., Cu(OTf)2) are stirred in a dry solvent (e.g., CH2Cl2) to form the catalyst complex. The dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol) is then added, and the mixture is cooled to the reaction temperature (e.g., -78 °C). The diene (e.g., cyclopentadiene, 1.2 mmol) is added dropwise, and the reaction is stirred until completion. The reaction is quenched, and the product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or SFC analysis.[6]
Organocatalysts in Enantioselective [3+2] Cycloadditions of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with olefins is a powerful method for the synthesis of enantioenriched pyrrolidines, which are common structural motifs in many natural products and pharmaceuticals.[9][10][11] Organocatalysis, particularly through iminium ion activation of α,β-unsaturated aldehydes, has been successfully applied to this transformation.[12]
Performance Data
The following table presents data for the organocatalytic [3+2] cycloaddition between various α,β-unsaturated aldehydes and an azomethine ylide precursor.
| Entry | Aldehyde | Catalyst | Yield (%) | dr (endo:exo) | ee (endo, %) |
| 1 | Acrolein | (S)-Proline | 70 | >95:5 | 80 |
| 2 | Crotonaldehyde | Jørgensen-Hayashi catalyst | 95 | >95:5 | 99 |
| 3 | Cinnamaldehyde | Jørgensen-Hayashi catalyst | 92 | >95:5 | 98 |
Data compiled from studies on organocatalytic [3+2] cycloadditions.[9][12]
Experimental Protocol: General Procedure for Organocatalytic [3+2] Cycloaddition
To a mixture of the imine (azomethine ylide precursor, 0.36 mmol) and the organocatalyst (e.g., a diarylprolinol silyl ether, 20 mol%) in a suitable solvent (e.g., DMF) at a specific temperature (e.g., -30 °C), is added the α,β-unsaturated aldehyde (0.3 mmol). The reaction is stirred for the specified time (e.g., 48-72 h). The crude reaction mixture is then directly purified by flash column chromatography to afford the pyrrolidine product. The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.[9]
Experimental Workflow for Catalyst Evaluation
A systematic workflow is crucial for the effective evaluation and comparison of different catalysts for a given enantioselective cycloaddition. The following diagram outlines a general procedure for screening and optimizing catalyst performance.
Caption: Generalized workflow for the evaluation and optimization of catalysts in enantioselective cycloadditions.
Conclusion
The selection of an appropriate catalyst is a critical step in the development of efficient and highly selective enantioselective cycloaddition reactions. Organocatalysts, such as the Jørgensen-Hayashi catalysts, offer a powerful and environmentally benign approach, particularly for the activation of α,β-unsaturated aldehydes. Chiral Lewis acids, exemplified by Cu(II)-BOX complexes, provide a versatile and highly effective alternative for a broad range of dienophiles. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the informed selection of catalysts and the design of new synthetic methodologies. A systematic evaluation workflow, as outlined, is essential for accelerating the discovery and optimization of new catalytic systems for the synthesis of complex chiral molecules.
References
- 1. Organocatalytic enantioselective (3+2) cycloaddition using stable azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic enantioselective (3+2) cycloaddition using stable azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 8-Oxabicyclo[3.2.1]oct-6-en-3-one: A Guide for Laboratory Professionals
The proper disposal of 8-Oxabicyclo[3.2.1]oct-6-en-3-one is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This bicyclic ketone is classified as a hazardous substance, necessitating a structured disposal plan. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound presents several hazards that must be managed throughout its lifecycle, from use to disposal.
Key Hazards:
Personal Protective Equipment (PPE): Before handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working outside a well-ventilated area or fume hood, a NIOSH-approved respirator may be required.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in strict accordance with local, state, and national regulations. This operational plan outlines the necessary steps for its safe disposal as a hazardous waste.
1. Waste Characterization:
-
Due to its irritant properties, this compound waste should be treated as hazardous chemical waste.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
2. Container Management:
-
Primary Container: The original container of this compound should be used for waste collection if possible, provided it is in good condition and can be securely sealed.
-
Waste Container: If the original container is not usable, transfer the waste to a designated, properly labeled, and sealable hazardous waste container. Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Container Integrity: Do not overfill waste containers; a general guideline is to fill to no more than 90% capacity. Keep containers tightly closed when not in use and store them in a well-ventilated area.[1][3]
3. Waste Segregation and Storage:
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from sources of ignition.[1]
4. Final Disposal:
-
Approved Waste Disposal Plant: The final step is the disposal of the contents and container at an approved waste disposal plant.[1] This must be handled by a licensed hazardous waste disposal company.
-
Consult Regulations: Always consult local regulations for specific disposal requirements.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Ensure Ventilation: Work in a well-ventilated area.[1]
-
Contain Spill: Prevent the further spread of the spill. For liquid spills, use an inert absorbent material.
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Oxabicyclo[3.2.1]oct-6-en-3-one. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Wear impervious, flame-retardant protective clothing.[2] Chemical-resistant gloves (e.g., nitrile rubber) should be worn. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] All respiratory protection must be in accordance with a fitted respirator program. |
Experimental Protocol: Safe Handling Procedure
The following step-by-step guide ensures the safe handling of this compound throughout the experimental workflow.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, consult the Safety Data Sheet (SDS) for the most current safety information.[1]
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid eating, drinking, or smoking in the work area.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep the container locked up and away from incompatible substances.[1]
Emergency and First-Aid Measures
Immediate action is crucial in the event of accidental exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Contaminated Materials: Any PPE or lab equipment that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Spill Cleanup: In case of a spill, prevent further leakage if safe to do so. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it into a suitable container for disposal.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
